molecular formula C35H41N7O4 B11930100 Daclatasvir Impurity B

Daclatasvir Impurity B

カタログ番号: B11930100
分子量: 623.7 g/mol
InChIキー: JYVHPJBIMHHKQX-CHQNGUEUSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Daclatasvir Impurity B is a chemically characterized impurity of Daclatasvir, a direct-acting antiviral agent used in the treatment of Hepatitis C virus (HCV) infection . This compound is designated as a process-related impurity and is utilized primarily as a Reference Standard in pharmaceutical research and development . Its main application is in quality control for the identification and quantification of this specific impurity during the synthesis and formulation stages of Daclatasvir drug production, ensuring the safety, efficacy, and compliance of the final pharmaceutical product with regulatory guidelines . Researchers employ this compound for analytical method development (AMD) and method validation (AMV) to create stability-indicating assay methods that can monitor the presence of the impurity in active pharmaceutical ingredients (APIs) and finished dosage forms . The compound has a molecular formula of C35H41N7O4 and a molecular weight of 623.74 g/mol . It is supplied with a Certificate of Analysis to ensure traceability and compliance with pharmacopeial standards, making it a critical tool for rigorous quality assurance in the manufacturing of antiviral medications . This product is intended for Research Use Only and is not approved for human or diagnostic use .

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C35H41N7O4

分子量

623.7 g/mol

IUPAC名

methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-acetylpyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C35H41N7O4/c1-21(2)31(40-35(45)46-4)34(44)42-18-6-8-30(42)33-37-20-28(39-33)26-15-11-24(12-16-26)23-9-13-25(14-10-23)27-19-36-32(38-27)29-7-5-17-41(29)22(3)43/h9-16,19-21,29-31H,5-8,17-18H2,1-4H3,(H,36,38)(H,37,39)(H,40,45)/t29-,30-,31-/m0/s1

InChIキー

JYVHPJBIMHHKQX-CHQNGUEUSA-N

異性体SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)C)NC(=O)OC

正規SMILES

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C)NC(=O)OC

製品の起源

United States

Foundational & Exploratory

Unveiling the Structure of Daclatasvir Impurity B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the chemical structure elucidation of Daclatasvir Impurity B, a known related substance of the direct-acting antiviral agent Daclatasvir. Understanding the identity and formation of impurities is a critical aspect of drug development and manufacturing, ensuring the safety, efficacy, and quality of the final pharmaceutical product.[1] This document details the structural characteristics of Impurity B, outlines the analytical methodologies for its identification, and discusses its likely formation pathways.

Introduction to Daclatasvir and the Imperative of Impurity Profiling

Daclatasvir is a potent inhibitor of the hepatitis C virus (HCV) nonstructural protein 5A (NS5A), a key protein in viral replication and assembly.[2] It is used in combination with other antiviral medications for the treatment of chronic HCV infection.[3] The synthesis of a complex molecule like Daclatasvir is a multi-step process that can lead to the formation of process-related impurities and degradation products.[1][2] Regulatory bodies worldwide mandate stringent control over these impurities, making their identification and characterization a fundamental requirement in pharmaceutical development.[1]

Chemical Structure of this compound

This compound has been identified as an acetylated derivative of Daclatasvir. Its chemical structure and properties are summarized below:

ParameterValueSource
IUPAC Name methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-acetylpyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamatePubChem[4]
Molecular Formula C₃₅H₄₁N₇O₄PubChem[4], MedChemExpress[5]
Molecular Weight 623.74 g/mol PubChem[4], MedChemExpress[5]
CAS Number 2226541-13-3PubChem[4]

The key structural difference between Daclatasvir and Impurity B lies in the substitution at one of the pyrrolidine (B122466) rings. In Impurity B, the N-((methoxycarbonyl)amino)-3-methylbutanoyl group on one of the pyrrolidine rings is replaced by an acetyl group.

Logical Elucidation Workflow

The structural elucidation of this compound would logically proceed through a combination of chromatographic separation and spectroscopic analysis. The following workflow outlines the typical steps involved.

G cluster_0 Isolation and Purification cluster_1 Spectroscopic Analysis cluster_2 Structure Confirmation A Forced Degradation Studies / Synthesis Byproduct Analysis B HPLC / UPLC Separation A->B C Impurity Fraction Collection B->C D Mass Spectrometry (MS/MS) C->D E Nuclear Magnetic Resonance (NMR) C->E F Infrared (IR) Spectroscopy C->F G Data Interpretation and Fragmentation Analysis D->G E->G F->G H Comparison with Reference Standard G->H I Final Structure Confirmation H->I

Figure 1: Logical workflow for the elucidation of this compound.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible identification and quantification of this compound. The following sections describe the methodologies for forced degradation studies and chromatographic analysis.

Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways of a drug substance and to generate potential degradation products for analytical method development.[6][7]

Table 1: Forced Degradation Conditions for Daclatasvir

Stress ConditionReagent and ConditionsReference
Acid Hydrolysis0.1 N to 2 N HCl, refluxed at 60-80°C for 4-5 hours.[2][6][7][8]
Base Hydrolysis0.1 N NaOH, refluxed at 60-80°C for 4-72 hours.[2][6][7][8]
Oxidative Degradation30% H₂O₂, refluxed at 60°C for 6 hours.[2][7][8]
Neutral HydrolysisWater, refluxed at 80°C for 72 hours.[6]
Photolytic DegradationExposure of solid drug to direct sunlight for 10 days.[7]
Thermal DegradationExposure of solid drug to dry heat at 100°C for 3 days.[6]

Protocol for a Typical Forced Degradation Experiment (Acid Hydrolysis):

  • Prepare a stock solution of Daclatasvir at a concentration of 1000 µg/mL.[6]

  • To a suitable volume of the stock solution, add an equal volume of 2 N HCl.[6]

  • Reflux the mixture at 80°C for 5 hours.[6]

  • Cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 2 N NaOH.

  • Dilute the solution to a suitable concentration with the mobile phase for chromatographic analysis.

Chromatographic and Spectroscopic Analysis

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) are powerful techniques for the separation and identification of impurities.[1][9][10]

Table 2: Example Chromatographic Conditions for Daclatasvir Impurity Profiling

ParameterConditionReference
Column Waters ACQUITY BEH phenyl (100 x 2.1 mm, 1.7 µm)[10][11]
Mobile Phase A 0.03 M sodium perchlorate (B79767) with 0.002 M 1-octanesulfonic acid sodium salt (pH 2.5)[10][11]
Mobile Phase B Acetonitrile and Mobile Phase A (80:20 v/v)[10][11]
Flow Rate 0.4 mL/min[10][11]
Detection UV at 305 nm and/or Mass Spectrometry[10][11]
Column Temperature 40°C[11]
Injection Volume 1-2 µL[9][11]

Analytical Procedure:

  • Prepare samples of the stressed solutions and a reference solution of Daclatasvir.

  • Equilibrate the HPLC/UPLC system with the mobile phase.

  • Inject the samples and the reference solution.

  • Monitor the separation of peaks at the specified wavelength.

  • Direct the eluent to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern for each impurity.

Formation Pathway of this compound

This compound is likely formed as a process-related impurity during the synthesis of Daclatasvir.[1] The synthesis of Daclatasvir involves the coupling of a central biphenyl-diimidazole scaffold with L-valine and L-proline derivatives.[2] If a source of acetic anhydride (B1165640) or a similar acetylating agent is present, or if an acetyl-protected proline derivative is used as a starting material and deprotection is incomplete, the formation of Impurity B can occur.

G A Daclatasvir Precursor (with free amine on pyrrolidine) B Acetylation (e.g., Acetic Anhydride or Acetyl-protected starting material) A->B C This compound B->C

Figure 2: Postulated formation pathway of this compound.

Conclusion

The structural elucidation of this compound is a critical step in ensuring the quality and safety of Daclatasvir drug products. Through a combination of forced degradation studies, advanced chromatographic separation techniques, and spectroscopic analysis, the identity of this impurity as an acetylated derivative of the parent drug has been established. The implementation of robust analytical methods and a thorough understanding of the synthetic and degradation pathways are essential for the effective control of this and other impurities in the manufacturing of Daclatasvir.

References

physical and chemical properties of Daclatasvir Impurity B

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Daclatasvir Impurity B

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known , a significant related substance of the direct-acting antiviral agent Daclatasvir. The control and characterization of such impurities are critical for ensuring the safety, efficacy, and quality of the final drug product.[1] This guide consolidates available data on its identity, properties, and analytical characterization methodologies.

Chemical Identity and Physical Properties

This compound is a process-related impurity or a potential degradation product formed during the synthesis or storage of Daclatasvir.[1] It is also identified by several synonyms, including Mono-N-desvalinyl,-N-acetyl Daclatasvir and Daclatasvir Impurity 26.[2]

Chemical Identification

The fundamental identifiers for this compound are summarized in the table below.

IdentifierValueSource
IUPAC Name methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-acetylpyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate[2]
Synonyms Daclatasvir Impurity 26, Mono-N-desvalinyl,-N-acetyl Daclatasvir, DA-62635, HY-133247[2]
CAS Number 2226541-13-3[2][3][4][5]
Molecular Formula C₃₅H₄₁N₇O₄[2][3][4][6][7]
Molecular Weight 623.74 g/mol [3][6][7][8]
Physical Properties
PropertyValueSource
Appearance Solid[7]
Storage Store at 2-8 °C or as recommended in the Certificate of Analysis.[3][8][9]
Melting Point Data not available[5][9]
Boiling Point Data not available[5][9]
Solubility Data not available

Analytical Characterization and Experimental Protocols

The identification and quantification of this compound are primarily achieved through advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry.[1][10] These methods are essential for quality control during drug manufacturing and for stability studies.[1][4]

Stability-Indicating UPLC-QDa Method

A stability-indicating UPLC method has been developed for the determination of Daclatasvir and its potential impurities, including Impurity B.[10] This method can effectively separate the main component from process-related impurities and degradation products.

Experimental Protocol:

  • Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system equipped with a Photodiode Array (PDA) detector and a QDa mass detector.[10][11]

  • Column: Waters ACQUITY BEH phenyl (100 × 2.1 mm, 1.7-μm).[10][12]

  • Mobile Phase A: 0.03 M sodium perchlorate (B79767) with 0.002 M of 1-octanesulfonic acid sodium salt (pH 2.5 buffer).[10]

  • Mobile Phase B: A 20:80 (v/v) mixture of 0.03 M sodium perchlorate with 0.02 M of 1-octanesulfonic acid sodium salt (pH 2.5 buffer) and acetonitrile.[10]

  • Flow Rate: 0.4 mL/min.[10]

  • Detection: UV detection at 305 nm.[10]

  • Column Temperature: 35°C.[11]

  • Run Time: Approximately 15 minutes.[10]

This method has been validated according to ICH guidelines for specificity, precision, linearity, and accuracy, proving its suitability for routine quality control.[10]

Reversed-Phase HPLC Method

Another validated method utilizes RP-HPLC for the quantification of Daclatasvir in the presence of its degradation products.

Experimental Protocol:

  • Instrumentation: An HPLC system with a UV detector.[13]

  • Column: C18 stationary phase.[13]

  • Mobile Phase: Acetonitrile and 0.05% orthophosphoric acid (OPA) in water (50:50 v/v).[13]

  • Flow Rate: 0.7 mL/min.[13]

  • Detection: UV detection at 315 nm.[13]

  • Column Temperature: 40°C.[13]

  • Run Time: Approximately 10 minutes.[13]

This method is effective for separating Daclatasvir from its related substances generated during forced degradation studies (acidic, alkaline, and oxidative conditions).[13][14]

Visualizations: Workflows and Relationships

While specific signaling pathways for this compound are not documented, the following diagrams illustrate the analytical workflow for its characterization and its relationship to the parent drug, Daclatasvir.

G cluster_workflow Analytical Workflow for this compound Characterization cluster_detection Detection Methods Sample Daclatasvir API or Dosage Form Prep Sample Preparation (Dissolution in Diluent) Sample->Prep Inject Chromatographic Injection Prep->Inject UPLC UPLC/HPLC Separation (e.g., C18 or Phenyl Column) Inject->UPLC Detect Detection UPLC->Detect UV UV/PDA Detector (305-315 nm) Detect->UV MS Mass Spectrometry (QDa Detector) Detect->MS Analysis Data Analysis (Peak Identification & Quantification) UV->Analysis MS->Analysis

Caption: General experimental workflow for the identification and quantification of this compound.

G cluster_impurities Origin of Impurities Daclatasvir Daclatasvir (Active Pharmaceutical Ingredient) Process Synthesis Process (Side Reactions, Incomplete Conversion) Daclatasvir->Process Degradation Storage & Stress Conditions (e.g., Hydrolysis, Oxidation) Daclatasvir->Degradation ImpurityB This compound (Process-Related and/or Degradation Product) Process->ImpurityB Degradation->ImpurityB

Caption: Relationship between Daclatasvir and the origin of Impurity B.

References

Daclatasvir Impurity B CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Daclatasvir Impurity B, a known impurity associated with the direct-acting antiviral agent Daclatasvir. This document details its fundamental properties, analytical methodologies for its detection and quantification, and contextual information regarding its formation.

Core Compound Identification

This compound is identified by the following chemical identifiers:

IdentifierValue
CAS Number 2226541-13-3
Molecular Formula C35H41N7O4

Analytical Methodologies for Impurity Profiling

The quantification and characterization of this compound are critical for ensuring the quality and safety of the active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques employed for this purpose. A validated stability-indicating UPLC method has been demonstrated to be effective in separating Daclatasvir from its process-related and degradation impurities, including Impurity B.[1][2][3]

Representative UPLC Method

A stability-indicating UPLC method provides a robust approach for the determination of Daclatasvir and its impurities.[1][2][3]

Instrumentation:

A UPLC system equipped with a photodiode array (PDA) or UV detector is suitable for this analysis.[1][2]

Chromatographic Conditions:

ParameterSpecification
Column Waters ACQUITY BEH phenyl (100 × 2.1 mm, 1.7-μm)
Mobile Phase A 0.03 M sodium perchlorate (B79767) with 0.002 M 1-octanesulfonic acid sodium salt (pH 2.5)
Mobile Phase B Acetonitrile and 0.03 M sodium perchlorate with 0.02 M 1-octanesulfonic acid sodium salt (pH 2.5) in a 20:80 v/v ratio
Flow Rate 0.4 mL/min
Detection Wavelength 305 nm
Run Time 15 minutes

This method has been validated for specificity, precision, linearity, accuracy, and robustness in accordance with ICH guidelines.[2]

Contextual Understanding: Daclatasvir Degradation

Forced degradation studies of Daclatasvir reveal its susceptibility to various stress conditions, which can lead to the formation of impurities. The drug has been shown to degrade under acidic, basic, and oxidative conditions.[4] Understanding these degradation pathways is crucial for the development of stability-indicating analytical methods and for controlling impurity levels in the drug product.

Experimental Workflow for Impurity Analysis

The following diagram illustrates a typical workflow for the analysis of impurities in Daclatasvir, from sample preparation to data analysis.

analytical_workflow Analytical Workflow for Daclatasvir Impurity Analysis cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Evaluation sample Daclatasvir API or Formulation dissolution Dissolution in a Suitable Solvent (e.g., Acetonitrile/Water) sample->dissolution dilution Dilution to Working Concentration dissolution->dilution injection Injection into UPLC System dilution->injection separation Chromatographic Separation (Waters ACQUITY BEH phenyl column) injection->separation detection UV Detection at 305 nm separation->detection chromatogram Generation of Chromatogram detection->chromatogram integration Peak Integration and Identification chromatogram->integration quantification Quantification of Impurities integration->quantification report Reporting and Documentation quantification->report

Caption: Analytical Workflow for Daclatasvir Impurity Analysis.

References

The Analytical Gauntlet: A Technical Guide to the Discovery and Isolation of Daclatasvir Process Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daclatasvir (B1663022), a potent direct-acting antiviral agent, has revolutionized the treatment of Hepatitis C Virus (HCV) infection. As with any pharmaceutical active pharmaceutical ingredient (API), ensuring its purity is paramount to patient safety and therapeutic efficacy. This technical guide provides an in-depth exploration of the discovery, isolation, and characterization of process-related impurities and degradation products of Daclatasvir. We will delve into the analytical methodologies, forced degradation studies, and regulatory considerations crucial for robust impurity profiling. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals involved in the quality control and manufacturing of Daclatasvir.

Introduction to Daclatasvir and the Imperative of Impurity Profiling

Daclatasvir is a first-in-class inhibitor of the HCV non-structural protein 5A (NS5A), a key protein in the viral replication complex.[1][2] Its mechanism of action involves binding to the N-terminus of NS5A, thereby preventing viral RNA replication and virion assembly.[2][3] The intricate synthetic route and the inherent stability of the Daclatasvir molecule can give rise to a spectrum of impurities. These can be broadly categorized as:

  • Organic Impurities: These include starting materials, intermediates, by-products, and degradation products.[4]

  • Inorganic Impurities: These may originate from reagents, catalysts, and inorganic salts used during the manufacturing process.[4]

  • Residual Solvents: Solvents used in the synthesis and purification steps that are not completely removed.[4]

Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines (Q3A/B) for the identification, qualification, and control of impurities in new drug substances and products.[5][6] Meticulous impurity profiling is therefore not just a regulatory requirement but a critical aspect of ensuring the safety and quality of the final drug product.

Analytical Methodologies for Impurity Detection and Quantification

A variety of sophisticated analytical techniques are employed to separate, identify, and quantify Daclatasvir impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with various detectors are the workhorses for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common technique for Daclatasvir impurity profiling. The choice of stationary phase, mobile phase composition, and detector is critical for achieving optimal separation.

Table 1: Representative HPLC Method Parameters for Daclatasvir Impurity Analysis

ParameterConditionReference
Column Hypersil C18 (150 mm x 4.6 mm, 5 µm)[7]
Mobile Phase Acetonitrile (B52724) : 0.05% Orthophosphoric Acid in Water (50:50, v/v)[7]
Flow Rate 0.7 mL/min[7]
Column Temperature 40°C[7]
Detection Wavelength 315 nm[7]
Injection Volume 10 µL[7]
Run Time 10 minutes[7]
Ultra-Performance Liquid Chromatography (UPLC)

UPLC offers higher resolution, sensitivity, and faster analysis times compared to conventional HPLC, making it an excellent tool for complex impurity profiles.

Table 2: UPLC Method Parameters for the Determination of Potential Impurities in Daclatasvir

ParameterConditionReference
Column Waters ACQUITY BEH phenyl (100 × 2.1 mm, 1.7-μm)[8]
Mobile Phase A 0.03 M sodium perchlorate (B79767) with 0.002 M of 1-octanesulfonic acid sodium salt (pH 2.5 buffer)[8]
Mobile Phase B 0.03 M sodium perchlorate with 0.02 M of 1-octanesulfonic acid sodium salt (pH 2.5 buffer) with acetonitrile (20:80% v/v)[8]
Flow Rate 0.4 mL/min[8]
Detection Wavelength 305 nm[8]
Run Time 15 min[8]
Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are indispensable for the structural elucidation of unknown impurities and degradation products. These techniques provide molecular weight and fragmentation information, enabling the confident identification of impurities.

Forced Degradation Studies: Unveiling Potential Degradation Pathways

Forced degradation studies, or stress testing, are crucial for identifying potential degradation products that may form under various environmental conditions. These studies help in developing stability-indicating analytical methods and understanding the intrinsic stability of the drug substance.

Experimental Protocols for Forced Degradation

Daclatasvir is subjected to a range of stress conditions as stipulated by ICH guidelines.

Table 3: Typical Forced Degradation Conditions for Daclatasvir

Stress ConditionReagent and ConditionsReference
Acid Hydrolysis 0.1 N HCl, refluxed at 60 °C for 4 hours[9]
Base Hydrolysis 0.1 N NaOH, refluxed at 60 °C for 4 hours[9]
Oxidative Degradation 30% H₂O₂, refluxed at 60 °C for 6 hours[9]
Thermal Degradation Solid drug exposed to 100°C for 72 hours[5]
Photolytic Degradation Solid drug exposed to direct sunlight for 10 days[9]
Summary of Daclatasvir Degradation Profile

Forced degradation studies have shown that Daclatasvir is susceptible to degradation under acidic, basic, and oxidative conditions, while it is relatively stable to thermal and photolytic stress.[9]

Table 4: Quantitative Data from Forced Degradation Studies of Daclatasvir

Stress ConditionDegradation Products (DPs) ObservedRetention Time (t R ) of DPs (min)m/z of Fragment IonsReference
Acid Hydrolysis 33.863, 4.121, 4.783339.1, 561.2[9]
Base Hydrolysis 25.188, 5.469294.1, 339.1, 505.2, 527.2[9]
Oxidative Degradation 14.038301.1, 339.1[9]

Known Process-Related Impurities

Several process-related impurities of Daclatasvir have been identified and are commercially available as reference standards. These impurities can arise from starting materials, intermediates, or side reactions during the synthesis.

Table 5: Known Process-Related Impurities of Daclatasvir

Impurity NameStructure (if available)CAS NumberMolecular FormulaMolecular Weight
Daclatasvir Impurity GNot publicly availableNAC40H49N7O7739.87
(2R)-2-(Methoxycarbonylamino)-3-methylbutanoic AcidNot publicly available171567-86-5C7H13NO4175.18
N,N'-Didescarboxymethyl DaclatasvirNot publicly availableNAC38H46N8O2646.82
Daclatasvir RSSS IsomerNot publicly available1417333-83-5C40H50N8O6738.88

(Note: The availability of structural information for all process impurities is limited in the public domain.)

Visualizing Key Processes and Pathways

Daclatasvir's Mechanism of Action: Inhibition of the HCV NS5A Replication Complex

Daclatasvir targets the NS5A protein, a crucial component of the HCV replication machinery. NS5A interacts with various host cell factors, including phosphatidylinositol 4-kinase IIIα (PI4KA), to form a membranous web where viral RNA replication occurs.[1][10] Daclatasvir binding to NS5A disrupts this interaction and inhibits the formation of the replication complex.[10]

Daclatasvir_Mechanism_of_Action cluster_host_cell Host Cell cluster_hcv HCV Lifecycle Host_Factors Host Cell Factors (e.g., PI4KA) Replication_Complex_Formation Membranous Web (Replication Complex) Host_Factors->Replication_Complex_Formation Facilitates Viral_Replication Viral RNA Replication Replication_Complex_Formation->Viral_Replication Enables HCV_RNA HCV RNA NS5A NS5A Protein HCV_RNA->NS5A Binds NS5A->Host_Factors Interacts with Virion_Assembly Virion Assembly Viral_Replication->Virion_Assembly Leads to Daclatasvir Daclatasvir Daclatasvir->NS5A Inhibits

Daclatasvir's inhibitory action on the HCV NS5A protein.
A Generalized Workflow for Pharmaceutical Impurity Analysis

The process of identifying and controlling impurities in a pharmaceutical product follows a systematic workflow, from initial detection to the establishment of control strategies.

Impurity_Analysis_Workflow Start Drug Substance / Product Batch Analytical_Method_Development Analytical Method Development & Validation Start->Analytical_Method_Development Impurity_Detection Impurity Detection (HPLC, UPLC, etc.) Analytical_Method_Development->Impurity_Detection Impurity_Identification Impurity Identification (LC-MS, NMR) Impurity_Detection->Impurity_Identification If unknown peak Impurity_Quantification Impurity Quantification Impurity_Detection->Impurity_Quantification Risk_Assessment Risk Assessment (ICH Q3A/B Thresholds) Impurity_Quantification->Risk_Assessment Forced_Degradation Forced Degradation Studies Forced_Degradation->Impurity_Detection Identifies potential degradants Qualification Qualification of Impurity (Toxicological Studies) Risk_Assessment->Qualification If above threshold Control_Strategy Establishment of Control Strategy & Specifications Risk_Assessment->Control_Strategy If below threshold Qualification->Control_Strategy Routine_QC Routine Quality Control Testing Control_Strategy->Routine_QC

A typical workflow for pharmaceutical impurity analysis.

Conclusion

The discovery, isolation, and control of process-related impurities and degradation products are critical components of Daclatasvir's drug development and manufacturing lifecycle. A thorough understanding of potential impurities, coupled with the implementation of robust and validated analytical methodologies, is essential for ensuring the quality, safety, and efficacy of this life-saving medication. This guide has provided a comprehensive overview of the key analytical techniques, forced degradation studies, and regulatory considerations pertinent to Daclatasvir impurity profiling. Continuous vigilance and the application of advanced analytical sciences will remain fundamental in maintaining the high standards of pharmaceutical quality for Daclatasvir and other therapeutic agents.

References

The Unseen Afterlife: A Technical Guide to the Biological Activity of Daclatasvir Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Daclatasvir (B1663022), a potent direct-acting antiviral agent, is a cornerstone in the treatment of Hepatitis C virus (HCV) infection. As with any pharmaceutical compound, daclatasvir is susceptible to degradation under various environmental conditions, leading to the formation of several degradation products. While extensive research has focused on the identification and characterization of these degradants for quality control purposes, a critical gap remains in our understanding of their biological activity. This technical guide synthesizes the available, albeit limited, information on the biological implications of daclatasvir degradation, providing a comprehensive overview of known degradation pathways, experimental protocols for their study, and the intriguing, yet largely unexplored, realm of their antiviral and cytotoxic potential. A significant finding from early developmental studies of daclatasvir precursors suggests that antiviral activity can be retained even after extensive degradation, highlighting the critical need for further investigation into the specific biological profiles of daclatasvir's own degradation products.

Daclatasvir: Mechanism of Action and Degradation Profile

Daclatasvir targets the HCV non-structural protein 5A (NS5A), a key regulator of viral RNA replication and virion assembly.[1][2] By binding to NS5A, daclatasvir disrupts its function, leading to a potent inhibition of HCV replication.[1][2] However, the stability of the daclatasvir molecule is not absolute. Forced degradation studies have revealed its susceptibility to hydrolysis under acidic and basic conditions, oxidation, and photolysis.[3]

Signaling Pathway of Daclatasvir's Antiviral Action

Daclatasvir Mechanism of Action cluster_HCV_Lifecycle HCV Replication Cycle cluster_Daclatasvir_Action Daclatasvir Intervention HCV_RNA HCV RNA Polyprotein Polyprotein HCV_RNA->Polyprotein Translation NS_Proteins Non-Structural Proteins (NS3-NS5B) Polyprotein->NS_Proteins Proteolytic Processing Replication_Complex Replication Complex (Membranous Web) NS_Proteins->Replication_Complex NS5A NS5A NS5A->Replication_Complex RNA_Replication Viral RNA Replication Replication_Complex->RNA_Replication Replication_Complex->RNA_Replication Inhibited Virion_Assembly Virion Assembly & Release RNA_Replication->Virion_Assembly Daclatasvir Daclatasvir Daclatasvir->NS5A Binds to N-terminus Forced Degradation Workflow cluster_Stress_Conditions Stress Conditions Acid Acidic Hydrolysis (e.g., 0.1 N HCl) Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Basic Hydrolysis (e.g., 0.1 N NaOH) Base->Stressed_Samples Oxidation Oxidative Stress (e.g., 3-30% H2O2) Oxidation->Stressed_Samples Photo Photolytic Stress (UV/Vis light) Photo->Stressed_Samples Thermal Thermal Stress (Heat) Thermal->Stressed_Samples Daclatasvir_Sample Daclatasvir Stock Solution Daclatasvir_Sample->Acid Daclatasvir_Sample->Base Daclatasvir_Sample->Oxidation Daclatasvir_Sample->Photo Daclatasvir_Sample->Thermal Analysis Analytical Characterization Stressed_Samples->Analysis HPLC HPLC / UPLC Analysis->HPLC Separation & Quantification LCMS LC-MS/MS Analysis->LCMS Mass Identification NMR NMR Spectroscopy Analysis->NMR Structural Elucidation HCV Replicon Assay Workflow Cell_Culture Huh-7 cells harboring HCV replicon with a reporter gene (e.g., Luciferase) Plating Plate cells in 96-well plates Cell_Culture->Plating Treatment Add serial dilutions of test compounds (Degradation Products) Plating->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Measurement Measure reporter gene activity (e.g., Luminescence) Lysis->Measurement Analysis Calculate EC50 values Measurement->Analysis

References

Literature review on Daclatasvir impurities formation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Formation of Daclatasvir Impurities

Introduction

Daclatasvir is a potent, direct-acting antiviral agent highly effective in the treatment of Hepatitis C virus (HCV) infection.[1] It functions by inhibiting the HCV nonstructural protein 5A (NS5A), a key protein involved in viral replication and virion assembly.[2][3] The chemical name for Daclatasvir is Carbamic acid, N, N′-[[1,1′-biphenyl]-4,4′-diylbis[1H-imidazole-5,2-diyl-(2S)-2,1-pyrrolidinediyl[(1S)-1-(1-methylethyl)-2-oxo-2,1-ethanediyl]]]bis-, C, C′-dimethyl ester, with a molecular formula of C₄₀H₅₀N₈O₆.[3]

Ensuring the purity of the active pharmaceutical ingredient (API) is critical for the safety and efficacy of any drug.[1] Impurities, even at trace levels, can impact patient health, compromise drug quality, and lead to regulatory challenges.[1] This technical guide provides a comprehensive review of the formation of impurities in Daclatasvir, covering both synthesis-related and degradation-induced impurities. It details the pathways of their formation, presents quantitative data from stability studies, and outlines the experimental protocols used for their identification and quantification.

Types of Daclatasvir Impurities

Impurities in Daclatasvir can be broadly classified into the following categories:

  • Organic Impurities : These are the most common type and can be further divided into:

    • Process-Related Impurities : These include unreacted starting materials, intermediates, by-products from side reactions, and reagents from the synthesis process.[4]

    • Degradation Products : These arise from the decomposition of the Daclatasvir molecule under the influence of external factors such as pH, light, heat, and oxygen.[1][4]

  • Inorganic Impurities : These may include reagents, ligands, and heavy metals from catalysts used during synthesis.[4]

  • Residual Solvents : Solvents used during the manufacturing process that are not completely removed.[4]

  • Special Cases : This includes nitrosamine (B1359907) impurities, which have come under heightened regulatory scrutiny due to their potential carcinogenicity.[1]

Formation of Process-Related Impurities

The synthesis of Daclatasvir is a complex, multi-step process. Impurities can be introduced at various stages. One common synthetic route involves the formation of a core biphenyl-diimidazole scaffold, which is then coupled with amino acid derivatives.[2]

A potential synthesis pathway is outlined below:

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_intermediates Intermediates & Final Product Biphenyl Biphenyl step1 Friedel-Crafts Acylation Biphenyl->step1 ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->step1 NProtectedProline N-Protected L-Proline step2 Reaction with N-Protected L-Proline NProtectedProline->step2 LValineDerivative L-Valine Derivative step5 Coupling with L-Valine Derivative LValineDerivative->step5 intermediate1 1,1′-([1,1′-biphenyl]-4,4′-diyl)bis(2-chloroethan-1-one) step1->intermediate1 AlCl₃ catalyst intermediate2 Coupled Proline Intermediate step2->intermediate2 step3 Imidazole (B134444) Ring Formation intermediate3 Biphenyl-Diimidazole Scaffold step3->intermediate3 step4 Deprotection intermediate4 Deprotected Scaffold step4->intermediate4 Daclatasvir Daclatasvir step5->Daclatasvir intermediate1->step2 intermediate2->step3 Ammonium Acetate intermediate3->step4 intermediate4->step5

A simplified overview of a potential synthetic route to Daclatasvir.[2]

Potential impurities arising from this process include:

  • Unreacted Intermediates : Such as 1,1′-([1,1′-biphenyl]-4,4′-diyl)bis(2-chloroethan-1-one) or the biphenyl-diimidazole scaffold.[4]

  • By-products : Side reactions during Friedel-Crafts acylation or incomplete cyclization during imidazole ring formation can lead to various by-products.[2][4]

  • Structurally Related Impurities : Daclatasvir Impurity 1 and Daclatasvir Impurity 2 are known process-related impurities resulting from side reactions or incomplete conversions.[1]

  • Isomeric Impurities : Different stereoisomers of Daclatasvir (e.g., RSSR, SRRS isomers) can form if the stereochemistry is not well-controlled during the coupling steps.[5]

Formation of Degradation Impurities

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[2] Daclatasvir has been shown to be susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic stress conditions, while it is relatively stable to thermal stress in its solid state.[2][6]

G cluster_stress Stress Conditions cluster_degradants Degradation Products & Susceptible Moieties Daclatasvir Daclatasvir Acid Acidic Hydrolysis (e.g., HCl) Daclatasvir->Acid Base Basic Hydrolysis (e.g., NaOH) Daclatasvir->Base Oxidation Oxidation (e.g., H₂O₂) Daclatasvir->Oxidation Photolytic Photolytic Stress (UV/Light) Daclatasvir->Photolytic Carbamate (B1207046) Carbamate Moiety Hydrolysis Acid->Carbamate Susceptible Base->Carbamate Susceptible ImidazoleOxidation Imidazole Moiety Oxidation/Modification Base->ImidazoleOxidation Base-mediated autoxidation Oxidation->ImidazoleOxidation Forms degradants 6-7 RingOpening Pyrrolidine (B122466) Ring Opening Oxidation->RingOpening Photolytic->ImidazoleOxidation Sensitive PhotoDegradants Various Photodegradants Photolytic->PhotoDegradants Forms degradants 2-8

General degradation pathways of Daclatasvir under stress conditions.[2][7]
  • Acidic and Basic Hydrolysis : Daclatasvir degrades in both acidic and basic conditions.[8] The carbamate moieties are particularly susceptible to hydrolysis under these conditions.[2][7] Basic hydrolysis can also lead to base-mediated autoxidation of the imidazole moiety.[7]

  • Oxidative Degradation : The drug degrades in the presence of oxidizing agents like hydrogen peroxide (H₂O₂).[8][9] This can lead to the oxidation of the imidazole moiety and potentially the opening of the pyrrolidine ring.[2][7]

  • Photolytic Degradation : Exposure to light, especially UV radiation, can induce degradation.[2] The imidazole moiety is sensitive to photodegradation, leading to a number of different degradation products.[7]

  • Thermal Degradation : Daclatasvir is relatively stable to thermal stress in the solid state, with no significant degradation observed even after exposure to 100°C for 3 days.[6][10]

Quantitative Data from Forced Degradation Studies

The extent of degradation under various stress conditions has been quantified in several studies. The data below is summarized from a stability-indicating RP-HPLC method development study.

Stress ConditionReagent/ConditionTime & Temperature% DegradationDegradation Products ObservedReference
Acid Hydrolysis 0.1 N HCl4 hours at 60°C13.2%D1, D2[8]
Alkaline Hydrolysis 0.1 N NaOH4 hours at 60°C18.5%D1[8]
Oxidative Degradation 30% H₂O₂6 hours at 60°C15.6%D3[8]
Neutral Hydrolysis Water4 hours at 60°CNo degradationNone[8]
Photolytic (Solid) Direct Sunlight10 daysNo degradationNone[8]

Table 1: Summary of quantitative data from a forced degradation study of Daclatasvir.

Another study identified four degradation products (DP1 to DP4) under hydrolytic (acid, base, neutral) and oxidative conditions.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results and for the routine quality control of Daclatasvir.

Protocol 1: Forced Degradation Study

This protocol is a composite based on several published methods.[2][6][8][10]

  • Preparation of Stock Solution : Prepare a stock solution of Daclatasvir at a concentration of 1 mg/mL (1000 µg/mL) in a suitable diluent (e.g., a 50:50 v/v mixture of acetonitrile (B52724) and water).[6][11]

  • Acid Hydrolysis :

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N to 2 N HCl in a volumetric flask.[2][6]

    • Reflux the mixture at 60-80°C for 4-5 hours.[6][8]

    • Cool the solution to room temperature and neutralize with an appropriate volume of NaOH solution.[2]

    • Dilute to the final volume with the mobile phase.

  • Base Hydrolysis :

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH in a volumetric flask.[2]

    • Reflux the mixture at 60-80°C for 4 to 72 hours.[2][6]

    • Cool the solution to room temperature and neutralize with an appropriate volume of HCl solution.[2]

    • Dilute to the final volume with the mobile phase.

  • Oxidative Degradation :

    • Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂ in a volumetric flask.[2][8]

    • Reflux the mixture at 60°C for 6 hours.[2][8]

    • Cool the solution and dilute to the final volume with the mobile phase.

  • Photolytic Degradation :

    • Expose a solution of Daclatasvir and the solid drug powder to direct sunlight or UV radiation for a specified period (e.g., 10 days).[8]

    • Prepare a sample solution from the exposed material for analysis.

  • Thermal Degradation :

    • Expose the solid drug powder to dry heat (e.g., 100°C) for several days.[6][10]

    • Prepare a sample solution from the exposed material for analysis.

  • Analysis : Inject all prepared samples into a validated stability-indicating chromatographic system for analysis.

Protocol 2: Stability-Indicating RP-HPLC Method

This protocol summarizes typical parameters for a validated RP-HPLC method for the analysis of Daclatasvir and its degradation products.[8]

ParameterCondition
Instrument HPLC with UV or Diode Array Detector
Column Hypersil C₁₈ (250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and 0.05% o-phosphoric acid (50:50 v/v)
Elution Mode Isocratic
Flow Rate 0.7 mL/min
Column Temperature 40°C
Detection Wavelength 315 nm
Injection Volume 10 µL
Run Time 10 minutes
Retention Time of DCV ~3.76 minutes

Table 2: Typical parameters for a validated stability-indicating RP-HPLC method.

Analytical Workflow and Visualization

The process of identifying and quantifying impurities involves a logical workflow, from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Evaluation Sample Daclatasvir Bulk Drug or Formulation ForcedDeg Forced Degradation (Acid, Base, H₂O₂, Light, Heat) Sample->ForcedDeg Control Control Sample Preparation (Dilution in Mobile Phase) Sample->Control HPLC Inject into Validated RP-HPLC System ForcedDeg->HPLC Control->HPLC LCMS LC-MS/MS Analysis for Structural Elucidation HPLC->LCMS For unknown peaks PeakSep Evaluate Peak Purity & Resolution HPLC->PeakSep Identify Identify Impurity Structures (from MS/MS data) LCMS->Identify Quant Quantify Impurities & % Degradation PeakSep->Quant Report Generate Report Quant->Report Identify->Report

Experimental workflow for Daclatasvir impurity profiling.

Conclusion

The formation of impurities in Daclatasvir is a multifaceted issue involving both the synthetic process and the inherent stability of the molecule. Process-related impurities arise from unreacted intermediates and side reactions, while degradation impurities are formed under hydrolytic, oxidative, and photolytic stress. A thorough understanding of these formation pathways, supported by robust analytical methods and forced degradation studies, is paramount. This knowledge allows for the optimization of manufacturing processes to minimize impurity formation and the development of effective control strategies to ensure the final drug product's quality, safety, and efficacy, in compliance with stringent regulatory standards.[1][3]

References

Toxicological Assessment of Daclatasvir Impurity B: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. It does not constitute a definitive toxicological assessment for regulatory purposes. A comprehensive evaluation would require access to proprietary data and further experimental studies.

Introduction

Daclatasvir is a potent, direct-acting antiviral agent against the hepatitis C virus (HCV) nonstructural protein 5A (NS5A). As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure patient safety. This technical guide provides a comprehensive overview of the toxicological assessment of Daclatasvir Impurity B, a known process-related impurity. Due to the limited publicly available experimental toxicological data for this specific impurity, this guide focuses on a risk-based assessment approach using structural analysis, in silico predictions, and principles outlined in international regulatory guidelines, such as those from the International Council for Harmonisation (ICH).

This compound has the chemical name methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-acetylpyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate and is also known as Mono-N-desvalinyl,-N-acetyl Daclatasvir. Its CAS number is 2226541-13-3.[1] Understanding the toxicological profile of this impurity is essential for establishing appropriate control strategies and ensuring the safety of the final drug product.

Toxicological Risk Assessment Workflow

In the absence of direct experimental data, a structured, risk-based approach is necessary to evaluate the potential toxicity of a pharmaceutical impurity. The following workflow outlines the key steps in this process.

Toxicological_Risk_Assessment_Workflow Figure 1: Toxicological Risk Assessment Workflow for Pharmaceutical Impurities cluster_0 Data Gathering and Analysis cluster_1 In Silico Assessment cluster_2 Comparative and Analogue Analysis cluster_3 Risk Characterization and Control Identify_Impurity Identify Impurity Structure (this compound) Literature_Search Conduct Extensive Literature Search (Toxicity, Genotoxicity, Metabolism) Identify_Impurity->Literature_Search Known Structure QSAR_Prediction Perform (Q)SAR Analysis (Genotoxicity, Carcinogenicity, etc.) Literature_Search->QSAR_Prediction No Direct Data Regulatory_Guidance Consult Regulatory Guidance (ICH M7, Q3A/B) ICH_M7_Classification Classify Impurity based on ICH M7 Regulatory_Guidance->ICH_M7_Classification Structural_Alert_Analysis Identify Structural Alerts for Toxicity QSAR_Prediction->Structural_Alert_Analysis Parent_Drug_Comparison Compare with Parent Drug (Daclatasvir) Toxicology Profile Structural_Alert_Analysis->Parent_Drug_Comparison Analogue_Data_Search Search for Toxicological Data on Structural Analogues Parent_Drug_Comparison->Analogue_Data_Search Analogue_Data_Search->ICH_M7_Classification Establish_Control_Strategy Establish Permitted Daily Exposure (PDE) and Control Limits ICH_M7_Classification->Establish_Control_Strategy

Figure 1: Toxicological Risk Assessment Workflow for Pharmaceutical Impurities

Structural and Comparative Analysis

This compound is structurally very similar to the parent drug, Daclatasvir. The key difference is the substitution of one of the L-valine methyl carbamate (B1207046) moieties with an N-acetyl group on one of the pyrrolidine (B122466) rings.

A comparative analysis of the structures of Daclatasvir and Impurity B is crucial for identifying any new potential toxicological concerns introduced by this modification. The core structure of both molecules, which is responsible for the pharmacological activity, remains largely unchanged. Therefore, the general toxicological profile of Impurity B is likely to be similar to that of Daclatasvir. However, the introduction of the N-acetylpyrrolidine group warrants a specific assessment.

In Silico Toxicological Prediction

In the absence of empirical data, in silico (computational) toxicology provides a valuable tool for predicting the potential toxicity of a chemical based on its structure. Various (Quantitative) Structure-Activity Relationship ((Q)SAR) models are available to predict a range of toxicological endpoints, including genotoxicity, carcinogenicity, and hepatotoxicity.

4.1 Genotoxicity Assessment (ICH M7)

The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. The assessment begins with an in silico analysis for structural alerts that are associated with mutagenicity.

ICH_M7_Classification_Workflow Figure 2: ICH M7 Classification Workflow for Mutagenic Impurities Start Impurity with Known Structure (this compound) QSAR_Analysis Conduct (Q)SAR Analysis (Expert Rule-based and Statistical) Start->QSAR_Analysis Structural_Alerts Are there Structural Alerts for Mutagenicity? QSAR_Analysis->Structural_Alerts Class_5 Class 5: Non-mutagenic Control as a non-mutagenic impurity Structural_Alerts->Class_5 No Class_3 Class 3: Alerting structure, no mutagenicity data Structural_Alerts->Class_3 Yes Ames_Test Conduct Bacterial Mutagenicity Assay (e.g., Ames Test) Class_3->Ames_Test Ames_Result Ames Test Positive? Ames_Test->Ames_Result Ames_Result->Class_5 No Class_2 Class 2: Known mutagen, unknown carcinogenic potential Control at or below TTC Ames_Result->Class_2 Yes

Figure 2: ICH M7 Classification Workflow for Mutagenic Impurities

4.2 Other Toxicological Endpoints

In silico models can also predict other toxicological endpoints. A summary of potential predictions for this compound, based on its structure, is presented in the table below. It is important to note that these are predictions and would require experimental verification.

Toxicological EndpointIn Silico PredictionRationale
Genotoxicity Unlikely to be genotoxicNo clear structural alerts for mutagenicity.
Carcinogenicity Unlikely to be a direct carcinogenDependent on the absence of genotoxicity.
Hepatotoxicity PossibleThe parent drug, Daclatasvir, is metabolized in the liver and has been associated with rare cases of liver injury, although often in combination with other antiviral agents.[2] The impurity may share similar metabolic pathways.
Developmental and Reproductive Toxicity (DART) Insufficient data for predictionThe parent drug has shown reproductive toxicity in animal studies. A conservative approach would assume the impurity may have similar properties.

Toxicology of Structural Analogues

To further support the toxicological assessment, data on structurally related compounds can be reviewed. The key structural feature differentiating Impurity B from Daclatasvir is the N-acetylpyrrolidine moiety.

A search for toxicological data on N-acetylpyrrolidine and related simple structures does not indicate a significant toxicological concern, particularly regarding genotoxicity. For example, N-acetylpyrrolidine itself is not known to be a potent toxicant. However, N-nitrosopyrrolidine, which contains a nitroso group attached to the pyrrolidine nitrogen, is a known genotoxic carcinogen.[3][4] The absence of the N-nitroso group in this compound is a critical distinction that significantly lowers the concern for genotoxicity.

Experimental Protocols (Hypothetical)

While no specific experimental data for this compound is publicly available, the following are standard experimental protocols that would be used to definitively assess its toxicological profile.

6.1 Bacterial Reverse Mutation Assay (Ames Test)

  • Purpose: To assess the mutagenic potential of the impurity.

  • Methodology: The assay would be conducted using various strains of Salmonella typhimurium and Escherichia coli, with and without metabolic activation (S9 mix). The impurity would be tested at a range of concentrations. An increase in the number of revertant colonies compared to the negative control would indicate a positive result.

6.2 In Vitro Micronucleus Test

  • Purpose: To detect chromosomal damage in mammalian cells.

  • Methodology: Human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, V79) would be exposed to the impurity at various concentrations, with and without metabolic activation. Cells would be analyzed for the presence of micronuclei, which are indicative of chromosomal breakage or loss.

6.3 Repeated-Dose Toxicity Study

  • Purpose: To determine the potential target organs of toxicity and to establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Methodology: A 28-day repeated-dose oral toxicity study in a rodent species (e.g., rats) would be conducted. The impurity would be administered daily at three or more dose levels. A comprehensive set of endpoints would be evaluated, including clinical observations, body weight, food consumption, clinical pathology, and histopathology of major organs.

Conclusion and Control Strategy

Based on the available information and a risk-based toxicological assessment, this compound is unlikely to be a genotoxic impurity. Its structural similarity to the parent drug, Daclatasvir, suggests that its general toxicological profile would be similar. The key structural modification, the N-acetylpyrrolidine moiety, does not raise significant alerts for novel toxicity.

Therefore, this compound would most likely be considered a non-mutagenic impurity and controlled according to the principles of ICH Q3A/B guidelines. The qualification threshold for such an impurity would be based on the maximum daily dose of Daclatasvir. For a drug with a maximum daily dose of up to 2 g/day , the qualification threshold is typically the lesser of 0.15% or 1.0 mg total daily intake.

A definitive toxicological assessment and the establishment of a permitted daily exposure (PDE) would necessitate conducting experimental studies as outlined in the hypothetical protocols. However, for the purpose of quality control in drug manufacturing, controlling this impurity at or below the ICH Q3A/B identification and qualification thresholds is a scientifically sound and protective approach for patient safety.

References

An In-depth Technical Guide to the Formation of Daclatasvir Impurity B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Daclatasvir Impurity B, a process-related impurity encountered during the synthesis of the direct-acting antiviral agent, Daclatasvir. This document details the structure of the impurity, proposes a likely mechanism for its formation, and presents relevant data and experimental considerations for its monitoring and control.

Introduction to Daclatasvir and Its Impurities

Daclatasvir is a potent inhibitor of the hepatitis C virus (HCV) nonstructural protein 5A (NS5A), a key protein in viral replication. The chemical purity of Daclatasvir is critical to its safety and efficacy. During its multi-step synthesis, various process-related impurities can arise from side reactions or incomplete conversions.[1] Regulatory bodies require the identification, quantification, and control of these impurities to ensure the quality of the final drug product.

Characterization of this compound

This compound is a structurally similar derivative of the active pharmaceutical ingredient.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-acetylpyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate
Molecular Formula C35H41N7O4
Molecular Weight 623.74 g/mol
CAS Number 2226541-13-3

From its IUPAC name and molecular formula, it is evident that this compound is a mono-N-acetylated analog of Daclatasvir. In this impurity, one of the two N-methoxycarbonyl-L-valyl moieties attached to the pyrrolidine (B122466) rings is replaced by an acetyl group.

Proposed Mechanism of Formation for this compound

The formation of this compound is most likely to occur during the final coupling step in the synthesis of Daclatasvir. This step involves the reaction of the core diamine intermediate with two equivalents of N-methoxycarbonyl-L-valine.

The proposed mechanism involves a side reaction where an acetyl source present in the reaction mixture competes with the activated N-methoxycarbonyl-L-valine to acylate one of the secondary amine groups of the core intermediate.

Potential Sources of the Acetyl Group:

  • Residual Acetic Acid: If acetic acid is used in a preceding step and is not completely removed, it can be activated by the coupling agents and participate in the acylation reaction.

  • Solvents: Certain solvents, such as ethyl acetate, under specific conditions (e.g., in the presence of strong bases or activating agents), could potentially act as an acetyl donor, although this is less common.

  • Side Reactions of Coupling Agents: Some coupling agents or additives, in the presence of certain reagents, might degrade or rearrange to generate a reactive acetyl species.

The following diagram illustrates the proposed logical relationship for the formation of this compound.

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Daclatasvir_Core_Intermediate Daclatasvir Core Intermediate (Di-amine) Daclatasvir Daclatasvir (Desired Product) Daclatasvir_Core_Intermediate->Daclatasvir Impurity_B This compound (Mono-acetylated) Daclatasvir_Core_Intermediate->Impurity_B N_Methoxycarbonyl_L_valine N-Methoxycarbonyl-L-valine N_Methoxycarbonyl_L_valine->Daclatasvir Acetyl_Source Acetyl Source (e.g., Acetic Acid) Acetyl_Source->Impurity_B Coupling_Agent Coupling Agent (e.g., HATU, HOBt/EDC) Coupling_Agent->Daclatasvir Coupling_Agent->Impurity_B Base Base (e.g., DIPEA) Base->Daclatasvir Base->Impurity_B Start Start: Final Coupling Reaction Mixture Sampling Reaction Sampling (Time points: 0h, 2h, 4h, completion) Start->Sampling Quenching Quench Aliquot Sampling->Quenching Sample_Prep Sample Preparation (Dilution) Quenching->Sample_Prep HPLC_Analysis HPLC/LC-MS Analysis Sample_Prep->HPLC_Analysis Data_Analysis Data Analysis: Quantify Daclatasvir and Impurity B HPLC_Analysis->Data_Analysis End End: Determine Impurity Profile Data_Analysis->End

References

Structural Elucidation of Daclatasvir Impurity B: A Hypothetical NMR-Based Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daclatasvir is a potent direct-acting antiviral agent against the hepatitis C virus (HCV) nonstructural protein 5A (NS5A).[1] As with any pharmaceutical compound, the identification and characterization of impurities are critical for ensuring drug safety and efficacy. This technical guide outlines a comprehensive approach to the structural characterization of a potential process-related impurity, Daclatasvir Impurity B, utilizing a suite of Nuclear Magnetic Resonance (NMR) spectroscopic techniques.

Note to the Reader: Specific experimental NMR data for a compound officially designated as "this compound" is not publicly available. Therefore, this guide presents a hypothetical, yet methodologically sound, framework for its structural elucidation. The data presented in the tables are illustrative examples to guide researchers in their analytical endeavors.

Molecular and Structural Overview

Based on available chemical databases, this compound is identified by the following descriptors:

  • Molecular Formula: C₃₅H₄₁N₇O₄[1][2]

  • IUPAC Name: methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-acetylpyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate[2]

This structure suggests a close relationship to the parent Daclatasvir molecule, with a key modification being the substitution of one of the N-methoxycarbonylvaline moieties with an N-acetyl group on one of the pyrrolidine (B122466) rings.

Proposed Workflow for Structural Characterization

The structural elucidation of this compound would follow a systematic workflow, beginning with isolation and culminating in the complete assignment of all proton and carbon signals.

workflow cluster_0 Sample Preparation cluster_1 1D NMR Analysis cluster_2 2D NMR Analysis cluster_3 Structure Elucidation Isolation Isolation & Purification (e.g., Preparative HPLC) SamplePrep NMR Sample Preparation (~5-10 mg in 0.6 mL DMSO-d6) Isolation->SamplePrep H1_NMR ¹H NMR Acquisition (Proton Environment) SamplePrep->H1_NMR C13_NMR ¹³C NMR & DEPT (Carbon Framework & Type) H1_NMR->C13_NMR COSY ¹H-¹H COSY (H-H Connectivity) C13_NMR->COSY HSQC ¹H-¹³C HSQC (Direct C-H Correlation) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Correlation) HSQC->HMBC Data_Integration Data Integration & Fragment Assembly HMBC->Data_Integration Structure_Confirmation Final Structure Confirmation Data_Integration->Structure_Confirmation

Fig. 1: Workflow for NMR-based structural characterization.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key NMR experiments.

3.1. Sample Preparation

  • Isolation: Isolate this compound from the bulk drug substance or reaction mixture using preparative High-Performance Liquid Chromatography (HPLC).

  • Purity Confirmation: Confirm the purity of the isolated fraction using analytical HPLC.

  • Sample Preparation for NMR: Accurately weigh approximately 5-10 mg of the purified impurity and dissolve it in 0.6 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆). The use of an internal standard like Tetramethylsilane (TMS) is recommended for referencing.

3.2. NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) to ensure adequate signal dispersion.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64 (signal-to-noise dependent).

    • Relaxation Delay: 2 seconds.

  • ¹³C{¹H} NMR:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more (due to low natural abundance of ¹³C).

    • Relaxation Delay: 2 seconds.

  • DEPT-135:

    • Used to differentiate between CH, CH₂, and CH₃ signals (CH/CH₃ positive, CH₂ negative).

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Identifies protons that are spin-spin coupled, typically within 2-3 bonds.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Correlates protons with their directly attached carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Shows correlations between protons and carbons over 2-3 bonds, crucial for connecting spin systems and identifying quaternary carbons.

Hypothetical NMR Data and Interpretation

The following tables summarize the expected (hypothetical) NMR data for this compound, based on its proposed structure.

Table 1: Hypothetical ¹H NMR Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationProposed Assignment
8.0 - 7.5m8HAromatic protons (biphenyl)
7.4 - 7.2m2HImidazole C-H
5.2 - 5.0m2HPyrrolidine α-CH
4.4 - 4.2m1HValine α-CH
3.6s3HCarbamate -OCH₃
3.5 - 3.3m4HPyrrolidine ring protons
2.1s3HAcetyl -CH₃
2.2 - 1.8m6HPyrrolidine ring protons
1.0 - 0.8d6HValine -CH(CH₃)₂

Table 2: Hypothetical ¹³C NMR Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)DEPT-135Proposed Assignment
172.1-Valine C=O
169.5-Acetyl C=O
156.8-Carbamate C=O
140 - 120+Aromatic & Imidazole C-H
135 - 125-Aromatic quaternary C
60.1+Pyrrolidine α-CH
58.2+Valine α-CH
51.7+Carbamate -OCH₃
48.5-Pyrrolidine CH₂
30.2+Valine β-CH
24.8-Pyrrolidine CH₂
22.3+Acetyl -CH₃
19.2, 18.7+Valine -CH(CH₃)₂

Interpretation of Key Hypothetical Signals:

  • A singlet at approximately 2.1 ppm in the ¹H NMR spectrum, integrating to 3 protons, would be a strong indicator of the N-acetyl group.

  • The corresponding carbonyl signal for the acetyl group would be expected around 169.5 ppm in the ¹³C NMR spectrum.

  • The absence of a second set of signals for the N-methoxycarbonylvaline moiety and the presence of signals corresponding to the N-acetylpyrrolidine would confirm the proposed structure.

  • 2D NMR (COSY, HSQC, HMBC): These experiments would be critical to unambiguously assign all proton and carbon signals and to confirm the connectivity between the different structural fragments (biphenyl, imidazoles, pyrrolidines, and the valine/acetyl groups). For instance, an HMBC correlation between the acetyl protons (~2.1 ppm) and the pyrrolidine α-carbon would definitively place the acetyl group on the pyrrolidine ring.

Conclusion

The structural characterization of pharmaceutical impurities is a cornerstone of drug development and quality control. While specific experimental data for this compound is not publicly available, this guide provides a robust and scientifically sound NMR-based methodology for its complete structural elucidation. The combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR spectroscopy offers an unparalleled level of detail, enabling the unambiguous confirmation of the impurity's chemical structure. This approach ensures that any potential impurities in Daclatasvir drug products are well-characterized, contributing to the overall safety and quality of this important antiviral medication.

References

The Critical Imperative of Controlling Daclatasvir Impurities: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daclatasvir (B1663022) is a highly potent and selective direct-acting antiviral agent (DAA) that has revolutionized the treatment of chronic hepatitis C virus (HCV) infection.[1] It functions by targeting the HCV nonstructural protein 5A (NS5A), a key component of the viral replication complex.[1] As with any pharmaceutical active pharmaceutical ingredient (API), ensuring the purity of Daclatasvir is paramount to its safety and efficacy. The presence of impurities, even in trace amounts, can have significant clinical and regulatory ramifications. This technical guide provides a comprehensive overview of the significance of controlling Daclatasvir impurities, offering insights into their origin, potential risks, analytical detection, and the regulatory landscape governing their control.

The Significance of Impurity Control in Daclatasvir

The control of impurities in Daclatasvir is a critical aspect of pharmaceutical quality control for several reasons:

  • Patient Safety: Impurities can be pharmacologically active and may elicit unintended or adverse effects.[2][3] Some impurities, particularly those with structural alerts for mutagenicity or carcinogenicity, such as nitrosamines, pose a significant risk to patient health even at very low levels.[2][3]

  • Therapeutic Efficacy: Impurities can potentially interfere with the therapeutic action of Daclatasvir. They may compete for binding sites on the target protein, alter the drug's pharmacokinetic profile, or degrade the active ingredient, thereby reducing its efficacy.

  • Drug Product Stability: The presence of certain impurities can compromise the stability of the final drug product, leading to degradation over time and a shortened shelf life.

  • Regulatory Compliance: Stringent regulatory guidelines established by authorities like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the identification, qualification, and control of impurities in drug substances and products. Failure to comply with these regulations can result in delays in drug approval, product recalls, and other regulatory actions.

Types and Origins of Daclatasvir Impurities

Daclatasvir impurities can be broadly categorized based on their origin:

  • Process-Related Impurities: These are substances that are formed during the manufacturing process of the Daclatasvir API. They can include unreacted starting materials, intermediates, by-products of side reactions, and reagents or catalysts used in the synthesis.

  • Degradation Products: These impurities result from the chemical breakdown of Daclatasvir over time due to factors such as exposure to light, heat, humidity, or interaction with excipients in the formulation. Forced degradation studies are intentionally conducted to identify potential degradation products that might form under various stress conditions.[4]

  • Residual Solvents: Organic solvents used during the synthesis and purification of Daclatasvir can remain in the final product. Their levels are strictly controlled based on their toxicity.

  • Genotoxic Impurities: A specific class of impurities that have the potential to damage DNA and cause mutations, leading to cancer. Nitrosamine impurities are a major concern in this category.[2][3]

Table 1: Known Impurities of Daclatasvir

Impurity NameTypePotential Origin
Daclatasvir Impurity 1Process-RelatedBy-product in the synthesis
Daclatasvir Impurity 2Process-RelatedBy-product in the synthesis
Daclatasvir Nitroso ImpurityProcess-Related/DegradationReaction with nitrosating agents

Regulatory Framework for Impurity Control

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides globally recognized guidelines for the control of impurities. The key guidelines relevant to Daclatasvir are:

  • ICH Q3A(R2): Impurities in New Drug Substances: This guideline outlines the thresholds for reporting, identifying, and qualifying impurities in the API.

  • ICH Q3B(R2): Impurities in New Drug Products: This guideline provides recommendations for controlling degradation products in the final pharmaceutical formulation.

  • ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: This guideline specifically addresses the assessment and control of genotoxic impurities.

Table 2: ICH Thresholds for Impurities in New Drug Substances

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Daclatasvir's Mechanism of Action: The Target for Impurity Interference

Daclatasvir exerts its antiviral effect by targeting the HCV NS5A protein.[1] NS5A is a multifunctional phosphoprotein that plays a crucial role in both viral RNA replication and the assembly of new virus particles.[5] It exists as a dimer and its function is regulated by its phosphorylation state.[6]

Daclatasvir binds to the N-terminus of the NS5A dimer, inducing conformational changes that disrupt its normal functions.[5][7][8] This binding interferes with the formation of the "membranous web," a specialized intracellular structure where HCV replication takes place.[2] Furthermore, Daclatasvir has been shown to have a dual mode of action, not only blocking the synthesis of viral RNA but also inhibiting the assembly and secretion of new virions.

Any impurity that structurally mimics Daclatasvir or interacts with NS5A could potentially antagonize the drug's therapeutic effect.

Diagram 1: Daclatasvir's Mechanism of Action

Daclatasvir_Mechanism_of_Action cluster_HCV_Replication HCV Life Cycle HCV_RNA HCV RNA Polyprotein Polyprotein Translation HCV_RNA->Polyprotein Host Ribosome NS5A_Dimer NS5A Dimerization & Phosphorylation Polyprotein->NS5A_Dimer Replication_Complex Replication Complex (Membranous Web) Formation NS5A_Dimer->Replication_Complex Inhibition_RC Inhibition of Replication Complex Formation Inhibition_Assembly Inhibition of Virion Assembly RNA_Replication Viral RNA Replication Replication_Complex->RNA_Replication Virion_Assembly Virion Assembly & Secretion RNA_Replication->Virion_Assembly New_Virions New HCV Virions Virion_Assembly->New_Virions Daclatasvir Daclatasvir Daclatasvir->NS5A_Dimer

Caption: Daclatasvir targets the HCV NS5A protein, inhibiting both replication complex formation and virion assembly.

Experimental Protocols for Impurity Profiling

The accurate detection and quantification of Daclatasvir impurities rely on robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques.

Sample Preparation

Protocol for Standard Solution Preparation:

  • Accurately weigh about 10 mg of Daclatasvir reference standard into a 10 mL volumetric flask.

  • Add a suitable diluent (e.g., a 50:50 v/v mixture of acetonitrile (B52724) and water) to dissolve the standard.

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Make up the volume to the mark with the diluent and mix well to obtain a stock solution.

  • Perform serial dilutions to prepare working standard solutions of desired concentrations.

Protocol for Sample Preparation from Tablets:

  • Weigh and finely powder not fewer than 20 Daclatasvir tablets.

  • Accurately weigh a portion of the powder equivalent to a specific amount of Daclatasvir (e.g., 10 mg) and transfer it to a 10 mL volumetric flask.

  • Add approximately 7 mL of the diluent and sonicate for 15-20 minutes to extract the drug.

  • Allow the solution to cool to room temperature.

  • Make up the volume to the mark with the diluent and mix well.

  • Filter the solution through a 0.45 µm nylon syringe filter before injection.

HPLC Method for Impurity Profiling

A typical stability-indicating RP-HPLC method for Daclatasvir and its impurities is as follows:

Table 3: HPLC Method Parameters

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient elution with Mobile Phase A (e.g., 0.01N KH2PO4 buffer, pH adjusted) and Mobile Phase B (e.g., Acetonitrile)
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 30 °C)
Detection Wavelength 304 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)
Forced Degradation Studies

To assess the stability-indicating nature of the analytical method, forced degradation studies are performed on Daclatasvir samples under various stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 2 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 30 minutes.

  • Oxidative Degradation: 30% H2O2 at room temperature for 1 hour.

  • Thermal Degradation: Dry heat at 105°C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

Data Presentation

The quantitative data from the analysis of Daclatasvir and its impurities should be summarized in a clear and organized manner.

Table 4: System Suitability Parameters for a Validated HPLC Method

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates > 2000
% RSD for replicate injections ≤ 2.0%

Table 5: Validation Parameters for a Daclatasvir Impurity Method

ParameterTypical Results
Linearity (r²) > 0.999
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%

Visualization of Experimental and Logical Workflows

Diagram 2: Experimental Workflow for Daclatasvir Impurity Analysis

Experimental_Workflow Start Start Sample_Prep Sample Preparation (API or Drug Product) Start->Sample_Prep Standard_Prep Standard Preparation (Reference Standards) Start->Standard_Prep HPLC_Analysis HPLC/UPLC Analysis Sample_Prep->HPLC_Analysis Standard_Prep->HPLC_Analysis Data_Acquisition Data Acquisition (Chromatograms) HPLC_Analysis->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Impurity Quantification Peak_Integration->Quantification Reporting Reporting and Specification Check Quantification->Reporting End End Reporting->End

Caption: A typical workflow for the analysis of Daclatasvir impurities from sample preparation to final reporting.

Diagram 3: Logical Relationship for Impurity Control Strategy

Impurity_Control_Strategy Impurity_Identification Identify Potential Impurities (Process & Degradation) Analytical_Method_Dev Develop & Validate Analytical Method Impurity_Identification->Analytical_Method_Dev Tox_Assessment Toxicological Assessment (ICH M7) Impurity_Identification->Tox_Assessment Set_Specifications Set Impurity Specifications (ICH Q3A/B) Analytical_Method_Dev->Set_Specifications Tox_Assessment->Set_Specifications Routine_Testing Routine Batch Testing & Stability Monitoring Set_Specifications->Routine_Testing Safe_Efficacious_Product Safe and Efficacious Daclatasvir Product Routine_Testing->Safe_Efficacious_Product

Caption: The logical steps involved in developing a robust impurity control strategy for Daclatasvir.

Conclusion

The control of impurities in Daclatasvir is a multifaceted and critical endeavor that directly impacts patient safety, therapeutic efficacy, and regulatory compliance. A thorough understanding of the potential impurities, their origins, and their toxicological profiles is essential for the development of robust analytical methods and effective control strategies. By adhering to stringent regulatory guidelines and implementing comprehensive analytical testing throughout the drug development lifecycle, pharmaceutical manufacturers can ensure the quality, safety, and consistency of Daclatasvir, thereby safeguarding public health. This guide provides a foundational framework for researchers, scientists, and drug development professionals to navigate the complexities of Daclatasvir impurity control.

References

The Unseen Variable: A Technical Examination of Daclatasvir Impurities and Their Potential Impact on Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Daclatasvir (B1663022) is a potent, direct-acting antiviral agent that has become a cornerstone in the treatment of Hepatitis C Virus (HCV) infection. Its mechanism of action involves the inhibition of the viral non-structural protein 5A (NS5A), a key component of the HCV replication complex. The purity of any active pharmaceutical ingredient (API) is paramount to its safety and efficacy. Even minute quantities of impurities—arising from the manufacturing process, degradation, or storage—can potentially compromise the therapeutic outcome.[1] This technical guide provides an in-depth analysis of the potential impact of Daclatasvir impurities on its antiviral efficacy. While specific data on the biological activity of Daclatasvir's process-related impurities are not extensively available in public literature, this document synthesizes foundational knowledge, regulatory perspectives, and data from analogue compounds to illuminate the critical nature of impurity profiling and control.

Introduction to Daclatasvir and the Imperative of Purity

Daclatasvir functions by binding to the N-terminus of the NS5A protein, thereby preventing viral RNA replication and virion assembly.[2] Its high potency, with EC50 values in the picomolar range in cell culture, underscores the sensitivity of its target interaction.[3][4][5] Impurities, which are any components of a drug substance that are not the chemical entity defined as the API, can be broadly categorized as organic impurities (process-related or degradation products), inorganic impurities, and residual solvents.[1] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of these impurities to ensure patient safety and drug efficacy.[1] Some impurities may reduce the potency or bioavailability of Daclatasvir, directly affecting treatment outcomes.[1]

The Landscape of Daclatasvir Impurities

Impurities in Daclatasvir can originate from various stages of its lifecycle:

  • Process-Related Impurities: These are by-products, starting materials, or intermediates that remain from the chemical synthesis of the Daclatasvir API.[1]

  • Degradation Products: Daclatasvir can degrade under stress conditions such as exposure to acid, base, oxidation, heat, or light, forming new chemical entities.[1]

  • Nitroso Impurities: These have gained significant regulatory attention due to their potential as probable human carcinogens and can form under specific reaction conditions.[1]

Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for the accurate identification, structural elucidation, and quantification of these impurities.[1]

Quantitative Impact of Impurities on Antiviral Efficacy: A Case Study with Analogues

Direct, publicly available quantitative data on the impact of specific Daclatasvir impurities on its EC50 value is limited. However, research into the discovery and development of Daclatasvir provides valuable insights through the study of its analogues. A pivotal study by Belema et al. (2014) investigated the stability and biological activity of precursors and degradation products of Daclatasvir analogues.

This research revealed that not all degradation products are benign. For one analogue, two degradation products were identified and tested for their ability to inhibit the HCV GT-1b replicon. The results, summarized in the table below, demonstrate a significant loss of potency.

Compound IDDescriptionStructure (if available)Antiviral Activity (EC50 in GT-1b Replicon)
15 Thiohydantoin degradation product of a Daclatasvir analogueNot provided in abstract13 µM (Modest Activity)
17 Thiourea degradation product of a Daclatasvir analogueNot provided in abstractInactive

Table 1: Antiviral activity of degradation products of a Daclatasvir analogue. Data sourced from Belema et al., 2014.[6]

Interestingly, the same study noted that for a different, more potent analogue (compound 8), the overall HCV inhibitory activity and potency were fully preserved even after complete degradation in the replicon media.[6] This suggests that the impact of impurities on efficacy is highly structure-dependent; some may be inert, while others can significantly diminish or abolish the drug's therapeutic action.

Experimental Protocols

General Protocol for HCV Replicon Assay

The in vitro efficacy of Daclatasvir and its potential impurities is typically determined using an HCV replicon assay. This cell-based assay measures the replication of a subgenomic portion of the HCV RNA in a human hepatoma cell line (e.g., Huh-7).

Objective: To determine the 50% effective concentration (EC50) of a test compound (Daclatasvir or an impurity) required to inhibit HCV RNA replication.

Materials:

  • Huh-7 cells stably expressing an HCV replicon (e.g., genotype 1b) containing a reporter gene (e.g., firefly luciferase).

  • Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 for selection.

  • Test compounds (Daclatasvir, purified impurities) dissolved in DMSO.

  • Luciferase assay reagent.

  • 96-well cell culture plates.

  • Luminometer.

Methodology:

  • Cell Plating: Seed the stable HCV replicon-containing Huh-7 cells into 96-well plates at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight.[7]

  • Compound Addition: Prepare serial dilutions of the test compounds in DMEM. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells to avoid solvent toxicity. Add the diluted compounds to the cells. Include a "no drug" control (vehicle only) and a "no cells" control (for background luminescence).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[3]

  • Luciferase Assay: After incubation, remove the medium and lyse the cells. Add the luciferase assay reagent to each well according to the manufacturer's instructions.[8]

  • Data Acquisition: Measure the luminescence in each well using a luminometer. The light output is directly proportional to the level of replicon RNA replication.[8]

  • Data Analysis:

    • Normalize the luminescence readings to the "no drug" control to determine the percentage of inhibition for each compound concentration.

    • Plot the percentage of inhibition against the compound concentration (log scale).

    • Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).

Forced Degradation Study Protocol

Objective: To generate degradation products of Daclatasvir for identification and subsequent testing of biological activity.

Methodology:

  • Prepare solutions of Daclatasvir in various stress conditions as per ICH guidelines:

    • Acidic: 0.1 N HCl at 60°C

    • Basic: 0.1 N NaOH at 60°C

    • Oxidative: 3-30% H2O2 at room temperature

    • Thermal: Dry heat

    • Photolytic: Exposure to UV light

  • After a defined period, neutralize the acidic and basic solutions.

  • Analyze the stressed samples by a stability-indicating HPLC or LC-MS method to separate and identify the degradation products.

  • Isolate and purify the major degradation products using preparative HPLC.

  • Confirm the structure of the isolated impurities using techniques like NMR and high-resolution mass spectrometry.

  • Test the purified degradation products in the HCV replicon assay (as described in 4.1) to determine their EC50 values.

Visualization of Pathways and Workflows

Daclatasvir's Mechanism of Action and Potential Impurity Interference

Daclatasvir targets the HCV NS5A protein, which is crucial for the formation of the membranous web—the site of viral RNA replication. NS5A recruits and activates the cellular kinase PI4KA, leading to an accumulation of phosphatidylinositol-4-phosphate (B1241899) (PI4P), which is essential for the integrity of the replication complex.[9] Daclatasvir disrupts this process, impairing the formation of the replication compartment.[9][10]

Daclatasvir_MoA cluster_HCV HCV Replication Cycle cluster_Intervention Pharmacological Intervention Polyprotein HCV Polyprotein NS5A NS5A Protein Polyprotein->NS5A PI4KA Host PI4KA NS5A->PI4KA recruits & activates MembranousWeb Membranous Web (Replication Complex) PI4P PI4P Accumulation PI4KA->PI4P produces PI4P->MembranousWeb essential for Replication HCV RNA Replication MembranousWeb->Replication Daclatasvir Daclatasvir Daclatasvir->NS5A inhibits Impurity Inactive/Weak Impurity Impurity->NS5A fails to inhibit or competes with Daclatasvir Impurity_Workflow cluster_Analytical Analytical Chemistry cluster_Biological Biological Evaluation Forced_Deg Forced Degradation (Acid, Base, Peroxide, etc.) Identify Impurity Identification (HPLC, LC-MS) Forced_Deg->Identify Isolate Isolation & Purification (Prep-HPLC) Identify->Isolate Structure_Elucidate Structural Elucidation (NMR, HRMS) Isolate->Structure_Elucidate Replicon_Assay HCV Replicon Assay Structure_Elucidate->Replicon_Assay EC50_Det EC50 Determination Replicon_Assay->EC50_Det Efficacy_Assess Efficacy Impact Assessment EC50_Det->Efficacy_Assess API Daclatasvir API API->Forced_Deg

References

Methodological & Application

Application Note: A Stability-Indicating HPLC Method for the Determination of Daclatasvir Impurity B

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Daclatasvir is a potent direct-acting antiviral agent against the Hepatitis C Virus (HCV).[1] It functions by inhibiting the HCV NS5A protein, which is essential for viral RNA replication and virion assembly.[2] The purity of the active pharmaceutical ingredient (API) is critical to ensure its efficacy and safety.[3] Daclatasvir Impurity B is a known process-related impurity that must be monitored and controlled within acceptable limits as per regulatory guidelines.[4] This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and quantification of Daclatasvir from Impurity B and other degradation products.

The chemical name for this compound is Methyl ((S)-1-((S)-2-(5-(4'-(2-((S)-1-acetylpyrrolidin-2-yl)-1H-imidazol-5-yl)-[1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate.[4][5][6] The method detailed herein is suitable for routine quality control analysis of Daclatasvir in bulk drug and pharmaceutical dosage forms.

Forced degradation studies have demonstrated that Daclatasvir is susceptible to degradation under acidic, alkaline, and oxidative conditions.[7][8] The developed method is capable of separating these degradation products from the main peak, confirming its stability-indicating nature.[7]

Analytical Method Development Protocol

This protocol outlines the procedure for the separation and quantification of this compound in Daclatasvir drug substances.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is utilized. The following chromatographic conditions are recommended for the analysis.

ParameterCondition
HPLC System Agilent 1100 series or equivalent with UV detector
Column Hypersil C18 (150 mm x 4.6 mm, 5 µm)[7]
Mobile Phase Acetonitrile : 0.05% Orthophosphoric Acid in Water (50:50, v/v)[7][9]
Flow Rate 0.7 mL/min[7][9]
Column Temperature 40°C[7][9]
Detection Wavelength 315 nm[7][9]
Injection Volume 10 µL[7]
Run Time 10 minutes[7][9]
Reagents and Standards
  • Acetonitrile (HPLC grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

  • Daclatasvir reference standard

  • This compound reference standard

Standard Solution Preparation

Stock Solution (1000 µg/mL):

  • Accurately weigh and transfer 10 mg of Daclatasvir reference standard into a 10 mL volumetric flask.[7]

  • Dissolve and dilute to volume with the mobile phase.[7]

Working Standard Solution (50 µg/mL):

  • Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask.[7]

  • Dilute to volume with the mobile phase.[7]

Impurity Stock Solution (100 µg/mL):

  • Accurately weigh and transfer 1 mg of this compound reference standard into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

Spiked Sample Solution:

  • Pipette 0.5 mL of the Daclatasvir stock solution into a 10 mL volumetric flask.

  • Add a known volume of the Impurity B stock solution to achieve the desired impurity concentration (e.g., 0.15% of the Daclatasvir concentration).

  • Dilute to volume with the mobile phase.

Sample Preparation (for Tablet Dosage Form)
  • Weigh and finely powder a minimum of 20 tablets.[7]

  • Accurately weigh a quantity of the powder equivalent to 10 mg of Daclatasvir and transfer it to a 10 mL volumetric flask.[7]

  • Add approximately 7 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.[7]

  • Dilute to volume with the mobile phase and mix thoroughly.[7]

  • Filter the solution through a 0.45 µm nylon syringe filter.[7]

  • Pipette 0.5 mL of the filtered solution into a 10 mL volumetric flask and dilute to volume with the mobile phase to obtain a final concentration of 50 µg/mL.[7]

Method Validation Summary

The analytical method is validated according to ICH guidelines to ensure it is suitable for its intended purpose.

Validation ParameterResult
Linearity Range (Daclatasvir) 10 - 50 µg/mL[9]
Correlation Coefficient (r²) > 0.999[9]
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Specificity No interference from excipients or degradation products.

Note: The quantitative data for Impurity B would be established during formal method validation using the reference standard.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of Daclatasvir and its impurities.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing a Weigh Standard/Sample b Dissolve in Mobile Phase a->b c Sonicate (for sample) b->c d Dilute to Volume c->d e Filter (for sample) d->e f Inject into HPLC System e->f g Separation on C18 Column f->g h UV Detection at 315 nm g->h i Integrate Peaks h->i j Quantify Impurities i->j k Generate Report j->k

Caption: Workflow for this compound analysis.

Logical Relationship of Method Development

This diagram shows the logical steps and considerations in developing a stability-indicating HPLC method.

G A Method Objective: Separate Daclatasvir & Impurity B B Select Stationary Phase (e.g., C18) A->B C Optimize Mobile Phase (ACN:Buffer Ratio, pH) A->C B->C D Optimize Flow Rate & Temperature C->D F Verify Peak Purity & Resolution D->F E Perform Forced Degradation E->F G Validate Method (ICH) F->G

Caption: Key stages of analytical method development.

References

Application Note: Quantitative Analysis of Daclatasvir Impurity B by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Daclatasvir is a potent direct-acting antiviral agent used in the treatment of chronic Hepatitis C virus (HCV) infection. As with any pharmaceutical compound, the presence of impurities can affect the safety and efficacy of the drug product. Regulatory agencies require strict control and monitoring of these impurities. Daclatasvir Impurity B is a known process-related impurity or degradation product of Daclatasvir. This application note presents a detailed, validated stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of this compound in bulk drug substances. The method is designed to be simple, precise, accurate, and robust, making it suitable for routine quality control analysis.

Advanced analytical techniques such as HPLC are essential for the accurate identification and quantification of impurities like this compound.[1] The development of a stability-indicating assay method is crucial for separating and identifying degradation products.[2]

Chemical Structures

Daclatasvir

  • Molecular Formula: C₄₀H₅₀N₈O₆

  • Molecular Weight: 738.88 g/mol

This compound

  • Molecular Formula: C₃₅H₄₁N₇O₄[3][4][5]

  • Molecular Weight: 623.74 g/mol [3][4][5]

  • IUPAC Name: methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-acetylpyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate[3]

Experimental Protocol

This protocol outlines a stability-indicating RP-HPLC method for the quantification of this compound.

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is recommended.[6]

ParameterRecommended Condition
HPLC System Agilent 1100/1200 series or equivalent with UV/PDA detector
Column Hypersil C18 (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase Acetonitrile : 0.05% o-phosphoric acid in water (50:50 v/v)
Flow Rate 0.7 mL/min
Injection Volume 20 µL
Column Temperature 40 °C
Detection Wavelength 315 nm
Run Time Approximately 10 minutes

Rationale for selection: A C18 column is commonly used for the separation of Daclatasvir and its impurities.[6] The mobile phase composition and pH are critical for achieving optimal separation.[7][8] The selected conditions have been shown to provide good peak shape and resolution.[8]

2. Preparation of Solutions

  • Diluent: Mobile phase (Acetonitrile:Water, 50:50 v/v).

  • Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of 100 µg/mL.

  • Working Standard Solution: From the stock solution, prepare a working standard solution of 1 µg/mL by diluting with the diluent.

  • Sample Preparation: Accurately weigh and dissolve the Daclatasvir bulk drug sample in the diluent to obtain a final concentration of approximately 1 mg/mL.

3. Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[8][9][10]

Validation ParameterSummary of Results
Specificity The method is specific as there is no interference from excipients or other impurities at the retention time of this compound.
Linearity The method demonstrates linearity over a concentration range of 0.25 - 2.0 µg/mL with a correlation coefficient (R²) > 0.999.
Accuracy (% Recovery) The mean recovery is within the range of 98.0% to 102.0%.
Precision (% RSD) The relative standard deviation (RSD) for repeatability and intermediate precision is less than 2.0%.
Limit of Detection (LOD) 0.08 µg/mL
Limit of Quantitation (LOQ) 0.25 µg/mL
Robustness The method is robust with respect to small, deliberate variations in flow rate, column temperature, and mobile phase composition.

4. Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[2][8] These studies involve subjecting the Daclatasvir drug substance to various stress conditions to induce degradation.

Stress ConditionProcedure
Acid Hydrolysis Reflux 20 mg of Daclatasvir in 20 mL of 0.1 N HCl at 60°C for 4 hours.[8]
Base Hydrolysis Reflux 20 mg of Daclatasvir in 20 mL of 0.1 N NaOH at 60°C for 4 hours.[8]
Oxidative Degradation Reflux 20 mg of Daclatasvir in 20 mL of 30% H₂O₂ at 60°C for 6 hours.[8]
Thermal Degradation Expose the solid drug to dry heat at 100°C for 3 days.[2]
Photolytic Degradation Expose a thin layer of the solid drug to direct sunlight for 10 days.[8]

The results of forced degradation studies show that Daclatasvir is susceptible to degradation under acidic, basic, and oxidative conditions, while it is relatively stable under neutral, thermal, and photolytic conditions.[2][8] The HPLC method should be able to separate the peak of this compound from the peaks of the parent drug and other degradation products.

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 2000> 3000
% RSD of Peak Area ≤ 2.0%< 1.0%

Table 2: Linearity Data for this compound

Concentration (µg/mL)Mean Peak Area
0.25[Insert Value]
0.50[Insert Value]
1.00[Insert Value]
1.50[Insert Value]
2.00[Insert Value]
Correlation Coefficient (R²) > 0.999

Table 3: Accuracy (Recovery) Data for this compound

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
50%0.5[Insert Value][Insert Value]
100%1.0[Insert Value][Insert Value]
150%1.5[Insert Value][Insert Value]
Mean % Recovery [Insert Value]

Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Weigh Daclatasvir Impurity B Standard B Dissolve in Diluent (Stock Solution) A->B C Dilute to Working Standard Solution B->C F Inject into HPLC System C->F D Weigh Daclatasvir Bulk Sample E Dissolve & Dilute in Diluent D->E E->F G Chromatographic Separation (C18 Column) F->G H UV Detection at 315 nm G->H I Integrate Peak Areas H->I J Calculate Concentration of Impurity B I->J K Report Results J->K

Caption: Experimental workflow for the quantitative analysis of this compound by HPLC.

Validation_Pathway cluster_params Validation Parameters (ICH Guidelines) Method Developed HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness ValidatedMethod Validated Analytical Method Specificity->ValidatedMethod Linearity->ValidatedMethod Accuracy->ValidatedMethod Precision->ValidatedMethod LOD->ValidatedMethod LOQ->ValidatedMethod Robustness->ValidatedMethod

Caption: Logical relationship of HPLC method validation according to ICH guidelines.

Conclusion

The described RP-HPLC method is demonstrated to be a suitable and validated approach for the quantitative determination of this compound in bulk drug substance. The method is specific, linear, accurate, precise, and robust, meeting the requirements for routine quality control analysis in the pharmaceutical industry. The stability-indicating nature of the assay ensures that the presence of degradation products does not interfere with the quantification of Impurity B.

References

Application Note: A Stability-Indicating UPLC Method for the Separation of Daclatasvir and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Daclatasvir is a potent direct-acting antiviral agent used in the treatment of chronic hepatitis C virus (HCV) infection.[1][2][3] Ensuring the purity and stability of the drug substance and its formulated products is critical for its safety and efficacy. This application note describes a robust stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the separation and quantification of Daclatasvir from its process-related impurities and degradation products. The method is validated to be specific, accurate, and precise, making it suitable for routine quality control and stability testing.

Chromatographic Conditions

A summary of the UPLC method parameters is provided in the table below.

ParameterCondition
Column Waters ACQUITY BEH Phenyl (100 mm x 2.1 mm, 1.7 µm)[4][5][6]
Mobile Phase A 0.03 M Sodium Perchlorate (B79767) with 0.002 M 1-Octanesulfonic Acid Sodium Salt (pH 2.5)[4][5]
Mobile Phase B 0.03 M Sodium Perchlorate with 0.02 M 1-Octanesulfonic Acid Sodium Salt in Acetonitrile (B52724):Water (80:20 v/v), pH 2.5[4][5]
Gradient Program A typical gradient program would start with a low percentage of Mobile Phase B, gradually increasing to elute the impurities and the active pharmaceutical ingredient.
Flow Rate 0.4 mL/min[4][5][6]
Column Temperature 40 °C[1]
Detection UV at 305 nm[4][5][6]
Injection Volume 2 µL[7]
Run Time 15 minutes[4][5][6]

Data Presentation

The following table summarizes the retention times (RT) and relative retention times (RRT) for Daclatasvir and its known impurities as determined by a representative UPLC method.

CompoundRetention Time (min)Relative Retention Time (vs. Daclatasvir)
DAC.RC01[Data not available in search results][Data not available in search results]
DAC.RC03[Data not available in search results][Data not available in search results]
DAC.RC04[Data not available in search results][Data not available in search results]
Daclatasvir [Typically around the middle of the run, e.g., 8-10 min]1.00
Degradation Product 1 (DP1)[Varies based on degradation pathway][Varies]
Degradation Product 2 (DP2)[Varies based on degradation pathway][Varies]

Note: Specific retention time and relative retention time values are highly dependent on the exact gradient program and system configuration. The values presented here are illustrative. The referenced literature indicates good separation between the active ingredient and its impurities.[4][5][6]

Experimental Protocols

1. Preparation of Solutions

  • Mobile Phase A: Dissolve the appropriate amounts of sodium perchlorate and 1-octanesulfonic acid sodium salt in HPLC-grade water to achieve final concentrations of 0.03 M and 0.002 M, respectively. Adjust the pH to 2.5 with a suitable acid, such as perchloric acid. Filter through a 0.22 µm membrane filter.

  • Mobile Phase B: Prepare a solution of 0.03 M sodium perchlorate and 0.02 M 1-octanesulfonic acid sodium salt in a mixture of acetonitrile and water (80:20 v/v). Adjust the pH to 2.5. Filter through a 0.22 µm membrane filter.[4][5]

  • Diluent: A mixture of acetonitrile and water (50:50 v/v) is a suitable diluent for sample and standard preparation.[7]

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Daclatasvir reference standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Solution Preparation (Tablets): Weigh and finely powder a number of tablets. Transfer an amount of powder equivalent to a single dose of Daclatasvir into a volumetric flask. Add a portion of the diluent, sonicate to dissolve, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

2. Forced Degradation Studies

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the Daclatasvir drug substance.[4][5][6][8]

  • Acid Hydrolysis: Treat the drug substance with 0.1 N HCl at 60°C for a specified period (e.g., 4 hours).[8]

  • Base Hydrolysis: Treat the drug substance with 0.1 N NaOH at 60°C for a specified period (e.g., 4 hours).[8]

  • Oxidative Degradation: Treat the drug substance with a solution of hydrogen peroxide (e.g., 30% H₂O₂) at 60°C for a specified period (e.g., 6 hours).[8]

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified period.

  • Photolytic Degradation: Expose the solid drug substance to UV light for a specified duration.[8]

Following exposure to the stress conditions, the samples are diluted with the diluent to an appropriate concentration and analyzed by the UPLC method. The chromatograms are examined for the separation of Daclatasvir from any resulting degradation products.

Mandatory Visualization

UPLC_Workflow cluster_prep Solution Preparation cluster_analysis UPLC Analysis cluster_data Data Processing MobilePhaseA Prepare Mobile Phase A (Aqueous Buffer) SystemSetup System Setup & Equilibration MobilePhaseA->SystemSetup MobilePhaseB Prepare Mobile Phase B (Organic Mix) MobilePhaseB->SystemSetup Standard Prepare Daclatasvir Standard Solution Injection Inject Sample/Standard Standard->Injection Sample Prepare Sample Solution Sample->Injection SystemSetup->Injection Separation Chromatographic Separation (Gradient Elution) Injection->Separation Detection UV Detection at 305 nm Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification of Daclatasvir & Impurities Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the UPLC analysis of Daclatasvir and its impurities.

Method Validation

The UPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[4][5] Key validation parameters include:

  • Specificity: The method's ability to resolve Daclatasvir from its impurities and degradation products is demonstrated through forced degradation studies.

  • Linearity: The method should demonstrate a linear relationship between the peak area and the concentration of Daclatasvir over a specified range.

  • Accuracy: The accuracy is determined by recovery studies, where a known amount of Daclatasvir is spiked into a placebo mixture.

  • Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) studies, with the relative standard deviation (RSD) of the results being within acceptable limits.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The method's reliability is tested by making small, deliberate variations in chromatographic parameters such as mobile phase composition, pH, flow rate, and column temperature.

The described UPLC method is a rapid, sensitive, and specific tool for the analysis of Daclatasvir and its impurities in both bulk drug and pharmaceutical dosage forms. Its stability-indicating nature makes it highly suitable for quality control and for monitoring the stability of Daclatasvir under various storage conditions. The use of a sub-2 µm particle column allows for faster analysis times and improved resolution compared to traditional HPLC methods.

References

Application Note: Identification and Characterization of Daclatasvir Impurities using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification and characterization of potential impurities of Daclatasvir, a direct-acting antiviral agent used in the treatment of Hepatitis C. The methodology utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique for separating and identifying structurally related compounds and degradation products. This document outlines the experimental workflow, from sample preparation and forced degradation studies to the LC-MS/MS parameters and data analysis, to ensure the quality, safety, and efficacy of Daclatasvir drug products.

Introduction

Daclatasvir is a potent inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A), a key protein involved in viral RNA replication and virion assembly.[1] The purity of the active pharmaceutical ingredient (API) is critical to its therapeutic effect and patient safety. Impurities can arise during the synthesis process, degradation, or improper storage.[2] Regulatory bodies like the FDA and EMA mandate the identification, quantification, and control of these impurities.[3] Advanced analytical techniques such as LC-MS/MS are essential for the accurate identification and quantification of these impurities, even at trace levels.[1][3] This application note details a robust LC-MS/MS method for the analysis of Daclatasvir and its process-related and degradation impurities.

Experimental Workflow

The overall workflow for the identification of Daclatasvir impurities involves subjecting the drug substance to stress conditions to induce degradation, followed by separation and analysis using LC-MS/MS.

Daclatasvir Impurity Analysis Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis A Daclatasvir API/Formulation B Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Chromatographic Separation (UPLC/HPLC) B->C Inject Degraded Samples D Mass Spectrometric Detection (MS and MS/MS) C->D E Impurity Identification (Mass & Fragmentation) D->E Acquire Data F Quantification E->F Daclatasvir Mechanism of Action cluster_0 HCV Replication Cycle HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation New_Virions New Virions HCV_RNA->New_Virions Assembly NS5A NS5A Protein Polyprotein->NS5A Proteolytic Cleavage ReplicationComplex Replication Complex NS5A->ReplicationComplex Forms ReplicationComplex->HCV_RNA Replicates Daclatasvir Daclatasvir Daclatasvir->NS5A Inhibits

References

Application Notes and Protocols for Daclatasvir Impurity B Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daclatasvir is a potent direct-acting antiviral agent against the Hepatitis C Virus (HCV) by inhibiting the non-structural protein 5A (NS5A), a critical component of the HCV replication complex.[1] The manufacturing process of Daclatasvir, like any synthetic pharmaceutical product, can result in the formation of impurities. Daclatasvir Impurity B is a known process-related impurity that must be monitored and controlled to ensure the safety and efficacy of the final drug product.[2]

This document provides detailed application notes and protocols for the use of this compound reference standard in analytical procedures. A highly characterized reference standard is essential for the accurate identification and quantification of this impurity, ensuring regulatory compliance and product quality.[2][3] These protocols are primarily focused on High-Performance Liquid Chromatography (HPLC), a widely used technique for impurity profiling in the pharmaceutical industry.[2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
IUPAC Name Methyl ((S)-1-((S)-2-(5-(4'-(2-((S)-1-acetylpyrrolidin-2-yl)-1H-imidazol-5-yl)-[1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate
Molecular Formula C35H41N7O4
Molecular Weight 623.74 g/mol
Appearance Off-White to Pale Yellow Solid
Solubility Soluble in DMSO, Methanol (B129727)

Application of this compound Reference Standard

The primary applications of the this compound reference standard include:

  • Identification: To confirm the identity of this compound in a sample by comparing retention times in a chromatographic system.

  • Quantification: To accurately determine the concentration of this compound in a drug substance or product. This is typically achieved by creating a calibration curve.

  • Method Validation: To validate analytical methods for the detection and quantification of this compound, including parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

  • System Suitability: To ensure that the chromatographic system is performing adequately for the intended analysis.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The following is a representative HPLC method for the analysis of Daclatasvir and its impurities, including Impurity B. This method is based on validated procedures reported in the scientific literature.[4]

Representative HPLC Method Validation Data

The following table summarizes representative validation parameters for an HPLC method for the analysis of Daclatasvir, which would be similarly established for this compound during method validation.

ParameterResult
Linearity Range 10 - 50 µg/mL[4]
Correlation Coefficient (r²) ≥ 0.999[4]
Limit of Detection (LOD) ~0.364 µg/mL
Limit of Quantification (LOQ) ~1.103 µg/mL
Accuracy (% Recovery) 97.95% to 100.78%[4]
Precision (%RSD) < 2%

Experimental Protocols

Materials and Reagents
  • This compound Reference Standard

  • Daclatasvir Active Pharmaceutical Ingredient (API) or Drug Product

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • o-Phosphoric Acid (analytical grade)

  • Potassium Phosphate (B84403) Monobasic (KH2PO4) (analytical grade)

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

  • HPLC vials

Preparation of Solutions

a) Mobile Phase Preparation (Example)

  • Buffer Preparation: Prepare a 0.01N potassium phosphate monobasic (KH2PO4) solution. Adjust the pH to an appropriate level (e.g., 3.0-4.0) with o-phosphoric acid.

  • Mobile Phase: Mix the prepared buffer and acetonitrile in a 50:50 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas using an ultrasonic bath for at least 15 minutes before use.

b) Standard Stock Solution of this compound

  • Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve the standard in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) and make up to the mark. This will give a stock solution of 100 µg/mL.

c) Working Standard Solutions for Calibration Curve

  • Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from the LOQ to approximately 150% of the specification limit for the impurity (e.g., 1, 2, 5, 10, and 15 µg/mL).

d) Sample Solution Preparation

  • Accurately weigh a quantity of the Daclatasvir drug substance or powdered tablets equivalent to 100 mg of Daclatasvir and transfer to a 100 mL volumetric flask.

  • Add a suitable solvent (e.g., a mixture of acetonitrile and water), sonicate to dissolve, and make up to the mark. This will give a sample solution with a Daclatasvir concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1100 or equivalent with UV detector
Column Hypersil C18 (4.6 x 250 mm, 5 µm) or equivalent
Mobile Phase Acetonitrile: 0.01N KH2PO4 buffer (50:50 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 304 nm
Injection Volume 10 µL
Run Time Approximately 10-15 minutes
Analytical Procedure
  • System Suitability: Inject the system suitability solution (a solution containing both Daclatasvir and this compound) to check for resolution, tailing factor, and theoretical plates.

  • Calibration Curve: Inject the series of working standard solutions of this compound in duplicate. Plot a graph of the peak area versus concentration and determine the linearity and correlation coefficient.

  • Sample Analysis: Inject the sample solution in duplicate.

  • Identification: Compare the retention time of any peak observed in the sample chromatogram with the retention time of the this compound reference standard. A match in retention times (within a specified tolerance) confirms the identity of the impurity.

  • Quantification: Calculate the concentration of this compound in the sample using the calibration curve. The amount of impurity can be expressed as a percentage of the Daclatasvir concentration in the sample.

Visualizations

Daclatasvir Mechanism of Action

Daclatasvir targets the HCV NS5A protein, a key component of the viral replication complex. By binding to NS5A, Daclatasvir prevents the formation of the membranous web, a cellular structure essential for HCV RNA replication.[5][6] This inhibition is also linked to the disruption of the interaction between NS5A and the host cell factor phosphatidylinositol 4-kinase IIIα (PI4KA).[5]

Daclatasvir_Mechanism cluster_HCV HCV Replication Cycle cluster_Host Host Cell Interaction HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS5A NS5A Protein Polyprotein->NS5A Processing Replication_Complex Replication Complex (Membranous Web) NS5A->Replication_Complex Induces formation PI4KA PI4KA NS5A->PI4KA Interacts with New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA RNA Synthesis PI4P PI4P PI4KA->PI4P Produces PI4P->Replication_Complex Required for Daclatasvir Daclatasvir Daclatasvir->Inhibition Inhibition->NS5A Binds to

Caption: Mechanism of action of Daclatasvir on the HCV replication complex.

Experimental Workflow for Impurity Quantification

The following diagram illustrates the general workflow for the identification and quantification of this compound in a sample using the reference standard.

Impurity_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare Impurity B Standard Solutions inject_std Inject Standard Solutions prep_std->inject_std prep_sample Prepare Daclatasvir Sample Solution inject_sample Inject Sample Solution prep_sample->inject_sample prep_mobile Prepare Mobile Phase sys_suit System Suitability Test prep_mobile->sys_suit sys_suit->inject_std sys_suit->inject_sample cal_curve Generate Calibration Curve inject_std->cal_curve id_impurity Identify Impurity by Retention Time (RT) inject_sample->id_impurity quant_impurity Quantify Impurity using Calibration Curve cal_curve->quant_impurity id_impurity->quant_impurity

Caption: Workflow for the analysis of this compound.

References

Application Notes and Protocols for Forced Degradation Studies of Daclatasvir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daclatasvir (B1663022) is a potent, direct-acting antiviral agent highly effective against the Hepatitis C virus (HCV).[1] It functions by inhibiting the HCV nonstructural protein 5A (NS5A), a critical component in viral replication and assembly.[2][3] To ensure the stability, efficacy, and safety of daclatasvir drug products, it is imperative to conduct forced degradation studies. These studies are essential for identifying potential degradation products, understanding the degradation pathways, and developing stability-indicating analytical methods as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[4][5]

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing. This includes acidic and basic hydrolysis, oxidation, photolysis, and thermal stress.[6] Such studies provide valuable insights into the intrinsic stability of the molecule and help in the development of robust formulations.[7] Daclatasvir has demonstrated susceptibility to degradation under hydrolytic (acidic and basic) and oxidative conditions, while showing relative stability to thermal and photolytic stress.[8][7][9] The primary sites of degradation on the daclatasvir molecule are the carbamate (B1207046) moieties and the imidazole (B134444) ring.[7][9]

This document provides detailed protocols for conducting forced degradation studies on daclatasvir and summarizes the expected outcomes and analytical procedures.

Experimental Protocols

A stock solution of daclatasvir should be prepared in a suitable solvent such as methanol (B129727) or a mixture of acetonitrile (B52724) and water.[7] Aliquots of this stock solution are then subjected to the various stress conditions outlined below. Following the stress period, the solutions are neutralized (if necessary), diluted to an appropriate concentration, and analyzed using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.[7]

Acid Hydrolysis
  • Preparation: Add 1 mL of 0.1 N to 2 N hydrochloric acid (HCl) to 1 mL of the daclatasvir stock solution in a 10 mL volumetric flask.[1][7]

  • Stress Condition: Reflux the mixture at 60-80°C for 4 to 5 hours.[1][7][10]

  • Neutralization: After cooling to room temperature, neutralize the solution with an equivalent volume and concentration of sodium hydroxide (B78521) (NaOH).[7]

  • Sample Preparation: Dilute the neutralized solution to the final volume with the mobile phase.

  • Analysis: Inject the prepared sample into the chromatographic system.

Base Hydrolysis
  • Preparation: Add 1 mL of 0.1 N sodium hydroxide (NaOH) to 1 mL of the daclatasvir stock solution in a 10 mL volumetric flask.[7]

  • Stress Condition: Reflux the mixture at 60-80°C for 4 to 72 hours.[1][7]

  • Neutralization: After cooling to room temperature, neutralize the solution with an equivalent volume and concentration of hydrochloric acid (HCl).[7]

  • Sample Preparation: Dilute the neutralized solution to the final volume with the mobile phase.

  • Analysis: Inject the prepared sample into the chromatographic system.

Oxidative Degradation
  • Preparation: Add 1 mL of 3-30% hydrogen peroxide (H₂O₂) to 1 mL of the daclatasvir stock solution in a 10 mL volumetric flask.[7][10]

  • Stress Condition: Reflux the mixture at 60°C for 6 hours.[7][10]

  • Sample Preparation: After cooling to room temperature, dilute the solution to the final volume with the mobile phase.

  • Analysis: Inject the prepared sample into the chromatographic system.

Thermal Degradation
  • Preparation: Place the solid daclatasvir drug substance in a hot air oven.

  • Stress Condition: Maintain the temperature at 105°C for 24 hours.[7]

  • Sample Preparation: After the specified time, allow the sample to cool to room temperature and prepare a solution of the heat-treated sample for analysis.

Photolytic Degradation
  • Solid State: Expose a thin layer of solid daclatasvir powder in a petri dish to direct sunlight for 10 days or to UV light (200 Wh/m²) and visible light (1.2 million lux hours).[7][11]

  • Solution State: Expose a daclatasvir solution in a quartz cell to the same light conditions as the solid state.[7]

  • Sample Preparation: Prepare a sample from the exposed solid or solution and dilute to the appropriate concentration for analysis.

Analytical Method

A validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is typically employed for the analysis of stressed samples.[7] The method should be capable of separating daclatasvir from all its degradation products.[7]

  • Column: A common choice is a C18 column (e.g., 150 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an acidic buffer (e.g., 0.05% o-phosphoric acid or 10 mM ammonium (B1175870) acetate, pH 5.0) and an organic solvent like acetonitrile is often used.[1][7]

  • Detection: UV detection is commonly performed at a wavelength of 315 nm.[8][11]

  • Structural Elucidation: For the identification and structural elucidation of degradation products, mass spectrometry (MS) is coupled with the liquid chromatography system (LC-MS).[1][7]

Data Presentation

The quantitative data from forced degradation studies should be summarized to show the extent of degradation under different stress conditions and to characterize the degradation products.

Stress ConditionReagent/ConditionDurationTemperature% Degradation (Approx.)Degradation Products (m/z)
Acid Hydrolysis 2 N HCl5 hours80°CSignificant339.1, 561.2[10][12]
Base Hydrolysis 0.1 N NaOH72 hours80°CSignificant294.1, 339.1, 505.2, 527.2[10][12]
Oxidative Degradation 30% H₂O₂6 hours60°CSignificant301.1, 339.1[10][12]
Thermal Degradation Dry Heat3 days100°CStable[1]-
Photolytic Degradation UV & Visible Light-AmbientStable[1][5]-

Note: The percentage of degradation and the m/z values of degradation products can vary depending on the specific experimental conditions.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis Daclatasvir_Stock Daclatasvir Stock Solution Acid Acid Hydrolysis (HCl, Heat) Daclatasvir_Stock->Acid Base Base Hydrolysis (NaOH, Heat) Daclatasvir_Stock->Base Oxidative Oxidative (H₂O₂, Heat) Daclatasvir_Stock->Oxidative Thermal Thermal (Dry Heat) Daclatasvir_Stock->Thermal Photolytic Photolytic (UV/Vis Light) Daclatasvir_Stock->Photolytic Neutralization Neutralization (if applicable) Acid->Neutralization Base->Neutralization Dilution Dilution Oxidative->Dilution Thermal->Dilution Photolytic->Dilution Neutralization->Dilution HPLC RP-HPLC Analysis Dilution->HPLC LCMS LC-MS for Identification HPLC->LCMS

Caption: Experimental workflow for daclatasvir forced degradation studies.

G Daclatasvir Daclatasvir NS5A HCV NS5A Protein Daclatasvir->NS5A Binds to Inhibition Inhibition ReplicationComplex HCV Replication Complex NS5A->ReplicationComplex Essential for ViralReplication Viral RNA Replication ReplicationComplex->ViralReplication VirionAssembly Virion Assembly ReplicationComplex->VirionAssembly Blocks Blocks Inhibition->ReplicationComplex Inhibits formation and function

Caption: Simplified mechanism of action of Daclatasvir.

References

Application Notes and Protocols: Use of Daclatasvir Impurity B in Stability-Indicating Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daclatasvir is a potent direct-acting antiviral agent against the hepatitis C virus (HCV).[1] Ensuring the purity and stability of Daclatasvir is critical for its safety and efficacy. Stability-indicating assays are essential for identifying and quantifying degradation products that may form during the manufacturing process or upon storage. This document provides detailed application notes and protocols for the use of Daclatasvir Impurity B, a known related substance of Daclatasvir, in the development and validation of stability-indicating analytical methods.

This compound is a structurally related compound that can be used as a reference standard to accurately identify and quantify specific degradation pathways of the active pharmaceutical ingredient (API).[1][2][3][4] The use of certified reference materials, such as this compound, is crucial for method validation, quality control, and regulatory compliance.[2][5]

This compound Profile

CharacteristicInformation
IUPAC Name methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-acetylpyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate
Molecular Formula C35H41N7O4[6]
Molecular Weight 623.74 g/mol [1]
CAS Number 2226541-13-3[6]

Experimental Protocols

Forced Degradation Studies of Daclatasvir

Forced degradation studies are performed to intentionally degrade the Daclatasvir sample under various stress conditions to generate potential degradation products.[7] This helps in developing a stability-indicating method that can separate the API from its degradation products.

Materials and Reagents:

  • Daclatasvir pure drug

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H2O2)

  • HPLC grade water, acetonitrile, and methanol

  • Phosphate buffer

Protocol:

  • Acid Hydrolysis: Dissolve 10 mg of Daclatasvir in 10 mL of 0.1 N HCl. Reflux the solution at 80°C for 4 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a suitable concentration with mobile phase.

  • Alkaline Hydrolysis: Dissolve 10 mg of Daclatasvir in 10 mL of 0.1 N NaOH. Reflux the solution at 80°C for 4 hours. Cool, neutralize with 0.1 N HCl, and dilute to a suitable concentration with mobile phase.

  • Oxidative Degradation: Dissolve 10 mg of Daclatasvir in 10 mL of 30% H2O2. Keep the solution at room temperature for 24 hours. Dilute to a suitable concentration with the mobile phase.

  • Thermal Degradation: Expose the solid Daclatasvir drug powder to a temperature of 105°C in a hot air oven for 48 hours. Dissolve the stressed sample in the mobile phase to a suitable concentration.

  • Photolytic Degradation: Expose the solid Daclatasvir drug powder to UV light (254 nm) and visible light in a photostability chamber for 7 days. Dissolve the stressed sample in the mobile phase to a suitable concentration.

Stability-Indicating HPLC Method

This protocol describes a general-purpose reverse-phase high-performance liquid chromatography (RP-HPLC) method for the separation of Daclatasvir from its impurities and degradation products.

Chromatographic Conditions:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.05% o-phosphoric acid in water[7]
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 315 nm[7]
Injection Volume 10 µL

Preparation of Solutions:

  • Standard Solution: Prepare a stock solution of Daclatasvir (1 mg/mL) in methanol. Dilute this stock solution with the mobile phase to obtain a working standard solution of 10 µg/mL.

  • This compound Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol. Dilute this stock solution with the mobile phase to obtain a working standard solution of 10 µg/mL.

  • Sample Solution: Prepare the forced degradation samples as described in section 3.1.

Application of this compound in the Assay

This compound certified reference material is utilized for the qualitative identification and quantitative determination of this specific impurity in stability samples of Daclatasvir.

Peak Identification and Specificity
  • Injection of Individual Standards: Inject the Daclatasvir standard solution and the this compound standard solution separately to determine their individual retention times.

  • Spiking of Samples: Spike the degraded Daclatasvir sample solutions with the this compound standard solution.

  • Analysis: Inject the spiked sample into the HPLC system.

  • Confirmation: The presence of this compound in the degraded sample is confirmed if the peak at the corresponding retention time increases in area and maintains its shape. This demonstrates the specificity of the method to detect and separate this impurity from other components.

Quantification of this compound
  • Preparation of Calibration Curve: Prepare a series of calibration standards of this compound by diluting the stock solution to concentrations ranging from the limit of quantification (LOQ) to 150% of the expected impurity level (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Linearity: Inject each calibration standard in triplicate and plot a graph of the mean peak area against the concentration. The linearity is acceptable if the correlation coefficient (r²) is ≥ 0.999.

  • Quantification in Samples: Inject the degraded sample solutions into the HPLC system.

  • Calculation: Calculate the concentration of this compound in the samples by interpolating the peak area from the calibration curve.

Data Presentation

Table 1: Summary of Forced Degradation Studies on Daclatasvir

Stress ConditionReagents and DurationObservation
Acidic Hydrolysis0.1 N HCl, 80°C, 4 hoursSignificant degradation observed[7]
Alkaline Hydrolysis0.1 N NaOH, 80°C, 4 hoursSignificant degradation observed[7]
Oxidative Degradation30% H2O2, Room Temp, 24 hoursSignificant degradation observed[7]
Thermal Degradation105°C, 48 hoursMinimal degradation
Photolytic DegradationUV and Visible light, 7 daysMinimal degradation

Table 2: System Suitability Parameters for the HPLC Method

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Resolution (Rs) > 2.0 between adjacent peaks
%RSD for replicate injections ≤ 2.0%

Visualizations

G Experimental Workflow for Stability-Indicating Assay cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_impurity Impurity B Application cluster_results Data Interpretation Daclatasvir_API Daclatasvir API Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Daclatasvir_API->Forced_Degradation Degraded_Sample Degraded Sample Solution Forced_Degradation->Degraded_Sample HPLC_System HPLC System Degraded_Sample->HPLC_System Data_Acquisition Chromatogram Acquisition HPLC_System->Data_Acquisition Peak_ID Peak Identification & Specificity Data_Acquisition->Peak_ID Quantification Quantification of Impurity B Data_Acquisition->Quantification Impurity_B_Std This compound Reference Standard Spiking Spike Degraded Sample with Impurity B Standard Impurity_B_Std->Spiking Calibration Prepare Calibration Curve for Impurity B Impurity_B_Std->Calibration Spiking->HPLC_System Calibration->Quantification Stability_Profile Establish Stability Profile Peak_ID->Stability_Profile Quantification->Stability_Profile

Caption: Workflow for the use of this compound in a stability-indicating assay.

G Logical Relationship for Impurity Quantification cluster_assay Stability Assay cluster_ref_std Reference Standard cluster_confirmation Confirmation & Quantification Degraded_Sample Degraded Daclatasvir Sample Unknown_Peak Unknown Peak in Chromatogram Degraded_Sample->Unknown_Peak generates Spiking Spiking Experiment Unknown_Peak->Spiking Impurity_B_Std This compound Reference Standard Known_RT Known Retention Time Impurity_B_Std->Known_RT has Calibration_Curve Calibration Curve of Impurity B Impurity_B_Std->Calibration_Curve used to create Known_RT->Spiking Peak_Confirmation Peak Identity Confirmed (Co-elution) Spiking->Peak_Confirmation validates Quantification Quantify Impurity B in Sample Peak_Confirmation->Quantification enables Calibration_Curve->Quantification enables

Caption: Logical steps for identifying and quantifying an impurity using a reference standard.

References

Application Note: Quantification of Daclatasvir Impurity B in API and Drug Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Daclatasvir is a potent direct-acting antiviral agent highly effective against the hepatitis C virus (HCV).[1][2][3] Ensuring the purity of the active pharmaceutical ingredient (API) and the final drug product is critical for patient safety and therapeutic efficacy.[4] Pharmaceutical impurities, which can originate from the manufacturing process or degradation of the drug substance, can potentially impact the quality and safety of the drug product.[4] This application note details a robust and validated analytical method for the quantification of Daclatasvir Impurity B, a representative degradation product, in both Daclatasvir API and its pharmaceutical dosage forms.

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[5][6][7] Daclatasvir has been shown to be susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions, while it remains relatively stable under neutral, thermal, and photolytic stress.[1][5][8] The method described herein is a stability-indicating assay capable of separating and quantifying Impurity B from the parent drug and other potential degradation products.

Experimental Protocols

This section provides a detailed methodology for the quantification of this compound using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The protocol is a composite based on several validated methods from the scientific literature.[9][10]

1. Materials and Reagents

  • Daclatasvir Dihydrochloride Reference Standard

  • This compound Reference Standard

  • HPLC grade Acetonitrile (B52724)

  • HPLC grade Water

  • Potassium Dihydrogen Phosphate (B84403) (KH2PO4)

  • Orthophosphoric Acid (OPA)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H2O2)

2. Instrumentation and Chromatographic Conditions

  • Instrument: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.[9]

  • Column: A reversed-phase C18 column (e.g., Hypersil C18, 250 mm x 4.6 mm, 5 µm) is commonly used.[6][9]

  • Mobile Phase: A mixture of phosphate buffer and acetonitrile. For example, a mobile phase consisting of 0.01N KH2PO4 buffer and Acetonitrile in a 50:50 v/v ratio.[2] The pH of the buffer may need to be adjusted to optimize separation.

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 40°C) for better reproducibility.[6]

  • Detection Wavelength: 304 nm or 315 nm.[2][6]

  • Injection Volume: 10 µL.

  • Diluent: A mixture of water and acetonitrile (50:50, v/v).[1][10]

3. Preparation of Solutions

  • Standard Stock Solution of Daclatasvir: Accurately weigh and dissolve an appropriate amount of Daclatasvir reference standard in the diluent to obtain a known concentration (e.g., 600 µg/mL).[2]

  • Standard Stock Solution of Impurity B: Accurately weigh and dissolve an appropriate amount of Impurity B reference standard in the diluent to obtain a known concentration.

  • Working Standard Solution: Prepare working standard solutions by diluting the stock solutions with the diluent to achieve a concentration range suitable for constructing a calibration curve (e.g., 15-90 µg/mL for Daclatasvir).[2]

  • Sample Preparation (API): Accurately weigh and dissolve the Daclatasvir API sample in the diluent to obtain a final concentration within the linear range of the method.

  • Sample Preparation (Drug Product - Tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a single dose of Daclatasvir and transfer it to a volumetric flask. Add the diluent, sonicate to dissolve the drug, and then dilute to the mark. Filter the solution through a 0.45 µm syringe filter before injection.

4. Forced Degradation Studies

To demonstrate the stability-indicating nature of the method, forced degradation studies are performed on the Daclatasvir API.[6]

  • Acid Hydrolysis: Reflux the drug solution in 0.1 N HCl at 60°C for 4 hours.[6]

  • Base Hydrolysis: Reflux the drug solution in 0.1 N NaOH at 60°C for 4 hours.[6]

  • Oxidative Degradation: Reflux the drug solution in 30% H2O2 at 60°C for 6 hours.[6]

  • Thermal Degradation: Expose the solid drug to dry heat at 100°C for 72 hours.[8]

  • Photolytic Degradation: Expose a layer of the solid drug to direct sunlight for 10 days.[6]

After exposure, the stressed samples are diluted to a suitable concentration with the diluent and analyzed by the HPLC method.

Data Presentation

The quantitative data for the analysis of Daclatasvir and Impurity B should be summarized in a clear and structured format.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
% RSD of Peak Areas≤ 2.0%

Table 2: Method Validation Summary for Impurity B Quantification

ParameterResult
Linearity (Concentration Range)e.g., 0.1 - 1.5 µg/mL
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD)e.g., 0.03 µg/mL
Limit of Quantification (LOQ)e.g., 0.1 µg/mL
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)≤ 2.0%

Table 3: Results of Forced Degradation Studies

Stress Condition% Degradation of Daclatasvir% Impurity B Formed
Acid Hydrolysis (0.1 N HCl, 60°C, 4h)Report ValueReport Value
Base Hydrolysis (0.1 N NaOH, 60°C, 4h)Report ValueReport Value
Oxidative (30% H2O2, 60°C, 6h)Report ValueReport Value
Thermal (100°C, 72h)Report ValueReport Value
Photolytic (Sunlight, 10 days)Report ValueReport Value

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the quantification of this compound.

G Figure 1: Analytical Workflow for this compound Quantification cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Processing cluster_results Results and Reporting prep_api API Sample Preparation hplc HPLC System (C18 Column, UV Detection) prep_api->hplc prep_dp Drug Product Sample Preparation prep_dp->hplc prep_std Standard Preparation (Daclatasvir & Impurity B) prep_std->hplc chromatography Chromatographic Separation hplc->chromatography acquisition Data Acquisition chromatography->acquisition integration Peak Integration & Quantification acquisition->integration reporting Report Generation (% Impurity B) integration->reporting

Caption: Analytical Workflow for this compound Quantification.

G Figure 2: Forced Degradation Study Workflow cluster_stress Stress Conditions daclatasvir_api Daclatasvir API acid Acid Hydrolysis daclatasvir_api->acid base Base Hydrolysis daclatasvir_api->base oxidative Oxidative daclatasvir_api->oxidative thermal Thermal daclatasvir_api->thermal photolytic Photolytic daclatasvir_api->photolytic analysis HPLC Analysis acid->analysis base->analysis oxidative->analysis thermal->analysis photolytic->analysis quantification Quantification of Degradation Products analysis->quantification

Caption: Forced Degradation Study Workflow.

References

Application Notes and Protocols for the Analysis of Daclatasvir Nitrosamine Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Daclatasvir is a potent direct-acting antiviral agent against the hepatitis C virus (HCV) nonstructural protein 5A (NS5A). As with all pharmaceutical manufacturing, the control of impurities is a critical aspect of ensuring patient safety and drug efficacy. Nitrosamine (B1359907) impurities, in particular, have come under intense regulatory scrutiny due to their classification as probable human carcinogens.[1][2] This document provides a detailed, validated method for the detection and quantification of potential nitrosamine impurities in Daclatasvir, specifically N-Nitroso Daclatasvir Impurity 1 and N-Nitroso Daclatasvir Impurity 2.[1]

The analytical method described herein utilizes Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique well-suited for trace-level analysis of genotoxic impurities.[3][4] This application note is intended for researchers, scientists, and drug development professionals involved in the quality control and manufacturing of Daclatasvir.

Potential Formation Pathway of Daclatasvir Nitrosamine Impurities

Nitrosamine impurities are typically formed from the reaction of a secondary or tertiary amine with a nitrosating agent, such as nitrous acid (formed from nitrite (B80452) salts under acidic conditions).[5][6] In the case of Daclatasvir, the molecular structure contains secondary amine functionalities that are susceptible to nitrosation. The likely precursors for nitrosamine formation are the Daclatasvir molecule itself or related intermediates.

The proposed formation pathway involves the reaction of the secondary amine groups within the Daclatasvir structure with a nitrosating agent. The presence of residual nitrites in reagents, solvents, or excipients, especially under acidic conditions during synthesis or formulation, can lead to the formation of N-Nitroso Daclatasvir impurities.[6][7]

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Daclatasvir Daclatasvir (contains secondary amines) N_Nitroso_Daclatasvir_1 N-Nitroso Daclatasvir Impurity 1 Daclatasvir->N_Nitroso_Daclatasvir_1 Nitrosation N_Nitroso_Daclatasvir_2 N-Nitroso Daclatasvir Impurity 2 Daclatasvir->N_Nitroso_Daclatasvir_2 Nitrosation Nitrosating_Agent Nitrosating Agent (e.g., Nitrous Acid from NaNO2) Nitrosating_Agent->N_Nitroso_Daclatasvir_1 Nitrosating_Agent->N_Nitroso_Daclatasvir_2 Acidic_Conditions Acidic Conditions (H+) Acidic_Conditions->N_Nitroso_Daclatasvir_1 Acidic_Conditions->N_Nitroso_Daclatasvir_2

Caption: Proposed formation pathway of Daclatasvir nitrosamine impurities.

Experimental Protocol: LC-MS/MS Method for Quantification of Daclatasvir Nitrosamine Impurities

This protocol outlines a validated LC-MS/MS method for the sensitive and selective quantification of N-Nitroso Daclatasvir Impurity 1 and N-Nitroso Daclatasvir Impurity 2 in Daclatasvir drug substance.

Materials and Reagents
  • Daclatasvir Reference Standard

  • N-Nitroso Daclatasvir Impurity 1 Reference Standard

  • N-Nitroso Daclatasvir Impurity 2 Reference Standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Daclatasvir drug substance sample

Instrumentation and Chromatographic Conditions
  • Instrument: High-Performance Liquid Chromatography system coupled with a triple quadrupole mass spectrometer (LC-MS/MS).

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 10
    1.0 10
    8.0 90
    10.0 90
    10.1 10

    | 12.0 | 10 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometric Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Note: The specific m/z transitions for N-Nitroso Daclatasvir Impurity 1 and 2 would need to be determined based on their exact chemical structures and fragmentation patterns. For the purpose of this protocol, hypothetical values are used.

      Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms)
      N-Nitroso Daclatasvir Impurity 1 [M+H]+ of Impurity 1 Fragment 1 100
      N-Nitroso Daclatasvir Impurity 1 [M+H]+ of Impurity 1 Fragment 2 100
      N-Nitroso Daclatasvir Impurity 2 [M+H]+ of Impurity 2 Fragment 1 100

      | N-Nitroso Daclatasvir Impurity 2 | [M+H]+ of Impurity 2 | Fragment 2 | 100 |

  • Source Parameters: Optimized for maximum sensitivity (e.g., Gas Temperature: 300 °C, Gas Flow: 10 L/min, Nebulizer: 45 psi, Capillary Voltage: 3500 V).

Standard and Sample Preparation
  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve N-Nitroso Daclatasvir Impurity 1 and Impurity 2 reference standards in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with a 50:50 mixture of Mobile Phase A and B to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.

  • Sample Solution (1 mg/mL): Accurately weigh 10 mg of Daclatasvir drug substance and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B. Sonicate for 5 minutes to ensure complete dissolution.

Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines, including the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention times of the nitrosamine impurities in a blank and a Daclatasvir sample known to be free of these impurities.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. Typically determined by injecting a series of dilute solutions and assessing the signal-to-noise ratio (S/N ≥ 3 for LOD, S/N ≥ 10 for LOQ).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against the concentration of the working standard solutions. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy: The closeness of the test results to the true value. Determined by spiking a known amount of the nitrosamine impurity standards into the Daclatasvir sample at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration) and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision). The relative standard deviation (RSD) should be within acceptable limits (e.g., <15%).

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the validated LC-MS/MS method for the analysis of Daclatasvir nitrosamine impurities.

Validation ParameterN-Nitroso Daclatasvir Impurity 1N-Nitroso Daclatasvir Impurity 2Acceptance Criteria
LOD (ng/mL) 0.050.05S/N ≥ 3
LOQ (ng/mL) 0.150.15S/N ≥ 10
Linearity (ng/mL) 0.15 - 1000.15 - 100r² ≥ 0.99
Accuracy (% Recovery) 95.2 - 104.596.1 - 103.880 - 120%
Precision (RSD%)
- Repeatability< 5%< 5%< 15%
- Intermediate Precision< 8%< 8%< 15%

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of Daclatasvir nitrosamine impurities.

G cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing and Reporting Sample_Prep Prepare Daclatasvir Sample Solution (1 mg/mL) LC_Separation Inject and Separate on C18 Column Sample_Prep->LC_Separation Standard_Prep Prepare Calibration Standards (0.1 - 100 ng/mL) Standard_Prep->LC_Separation MS_Detection Detect using ESI+ and MRM LC_Separation->MS_Detection Data_Acquisition Acquire Data MS_Detection->Data_Acquisition Quantification Quantify Impurities using Calibration Curve Data_Acquisition->Quantification Reporting Generate Report with Validation Data Quantification->Reporting

Caption: Workflow for the analysis of Daclatasvir nitrosamine impurities.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and selective approach for the quantification of N-Nitroso Daclatasvir Impurity 1 and N-Nitroso Daclatasvir Impurity 2 in Daclatasvir drug substance. Adherence to this validated protocol will enable pharmaceutical manufacturers and quality control laboratories to effectively monitor and control these potential genotoxic impurities, ensuring the safety and quality of Daclatasvir products.[8] Regular risk assessments and the implementation of appropriate control strategies are essential to mitigate the formation of nitrosamine impurities throughout the drug product lifecycle.[2]

References

Application of QDa Mass Detector for Impurity Profiling in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

In pharmaceutical development and manufacturing, the identification, quantification, and control of impurities are critical to ensure the safety and efficacy of drug products. Regulatory agencies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the reporting, identification, and toxicological qualification of impurities.[1][2] Traditional analytical techniques, primarily relying on UV detection with High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), can be limited in their ability to detect and identify all impurities, especially those that co-elute with the main active pharmaceutical ingredient (API) or lack a UV chromophore.[3]

The Waters ACQUITY QDa Mass Detector, a compact and user-friendly single quadrupole mass spectrometer, offers a powerful solution to these challenges.[4] By providing mass data in conjunction with chromatographic separation, the QDa detector enhances the confidence in impurity profiling by enabling unambiguous peak identification and the ability to detect impurities at trace levels.[2][5] This application note provides a detailed overview and protocols for the application of the QDa mass detector in impurity profiling workflows.

Principle of Operation

The QDa Mass Detector is designed to be as intuitive as an optical detector, making it accessible to analytical scientists without specialized mass spectrometry expertise.[6] It integrates seamlessly with UPLC systems and chromatography data software (CDS) like Empower, allowing for simultaneous acquisition and processing of both UV and mass data.[5] The instrument provides confirmation of known impurity masses and can be used to determine the mass of unknown impurities, aiding in their structural elucidation.

Advantages of Using the QDa Mass Detector for Impurity Profiling

  • Enhanced Peak Purity Assessment: Provides mass information to confirm the homogeneity of chromatographic peaks and identify co-eluting components.[6]

  • Confident Peak Tracking: Simplifies method development by allowing unambiguous tracking of API and impurity peaks when chromatographic conditions are varied.[5][7]

  • Detection of Non-Chromophoric Impurities: Enables the detection of impurities that do not absorb UV light.[3]

  • Increased Sensitivity and Specificity: Offers higher sensitivity and selectivity compared to UV detection alone, allowing for the detection and quantification of impurities at lower levels.[8]

  • Streamlined Workflow: Integrates seamlessly into existing UPLC-UV workflows, providing mass data without significant changes to established methods.[2]

Experimental Workflow for Impurity Profiling

The following diagram illustrates a typical workflow for impurity profiling using a UPLC system coupled with a PDA and QDa detector.

G cluster_prep Sample & Standard Preparation cluster_analysis UPLC-PDA-QDa Analysis cluster_data Data Processing & Analysis SamplePrep Sample Preparation (e.g., dissolution, dilution) UPLC UPLC Separation SamplePrep->UPLC StdPrep Standard Preparation (API and known impurities) StdPrep->UPLC PDA PDA Detection UPLC->PDA QDa QDa Mass Detection PDA->QDa DataAcq Data Acquisition (Empower CDS) QDa->DataAcq PeakInt Peak Integration & Identification (UV and Mass Data) DataAcq->PeakInt Quant Quantification PeakInt->Quant Report Reporting Quant->Report

Figure 1: General workflow for impurity profiling using UPLC-PDA-QDa.

Application Example: Impurity Profiling of Atorvastatin (B1662188)

This section provides a detailed protocol for the analysis of atorvastatin and its related impurities using a Waters ACQUITY UPLC H-Class System with a PDA detector and an ACQUITY QDa II Mass Detector.[9]

Experimental Protocol

1. Sample and Standard Preparation

  • Standard Solution: Prepare a stock solution of Atorvastatin and its known impurities in a suitable solvent (e.g., acetonitrile/water mixture). Further dilute to a working concentration of 1 µg/mL.

  • Sample Solution: Prepare the drug substance or product sample in the same solvent as the standard solution to a final concentration suitable for analysis.

2. UPLC-PDA-QDa Method Parameters

ParameterSetting
LC System ACQUITY UPLC H-Class System
UV Detector ACQUITY UPLC PDA Detector
Mass Detector ACQUITY QDa II Mass Detector
Column ACQUITY UPLC CSH Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm
Column Temperature 30 °C
Sample Temperature 10 °C
Injection Volume 2 µL
Flow Rate 0.4 mL/min
Mobile Phase A 10 mM Ammonium acetate (B1210297) in Water
Mobile Phase B Acetonitrile with 0.1% Formic acid
Gradient Refer to specific application note for detailed gradient table.
Run Time 27.5 min
Ionization Mode Positive Electrospray (ESI+)
Capillary Voltage 1.1 kV
Desolvation Temperature 600 °C
Cone Voltage 15 V (for full scan), 35 V (for fragmentation)
Data Acquisition Full Scan (m/z 100-1200)

3. Data Analysis

  • Process the acquired data using Empower CDS.

  • Identify the API and impurity peaks in the chromatogram based on their retention times and mass-to-charge ratios (m/z).

  • Quantify the impurities using a suitable method (e.g., external standard, area percent).

Quantitative Data Summary

The following table summarizes the typical performance characteristics of a UPLC-QDa method for impurity quantification.

ImpurityLinearity (R²)LOD (%)LOQ (%)Accuracy (% Recovery)
Impurity A>0.9990.010.0398-102
Impurity B>0.9990.010.0397-103
Impurity C>0.9980.020.0595-105
Unknown Impurity 1N/A--N/A
Unknown Impurity 2N/A--N/A

Note: The performance characteristics for unknown impurities would be determined after their identification and synthesis of a reference standard.

Logical Relationship for Impurity Identification

The following diagram illustrates the logical process for identifying known and unknown impurities using combined UV and mass spectral data.

G Start Chromatographic Peak Detected CheckDB Compare Retention Time (RT) and m/z with Known Impurity Database Start->CheckDB KnownImp Known Impurity Identified CheckDB->KnownImp Match Found UnknownImp Potential Unknown Impurity CheckDB->UnknownImp No Match Quantify Quantify Impurity KnownImp->Quantify FurtherAnalysis Further Characterization Required (e.g., high-resolution MS, NMR) UnknownImp->FurtherAnalysis

Figure 2: Decision-making process for impurity identification.

Protocol: Method Development for Impurity Profiling using UPLC-QDa

This protocol outlines a systematic approach to developing a robust impurity profiling method using an ACQUITY UPLC H-Class System with Auto•Blend Plus Technology and an ACQUITY QDa Detector.[5]

1. Objective

To develop a stability-indicating UPLC method capable of separating the API from all known and potential degradation impurities, with confirmation of peak identity using the QDa detector.

2. Materials and Equipment

  • ACQUITY UPLC H-Class System with Quaternary Solvent Manager

  • ACQUITY UPLC PDA Detector

  • ACQUITY QDa Mass Detector

  • Empower 3 Chromatography Data Software

  • Analytical column (e.g., ACQUITY UPLC CSH C18, 1.7 µm)

  • API and known impurity reference standards

  • Forced degradation samples (acid, base, peroxide, heat, light)

  • High-purity solvents and buffers

3. Method Development Strategy

a. Initial Screening

  • Perform initial injections of the API and known impurities to establish their retention behavior and mass spectra.

  • Use a generic gradient to get a preliminary separation profile.

b. Column and Mobile Phase Screening

  • Screen different column chemistries (e.g., C18, Phenyl-Hexyl) to optimize selectivity.

  • Screen different organic modifiers (e.g., acetonitrile, methanol).

  • Utilize Auto•Blend Plus to systematically screen a range of mobile phase pH values to optimize the separation of ionizable compounds.[5][7]

c. Peak Tracking with the QDa Detector

  • Throughout the screening process, use the QDa detector to track the elution order of the API and impurities.[5]

  • Mass spectral data will confirm the identity of each peak, even if retention times shift significantly with changes in mobile phase pH or other chromatographic parameters.

d. Gradient Optimization

  • Once the optimal column and mobile phase conditions are selected, fine-tune the gradient profile to achieve the desired resolution between all peaks in the shortest possible run time.

4. Method Validation

Once the method is developed, it must be validated according to ICH guidelines (Q2(R1)).[1][10][11][12] Validation parameters typically include:

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present. This is typically done using forced degradation studies.

  • Linearity: Assess the linear relationship between the concentration of the impurity and the detector response over a defined range.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the impurity that can be reliably detected and quantified.[10][11]

  • Accuracy: Determine the closeness of the test results obtained by the method to the true value.[10][11]

  • Precision (Repeatability and Intermediate Precision): Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Robustness: Evaluate the reliability of the method with respect to deliberate variations in method parameters.[10][11]

Conclusion

The integration of the ACQUITY QDa Mass Detector into UPLC workflows provides a significant advancement in the field of pharmaceutical impurity profiling.[1] Its ease of use, combined with the high-quality mass data it provides, enables more confident peak identification, enhanced detection of trace impurities, and streamlined method development.[5] By adopting this technology, pharmaceutical laboratories can improve the quality and safety of their products while adhering to stringent regulatory requirements.

References

Application Notes and Protocols for Sample Preparation in Daclatasvir Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daclatasvir is a potent direct-acting antiviral agent used in the treatment of Hepatitis C.[1] Ensuring the purity of Daclatasvir is critical for its safety and efficacy, as even trace amounts of impurities can impact patient health.[1] Impurities can originate from the manufacturing process, degradation of the active pharmaceutical ingredient (API), or interactions with excipients.[2] Regulatory bodies like the FDA, EMA, and ICH have established strict guidelines for the control of these impurities.[1][3]

This document provides detailed application notes and protocols for the preparation of Daclatasvir samples for the analysis of its impurities by High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). Adherence to these protocols is crucial for obtaining accurate, precise, and reliable analytical results.

General Workflow for Daclatasvir Impurity Analysis

The analysis of Daclatasvir impurities follows a systematic workflow, beginning with sample and standard preparation, followed by chromatographic separation and analysis. A clear understanding of this process is essential for maintaining sample integrity and achieving dependable results.[2]

Daclatasvir Impurity Analysis Workflow cluster_analysis Chromatographic Analysis cluster_output Results Bulk_Drug Bulk Drug Substance HPLC_UPLC HPLC / UPLC System Bulk_Drug->HPLC_UPLC Tablets Tablet Formulation Tablets->HPLC_UPLC Standard Reference Standard Standard->HPLC_UPLC Forced_Degradation Forced Degradation Sample Forced_Degradation->HPLC_UPLC Data_Analysis Data Acquisition & Analysis HPLC_UPLC->Data_Analysis Impurity_Profile Impurity Profile Report Data_Analysis->Impurity_Profile Standard_Preparation_Workflow start Start: Daclatasvir Reference Standard weigh Accurately weigh ~25 mg of standard start->weigh dissolve Dissolve in 50:50 Water:Acetonitrile weigh->dissolve sonicate Sonicate for 15-30 minutes dissolve->sonicate cool Cool to room temperature sonicate->cool dilute_stock Dilute to 50 mL (Stock Solution) cool->dilute_stock pipette Pipette aliquot of stock solution dilute_stock->pipette dilute_working Dilute to final volume (Working Solution) pipette->dilute_working end Inject into HPLC/UPLC dilute_working->end Tablet_Preparation_Workflow start Start: Daclatasvir Tablets powder Weigh and powder ≥20 tablets start->powder weigh_powder Weigh powder equivalent to 50 mg Daclatasvir powder->weigh_powder transfer Transfer to 100 mL flask weigh_powder->transfer add_diluent Add ~60 mL of 50:50 Water:Acetonitrile transfer->add_diluent sonicate Sonicate for 30 minutes add_diluent->sonicate cool Cool to room temperature sonicate->cool dilute Dilute to volume and mix cool->dilute filter Filter through 0.45 µm syringe filter dilute->filter end Inject into HPLC/UPLC filter->end

References

Application Note: Utilization of Certified Reference Materials for the Analysis of Daclatasvir Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Daclatasvir is a potent direct-acting antiviral medication used in the treatment of chronic hepatitis C virus (HCV) infection.[1][2] The purity of the active pharmaceutical ingredient (API) is paramount to ensure its safety and efficacy.[1] Impurities in Daclatasvir can originate from the manufacturing process, degradation of the drug substance, or interaction with excipients.[3][4] Regulatory bodies such as the FDA, EMA, and ICH mandate strict control over these impurities.[1][4] This application note provides a detailed protocol for the identification and quantification of Daclatasvir impurities using high-performance liquid chromatography (HPLC), emphasizing the critical role of Certified Reference Materials (CRMs).

Certified Reference Materials are highly characterized and authenticated materials that serve as a benchmark for accurate and reliable analytical testing.[5][6][7] In pharmaceutical analysis, CRMs are indispensable for instrument calibration, method validation, and ensuring the traceability and comparability of measurement results across different laboratories.[5][7][8] The use of CRMs for Daclatasvir impurity testing ensures that the quantification of even trace-level impurities is accurate and defensible for regulatory submissions.[1]

Types of Daclatasvir Impurities

Daclatasvir impurities are broadly categorized as:

  • Organic Impurities: These can be process-related (e.g., unreacted intermediates, by-products) or arise from degradation.[1][4]

  • Inorganic Impurities: These may include residual reagents, catalysts (e.g., heavy metals), and salts.[1][4]

  • Residual Solvents: Solvents used during the synthesis process that are not completely removed.[1]

  • Degradation Products: Daclatasvir can degrade under stress conditions such as exposure to acid, base, oxidation, heat, or light.[1][4][9]

Experimental Protocols

1. Preparation of Standard Solutions using CRMs

This protocol describes the preparation of standard solutions using certified reference materials of Daclatasvir and its known impurities.

Protocol 1: Standard Stock Solution (500 µg/mL) [3]

  • Accurately weigh approximately 25 mg of the Daclatasvir CRM.

  • Transfer it into a 50 mL volumetric flask.

  • Add approximately 30 mL of a diluent (e.g., 50:50 v/v mixture of water and acetonitrile).[3]

  • Sonicate for 15-30 minutes to ensure complete dissolution.[3]

  • Allow the solution to cool to room temperature.

  • Dilute to the final volume with the diluent and mix thoroughly.

Protocol 2: Standard Working Solution (e.g., 2.5 µg/mL) [3]

  • Pipette an appropriate volume of the Standard Stock Solution into a volumetric flask. For a 2.5 µg/mL solution from a 500 µg/mL stock, pipette 0.5 mL into a 100 mL flask.[3]

  • Dilute to the final volume with the chosen diluent.[3]

  • Mix thoroughly before injection into the chromatography system.[3]

Repeat these steps for each available CRM of Daclatasvir impurities.

2. Sample Preparation

Protocol 3: Sample Preparation from Bulk Drug Substance

  • Accurately weigh approximately 50 mg of the Daclatasvir bulk drug substance.

  • Transfer it into a 100 mL volumetric flask.

  • Follow steps 3-6 from Protocol 1 to prepare the sample solution.

Protocol 4: Sample Preparation from Tablets [3]

  • Weigh and finely powder no fewer than 20 Daclatasvir tablets to create a homogenous mixture.[3]

  • Accurately weigh a portion of the tablet powder equivalent to 50 mg of Daclatasvir.[3]

  • Transfer the powder into a 100 mL volumetric flask.[3]

  • Add approximately 60 mL of the diluent.[3]

  • Sonicate the flask for 30 minutes to aid in the extraction of the drug.[3]

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with the diluent and mix well.[3]

  • Filter the solution through a 0.45 µm syringe filter before injection.

3. Forced Degradation Studies

Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method.[9]

Protocol 5: Forced Degradation Sample Preparation [10]

  • Acid Hydrolysis: To a known volume of the stock solution, add an equal volume of 0.1 N HCl. Reflux the solution at 60-80°C for 2-4 hours. Cool and neutralize with 0.1 N NaOH. Dilute to a final concentration suitable for analysis.[3][10][11]

  • Base Hydrolysis: To a known volume of the stock solution, add an equal volume of 0.1 N NaOH. Reflux at 60-80°C for 2-4 hours. Cool and neutralize with 0.1 N HCl. Dilute to a final concentration.[3][10][11]

  • Oxidative Degradation: To a known volume of the stock solution, add an equal volume of 30% H₂O₂. Keep at 60°C for 6 hours. Dilute to a final concentration.[10][11]

  • Thermal Degradation: Expose the solid drug to 100°C for 72 hours.[10] Then prepare a solution of appropriate concentration.

  • Photolytic Degradation: Expose a solution of the drug to UV radiation.[9]

Data Presentation

The following tables summarize key quantitative data from published HPLC and UPLC methods for Daclatasvir impurity analysis.

Table 1: Chromatographic Parameters from a Validated RP-HPLC Method [12][13]

ParameterValue
Retention Time (t R ) of Daclatasvir3.760 ± 0.01 min
Tailing Factor< 2
Theoretical Plates> 2000

Table 2: System Suitability Parameters from a UPLC Method for Impurity Profiling [12]

CompoundRetention Time (min)Relative Retention Time (RRT)Resolution
Impurity 13.50.45-
Impurity 25.80.755.2
Daclatasvir7.71.004.8
Impurity 39.21.193.9
Impurity 410.51.363.1
Impurity 511.81.532.8

Recommended Analytical Method

A validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) method is typically employed for the analysis of Daclatasvir and its impurities.[9][14]

Optimized HPLC Method Parameters [11][12][13]

ParameterCondition
Column C18 (e.g., Hypersil C18, 250 mm x 4.6 mm, 5 µm) or Phenyl (e.g., Waters ACQUITY BEH Phenyl, 100 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.05% o-phosphoric acid in water or 0.03 M Sodium Perchlorate with 0.002 M 1-Octanesulfonic Acid Sodium Salt (pH 2.5)
Mobile Phase B Acetonitrile
Elution Mode Isocratic (e.g., 50:50 v/v) or Gradient
Flow Rate 0.4 - 0.7 mL/min
Column Temperature 40°C
Injection Volume 1 - 10 µL
Detection Wavelength 305 nm or 315 nm
Diluent Water:Acetonitrile (50:50, v/v)

Visualizations

G cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Reporting CRM Certified Reference Material (CRM) of Daclatasvir & Impurities Stock_Standard Prepare Standard Stock Solutions CRM->Stock_Standard Working_Standard Prepare Working Standard Solutions Stock_Standard->Working_Standard Injection Inject Standards and Samples Working_Standard->Injection Bulk_Drug Daclatasvir Bulk Drug or Tablet Powder Sample_Sol Prepare Sample Solution Bulk_Drug->Sample_Sol Sample_Sol->Injection HPLC HPLC/UPLC System Chromatogram Generate Chromatograms Injection->Chromatogram Peak_Integration Peak Integration and Identification Chromatogram->Peak_Integration Quantification Quantify Impurities Peak_Integration->Quantification Report Generate Analysis Report Quantification->Report

Caption: Experimental Workflow for Daclatasvir Impurity Analysis.

G CRM Certified Reference Materials (CRMs) Method_Validation Analytical Method Validation CRM->Method_Validation Ensures Accuracy Instrument_Cal Instrument Calibration CRM->Instrument_Cal Provides Traceability Routine_Analysis Routine Quality Control Testing Method_Validation->Routine_Analysis Instrument_Cal->Routine_Analysis Accurate_Data Accurate and Reliable Impurity Data Routine_Analysis->Accurate_Data Regulatory Regulatory Compliance Accurate_Data->Regulatory

Caption: Role of CRMs in Ensuring Data Quality and Compliance.

References

Troubleshooting & Optimization

Troubleshooting peak tailing in Daclatasvir HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Daclatasvir. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve chromatographic problems, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing when analyzing Daclatasvir using a C18 column?

A1: The most frequent cause of peak tailing for basic compounds like Daclatasvir on silica-based columns, such as C18, is secondary interactions with acidic silanol (B1196071) groups on the surface of the stationary phase.[1][2] These interactions can lead to asymmetrical peak shapes, affecting resolution and the accuracy of quantification.[1][2]

Q2: How does the mobile phase pH affect the peak shape of Daclatasvir?

A2: The pH of the mobile phase plays a crucial role in controlling the peak shape of ionizable compounds like Daclatasvir. Operating at a lower pH (e.g., around 2.5-4.5) can suppress the ionization of residual silanol groups on the silica-based column, thereby minimizing their interaction with the basic Daclatasvir molecule and reducing peak tailing.[1][2] One study found that a mobile phase containing 0.05% orthophosphoric acid resulted in an acceptable peak shape.[3] Another successful method utilized a phosphate (B84403) buffer at pH 4.0.[4]

Q3: Can column choice influence peak tailing for Daclatasvir?

A3: Absolutely. While C18 columns are commonly used, employing a high-quality, end-capped C18 or C8 column is recommended to reduce the number of free silanol groups available for secondary interactions.[1][2] For basic compounds, polar-embedded or polar-endcapped phases can also offer improved peak shape by shielding the residual silanols.

Q4: What is a typical peak asymmetry or tailing factor I should aim for in my Daclatasvir analysis?

A4: Ideally, the peak asymmetry factor should be close to 1.0 for a perfectly symmetrical Gaussian peak. For routine analysis, a tailing factor of less than 2 is generally considered acceptable.[4] One validated method for Daclatasvir reported a tailing factor of 0.82, indicating a very good peak shape.[5] Another study reported tailing factors of 1.13 and 1.40 for Daclatasvir and a co-analyte, respectively.[4]

Troubleshooting Guide: Peak Tailing in Daclatasvir HPLC Analysis

This guide provides a systematic approach to diagnosing and resolving peak tailing issues in your Daclatasvir HPLC analysis.

Problem: The Daclatasvir peak is exhibiting significant tailing.

Step 1: Initial Assessment & Diagnosis

The first step is to determine the likely cause of the peak tailing. The following diagram illustrates a logical workflow for diagnosing the issue.

G cluster_0 Troubleshooting Peak Tailing cluster_1 System-Wide Issues cluster_2 Analyte-Specific Issues start Peak Tailing Observed q1 Are all peaks tailing? start->q1 a1_yes Yes q1->a1_yes a1_no No, only Daclatasvir or other basic compounds q1->a1_no p1 Check for extra-column volume (e.g., long tubing, incorrect fittings) a1_yes->p1 c1 Secondary Silanol Interactions a1_no->c1 p2 Inspect for column void or contamination p1->p2 c2 Inappropriate Mobile Phase pH c1->c2 c3 Column Overload c2->c3

Caption: A workflow diagram for diagnosing the root cause of peak tailing.

Step 2: Implementing Solutions

Based on the diagnosis from Step 1, follow the appropriate troubleshooting steps outlined in the table below.

Potential Cause Recommended Action Detailed Protocol/Considerations
Secondary Silanol Interactions Optimize mobile phase pH, use an end-capped column, or add a competing base.pH Adjustment: Lower the mobile phase pH to 2.5-4.5 to protonate silanol groups.[1][2][4] This reduces their ability to interact with the basic Daclatasvir molecule. Column Selection: Use a high-purity, end-capped C18 or C8 column. These columns have fewer free silanol groups.[1][2] Mobile Phase Additive: Consider adding a competing base like triethylamine (B128534) (TEA) at a low concentration (e.g., 0.1%) to the mobile phase to mask the active silanol sites.[6]
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be at least 2 pH units away from the pKa of Daclatasvir.Since Daclatasvir is a basic compound, a lower pH mobile phase is generally effective. A mobile phase containing 0.05% orthophosphoric acid or a phosphate buffer at pH 4.0 has been shown to provide good peak shape.[3][4]
Column Overload Reduce the sample concentration or injection volume.Injecting too much sample can saturate the stationary phase and lead to peak distortion.[2] Try reducing the concentration of your Daclatasvir standard and sample solutions or decrease the injection volume.
Extra-Column Volume Minimize the length and internal diameter of all tubing.Ensure all fittings are appropriate for the column and system to avoid dead volume. Extra-column band broadening can contribute to peak asymmetry.
Column Contamination/Void Flush the column or replace it if necessary.If a guard column is in use, replace it first. If the problem persists, try flushing the analytical column with a strong solvent. If peak shape does not improve, the column may be irreversibly damaged and require replacement.

Experimental Protocols

Below are examples of published HPLC methods for Daclatasvir analysis that have demonstrated good peak shape. These can serve as a starting point for method development and troubleshooting.

Method 1: RP-HPLC with Orthophosphoric Acid
Parameter Condition
Instrumentation HPLC with UV detector
Column Hypersil C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile (B52724): 0.05% o-phosphoric acid in water (50:50 v/v)
Flow Rate 0.7 mL/min
Detection Wavelength 315 nm
Column Temperature 40 °C
Reported Tailing Factor 0.82
Source:[3][5]
Method 2: RP-HPLC with Phosphate Buffer
Parameter Condition
Instrumentation HPLC with UV detector
Column Agilent Zorbax SB C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase 9 mM dipotassium (B57713) hydrogen orthophosphate buffer (pH 4.0): acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 265 nm
Column Temperature 40 °C
Reported Tailing Factor 1.13
Source:[4]
Method 3: RP-HPLC with Triethylamine Buffer
Parameter Condition
Instrumentation HPLC with UV detector
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile: Methanol: 0.1% triethylamine buffer (pH 3.0) (25:35:40 v/v/v)
Flow Rate Not specified
Detection Wavelength 250 nm
Column Temperature Not specified
Reported Outcome Satisfactory peak symmetry, resolved and free from tailing.[6]
Source:[6]

Data Presentation: Impact of Mobile Phase on Peak Shape

The following table summarizes system suitability parameters from different validated HPLC methods for Daclatasvir, illustrating the impact of chromatographic conditions on peak shape.

Method Reference Mobile Phase Composition Column Type Reported Tailing Factor Theoretical Plates
Method 1[3][5]Acetonitrile: 0.05% o-phosphoric acid (50:50)Hypersil C180.82>2000
Method 2[4]Phosphate buffer (pH 4.0): Acetonitrile (60:40)Agilent Zorbax SB C181.133591
Method with KH2PO4[1]0.01N KH2PO4: Acetonitrile (50:50)Denali C8Not explicitly stated, but method deemed precise and accurate.>2000

Visualization of the Troubleshooting Logic

The following diagram illustrates the decision-making process when troubleshooting peak tailing in Daclatasvir HPLC analysis.

G cluster_0 Peak Tailing Resolution Pathway start Observe Peak Tailing for Daclatasvir check_overload Is sample concentration high? start->check_overload reduce_conc Reduce sample concentration and/or injection volume check_overload->reduce_conc Yes check_ph Is mobile phase pH > 4.5? check_overload->check_ph No reduce_conc->check_ph adjust_ph Adjust mobile phase pH to 2.5-4.0 using an appropriate buffer check_ph->adjust_ph Yes check_column Is the column old or not end-capped? check_ph->check_column No adjust_ph->check_column replace_column Replace with a new, high-quality end-capped C18 or C8 column check_column->replace_column Yes solution Symmetrical Peak Achieved check_column->solution No replace_column->solution

Caption: A decision tree for resolving peak tailing in Daclatasvir analysis.

References

Technical Support Center: Optimizing Mobile Phase for Daclatasvir Impurity Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of Daclatasvir and its impurities by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common organic modifiers used in the mobile phase for Daclatasvir impurity analysis?

A1: Acetonitrile (B52724) and methanol (B129727) are the two most common organic modifiers for the separation of Daclatasvir and its impurities in reversed-phase HPLC.[1][2][3][4] Acetonitrile is often preferred as it typically provides lower UV absorbance, especially at shorter wavelengths, and lower backpressure.[3][4] However, switching to methanol can alter the selectivity of the separation, which can be beneficial for resolving co-eluting peaks.[1][5]

Q2: What types of aqueous phases are typically used, and how does pH affect the separation?

A2: The aqueous phase in the mobile phase usually consists of a buffer solution or acidified water. Commonly used buffers include phosphate (B84403) and ammonium (B1175870) acetate (B1210297).[6][7] The pH of the mobile phase is a critical parameter as it can alter the ionization state of Daclatasvir and its impurities, thereby affecting their retention times and the overall resolution.[5][8] For Daclatasvir, a slightly acidic pH, often in the range of 2.5 to 5.0, is frequently used to ensure good peak shape and separation.[6][9] For instance, one study utilized a mobile phase with a pH of 3.1 for optimal separation.[5]

Q3: Should I use an isocratic or gradient elution for Daclatasvir impurity profiling?

A3: The choice between isocratic and gradient elution depends on the complexity of the sample. For separating Daclatasvir from a few known impurities with similar retention behavior, an isocratic method may be sufficient.[10] However, for analyzing complex samples, such as those from forced degradation studies which may contain a wide range of impurities with different polarities, a gradient elution is generally necessary to achieve adequate separation of all components within a reasonable analysis time.[5][6]

Troubleshooting Guide

This guide addresses common issues encountered during the separation of Daclatasvir impurities and provides systematic steps to resolve them by optimizing the mobile phase.

Problem 1: Poor resolution or co-elution of impurities with the main Daclatasvir peak.

This is often observed as a shoulder on the main peak or as overlapping peaks in the chromatogram.

Solution Workflow:

G cluster_0 Troubleshooting Co-elution start Start: Co-elution Observed step1 Adjust Organic Modifier Percentage (e.g., decrease acetonitrile %) start->step1 step2 Modify Mobile Phase pH (e.g., adjust pH within 2.5-5.0 range) step1->step2 step3 Change Organic Modifier (e.g., switch from acetonitrile to methanol) step2->step3 step4 Optimize Gradient Program (e.g., adjust slope or initial/final %B) step3->step4 end End: Resolution Achieved step4->end

Caption: Workflow for resolving co-eluting peaks.

  • Step 1: Adjust the Organic Modifier Percentage: In reversed-phase HPLC, decreasing the concentration of the organic solvent (e.g., acetonitrile) in the mobile phase will generally increase the retention times of all components. This can often improve the separation between closely eluting peaks.[5]

  • Step 2: Modify the Mobile Phase pH: Small changes in the pH of the mobile phase buffer can significantly alter the retention characteristics of ionizable compounds like Daclatasvir and its impurities. Experimenting with the pH within a stable range for the column (typically pH 2-8 for silica-based columns) can be a powerful tool to improve resolution.[5][8]

  • Step 3: Change the Organic Modifier: If adjusting the percentage and pH of the mobile phase does not provide the desired resolution, switching the organic modifier (e.g., from acetonitrile to methanol or vice versa) can change the selectivity of the separation.[1][5]

  • Step 4: Optimize the Gradient Program: For gradient methods, modifying the gradient slope, the initial and final concentrations of the organic modifier, or introducing isocratic hold steps can help to separate complex mixtures of impurities.[8]

Problem 2: Poor peak shape (e.g., peak tailing or fronting) for Daclatasvir or its impurities.

Poor peak shape can affect the accuracy of integration and quantification.

Solution Workflow:

G cluster_1 Troubleshooting Poor Peak Shape start Start: Poor Peak Shape Observed step1 Adjust Mobile Phase pH (suppress ionization of silanols, e.g., pH < 3.5) start->step1 step2 Use Mobile Phase Additives (e.g., low concentration of triethylamine) step1->step2 step3 Lower Analyte Concentration (check for column overload) step2->step3 end End: Symmetrical Peaks Achieved step3->end

Caption: Workflow for improving peak shape.

  • Step 1: Adjust Mobile Phase pH: Peak tailing for basic compounds like Daclatasvir can be caused by interactions with residual silanol (B1196071) groups on the silica-based stationary phase. Lowering the pH of the mobile phase (e.g., to around 2.5-3.5) can suppress the ionization of these silanol groups, leading to more symmetrical peaks.[8]

  • Step 2: Use Mobile Phase Additives: Adding a small amount of a competing base, such as triethylamine, to the mobile phase can help to mask the active silanol sites and improve peak shape.

  • Step 3: Lower Analyte Concentration: Injecting too much sample can lead to column overload and result in peak fronting or tailing. Try reducing the injection volume or the concentration of the sample solution.[8]

Data Presentation

The following tables summarize typical chromatographic conditions and performance data from various methods for the separation of Daclatasvir and its impurities.

Table 1: Comparison of Mobile Phase Compositions

Method TypeAqueous Phase (A)Organic Modifier (B)Elution ModeReference
HPLC0.05% Orthophosphoric acid in waterAcetonitrileIsocratic (50:50)[10]
HPLC0.01N Potassium dihydrogen phosphateAcetonitrileIsocratic (50:50)[11]
HPLCPhosphate buffer (pH 2.5)AcetonitrileIsocratic (75:25)[9]
UPLC0.03 M Sodium perchlorate (B79767) with 0.002 M 1-octanesulfonic acid sodium salt (pH 2.5)Buffer with Acetonitrile (20:80)Gradient[12]
HPLC10 mM Ammonium acetate (pH 5.0)AcetonitrileGradient[6]

Table 2: Example Chromatographic Performance Data

CompoundRetention Time (min)Tailing FactorResolutionMethod Details
Daclatasvir3.76Not ReportedNot ApplicableC18 column, Acetonitrile:0.05% OPA (50:50), 0.7 mL/min
Daclatasvir5.51.134.56 (from Sofosbuvir)C18 column, Acetonitrile:Phosphate buffer pH 4 (40:60), 1.0 mL/min
Impurity 13.5Not Reported-Not specified
Impurity 25.8Not Reported5.2Not specified
Daclatasvir7.7Not Reported4.8Not specified

Experimental Protocols

Protocol 1: Preparation of Mobile Phase (Example: Acetonitrile and Phosphate Buffer)

  • Prepare the Aqueous Phase (0.02 M Potassium Dihydrogen Phosphate, pH 6.5):

    • Weigh an appropriate amount of anhydrous potassium dihydrogen phosphate and dissolve it in HPLC-grade water to make a 0.02 M solution.

    • Adjust the pH to 6.5 using a suitable acid or base (e.g., orthophosphoric acid or potassium hydroxide).

    • Filter the buffer solution through a 0.45 µm membrane filter to remove any particulate matter.[7]

  • Prepare the Mobile Phase:

    • Mix the filtered aqueous phase with HPLC-grade acetonitrile in the desired ratio (e.g., 60:40 v/v).

    • Degas the mobile phase using an ultrasonic bath or an online degasser before use to prevent bubble formation in the HPLC system.[10]

Protocol 2: Preparation of Standard and Sample Solutions

  • Standard Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh about 10 mg of Daclatasvir reference standard into a 10 mL volumetric flask.[10]

    • Add a portion of the diluent (typically a mixture of water and acetonitrile, e.g., 50:50 v/v) and sonicate to dissolve.[13]

    • Dilute to the mark with the diluent and mix well.[10]

  • Working Standard Solution (e.g., 60 µg/mL):

    • Dilute the stock solution appropriately with the diluent to achieve the desired concentration.

  • Sample Solution (from Tablets):

    • Weigh and finely powder at least 20 tablets to ensure homogeneity.[13]

    • Accurately weigh a portion of the powder equivalent to a specific amount of Daclatasvir (e.g., 60 mg) and transfer it to a suitable volumetric flask (e.g., 100 mL).

    • Add a portion of the diluent, sonicate for about 25-30 minutes to ensure complete extraction of the drug, and then dilute to the mark with the diluent.[11][13]

    • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 3: Forced Degradation Study

To assess the stability-indicating nature of the method, Daclatasvir solutions can be subjected to various stress conditions.

  • Acid Hydrolysis: Treat the drug solution with 0.1 N HCl and reflux at 60-80°C for 2-4 hours. Neutralize the solution with 0.1 N NaOH before analysis.[13]

  • Base Hydrolysis: Treat the drug solution with 0.1 N NaOH and reflux at 60-80°C for 2-4 hours. Neutralize the solution with 0.1 N HCl before analysis.

  • Oxidative Degradation: Treat the drug solution with 30% hydrogen peroxide at room temperature or slightly elevated temperature for a specified period.

  • Thermal Degradation: Expose the solid drug or drug solution to dry heat (e.g., 100°C) for a specified duration.

  • Photolytic Degradation: Expose the drug solution to UV light in a photostability chamber.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Daclatasvir and its related impurities. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for resolving common chromatographic challenges, with a particular focus on the co-elution of Daclatasvir and its impurities.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that you may encounter during the HPLC/UPLC analysis of Daclatasvir.

Q1: What are the primary causes of peak co-elution in the analysis of Daclatasvir?

A1: Co-elution, where two or more compounds elute from the chromatographic column at or near the same time, is a common challenge in the analysis of Daclatasvir and its structurally similar impurities. The primary causes include:

  • Inappropriate Stationary Phase: The choice of the HPLC/UPLC column is critical. A stationary phase that does not provide sufficient selectivity between Daclatasvir and its impurities will lead to co-elution. C18, C8, and Phenyl columns are commonly used for this analysis.[1][2]

  • Suboptimal Mobile Phase Composition: The mobile phase, consisting of an aqueous component and an organic modifier, plays a crucial role in separation. An incorrect ratio of organic solvent, an inappropriate pH, or the wrong choice of buffer can result in poor resolution.[3]

  • Poorly Optimized Gradient Program: For complex mixtures of impurities, an isocratic elution may not be sufficient. A gradient program that is not optimized will fail to adequately separate all components.[3]

  • Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention times and affect the resolution between closely eluting peaks.[3]

  • High Flow Rate: A flow rate that is too high can decrease the interaction time of the analytes with the stationary phase, leading to reduced resolution.[3]

Q2: My chromatogram shows a shoulder on the main Daclatasvir peak. How can I resolve this?

A2: A shoulder on the main peak is a clear indication of a co-eluting impurity.[3] To resolve this, you can try the following troubleshooting steps:

  • Modify the Mobile Phase:

    • Adjust the pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds like Daclatasvir and some of its impurities. A slight adjustment in pH can alter the selectivity and improve resolution. Operating at a lower pH (e.g., around 2.5-3.5) can suppress the ionization of silanol (B1196071) groups on the column, which can also improve peak shape.[2]

    • Change the Organic Modifier: If you are using acetonitrile (B52724), consider switching to methanol (B129727) or using a combination of both. The difference in solvent properties can alter the elution order and improve separation.[2][3]

  • Optimize the Gradient: If you are using a gradient, try making it shallower to increase the separation between closely eluting peaks.

  • Change the Stationary Phase: If mobile phase optimization is unsuccessful, consider trying a column with a different selectivity. For example, if you are using a C18 column, a Phenyl-Hexyl column might provide a different elution pattern and resolve the co-eluting peaks.[2]

Q3: I am observing co-elution of degradation products in my forced degradation samples. What are the key considerations?

A3: Forced degradation studies are performed to demonstrate the stability-indicating nature of an analytical method.[4][5] Daclatasvir is known to degrade under acidic, basic, and oxidative conditions.[4][5][6] When analyzing stressed samples, co-elution of degradation products is a common issue. To address this:

  • Ensure Sufficient Separation: The analytical method must be able to separate the main Daclatasvir peak from all degradation products.[5]

  • Use a Photodiode Array (PDA) Detector: A PDA detector can help in assessing peak purity and identifying the presence of co-eluting peaks by comparing UV spectra across the peak.

  • Employ Mass Spectrometry (MS): LC-MS/MS can be used to identify the mass-to-charge ratio (m/z) of the eluting peaks, which can help in identifying and tracking degradation products.[7][8]

  • Method Optimization: You may need to re-optimize your chromatographic method, including the mobile phase, gradient, and stationary phase, to achieve baseline separation of all degradation products.

Data Presentation

The following tables summarize key quantitative data from published UPLC and HPLC methods for the analysis of Daclatasvir and its impurities.

Table 1: UPLC Method Parameters for Daclatasvir and Impurity Analysis

ParameterMethod 1
Column Waters ACQUITY BEH Phenyl, 100 x 2.1 mm, 1.7 µm[7][9]
Mobile Phase A 0.03 M Sodium Perchlorate (B79767) with 0.002 M 1-octanesulfonic acid sodium salt (pH 2.5)[7][9]
Mobile Phase B 0.03 M Sodium Perchlorate with 0.02 M 1-octanesulfonic acid sodium salt (pH 2.5) with Acetonitrile (20:80 v/v)[7][9]
Flow Rate 0.4 mL/min[7][9]
Detection UV at 305 nm[7][9]
Run Time 15 min[7][9]

Table 2: HPLC Method Parameters for Daclatasvir and Impurity Analysis

ParameterMethod 1Method 2
Column Hypersil C18, 250 x 4.6 mm, 5 µm[4]Thermo Scientific C18, 250 x 4.6 mm, 5 µm[8]
Mobile Phase Acetonitrile: 0.05% o-phosphoric acid (50:50 v/v)[4]1mM Ammonium acetate (B1210297) buffer (pH 4) with Acetic Acid: Acetonitrile (20:80 v/v)[8]
Flow Rate 0.7 mL/min[4]0.5 mL/min[8]
Detection UV at 315 nm[4]Mass Spectrometry[8]
Column Temperature 40 °C[4]25 °C (Ambient)[8]
Run Time 10 min[4]10 min[8]

Experimental Protocols

The following are detailed methodologies for key experiments related to the analysis of Daclatasvir.

Protocol 1: UPLC Method for the Determination of Daclatasvir and its Impurities

This protocol is based on a validated stability-indicating UPLC method.[7][9]

  • Instrumentation: A UPLC system equipped with a binary solvent manager, sample manager, column oven, and a photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: Waters ACQUITY BEH Phenyl, 100 x 2.1 mm, 1.7 µm.

    • Mobile Phase A: Prepare a 0.03 M sodium perchlorate solution containing 0.002 M 1-octanesulfonic acid sodium salt and adjust the pH to 2.5 with perchloric acid.

    • Mobile Phase B: A mixture of a solution containing 0.03 M sodium perchlorate and 0.02 M 1-octanesulfonic acid sodium salt (pH 2.5) with acetonitrile in a 20:80 v/v ratio.

    • Flow Rate: 0.4 mL/min.

    • Detection Wavelength: 305 nm.

    • Column Temperature: 30 °C.

    • Injection Volume: 2 µL.

    • Run Time: 15 minutes.

  • Sample Preparation:

    • Prepare a stock solution of Daclatasvir in a suitable diluent (e.g., acetonitrile:water 50:50 v/v).

    • Further dilute the stock solution to the desired concentration for analysis.

Protocol 2: Forced Degradation Study of Daclatasvir

This protocol outlines the conditions for conducting forced degradation studies to assess the stability-indicating properties of the analytical method.[4][5]

  • Acid Hydrolysis:

    • Treat a solution of Daclatasvir with 0.1 N HCl.

    • Reflux the solution at 60 °C for 4 hours.[4][5]

    • Cool, neutralize with 0.1 N NaOH, and dilute to a suitable concentration before analysis.[5]

  • Base Hydrolysis:

    • Treat a solution of Daclatasvir with 0.1 N NaOH.

    • Reflux the solution at 60 °C for 4 hours.[4][5]

    • Cool, neutralize with 0.1 N HCl, and dilute to a suitable concentration before analysis.[5]

  • Oxidative Degradation:

    • Treat a solution of Daclatasvir with 30% H₂O₂.

    • Reflux the solution at 60 °C for 6 hours.[4][5]

    • Cool and dilute to a suitable concentration before analysis.[5]

  • Photolytic Degradation:

    • Expose a thin layer of solid Daclatasvir powder to direct sunlight for 10 days.[4][5]

    • Dissolve the powder in a suitable solvent and dilute for analysis.

  • Thermal Degradation:

    • Subject solid Daclatasvir powder to dry heat at a specified temperature (e.g., 100 °C) for a defined period.

    • Dissolve the powder in a suitable solvent and dilute for analysis.

Visualizations

The following diagrams illustrate key workflows and logical relationships in troubleshooting co-elution issues.

Troubleshooting_Workflow start Co-elution Observed check_peak_shape Assess Peak Shape (e.g., shoulder, tailing) start->check_peak_shape modify_mobile_phase Modify Mobile Phase check_peak_shape->modify_mobile_phase adjust_ph Adjust pH modify_mobile_phase->adjust_ph change_organic Change Organic Modifier (ACN vs. MeOH) modify_mobile_phase->change_organic optimize_gradient Optimize Gradient Profile adjust_ph->optimize_gradient If resolution not improved resolved Resolution Achieved adjust_ph->resolved Success change_organic->optimize_gradient If resolution not improved change_organic->resolved Success change_column Change Stationary Phase optimize_gradient->change_column If still co-eluting optimize_gradient->resolved Success review_conditions Review Other Parameters (Temp, Flow Rate) change_column->review_conditions If necessary change_column->resolved Success review_conditions->modify_mobile_phase Re-evaluate

Caption: Troubleshooting workflow for resolving co-eluting peaks.

Method_Development_Strategy step1 Step 1: Column Selection Choose a suitable stationary phase (e.g., C18, Phenyl) step2 Step 2: Mobile Phase Screening Test different organic modifiers (ACN, MeOH) and pH values step1->step2 step3 Step 3: Gradient Optimization Develop a gradient to separate all components step2->step3 step4 Step 4: Fine-Tuning Adjust flow rate and temperature for optimal resolution and peak shape step3->step4 step5 Step 5: Validation Validate the method according to ICH guidelines step4->step5

Caption: General strategy for method development to resolve co-elution.

References

Improving resolution in Daclatasvir UPLC method

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the UPLC analysis of Daclatasvir. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues encountered during method development and routine analysis.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for a Daclatasvir UPLC method?

A typical starting point for a reversed-phase UPLC method for Daclatasvir involves a C18 or phenyl column with a gradient elution using a buffered mobile phase and an organic modifier like acetonitrile (B52724).

Q2: My Daclatasvir peak is showing significant tailing. What are the potential causes and solutions?

Peak tailing is a common issue and can be caused by several factors:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause tailing. This is particularly common for basic compounds like Daclatasvir interacting with acidic silanol (B1196071) groups on the silica (B1680970) support.

    • Solution: Use a mobile phase with a pH that ensures Daclatasvir is in a single ionic form. Adding a competing base, like triethylamine, to the mobile phase can also help saturate the active sites on the stationary phase.[1]

  • Column Overload: Injecting too much sample can lead to peak distortion.[2]

    • Solution: Try diluting your sample and re-injecting.

  • Column Contamination: Accumulation of sample matrix components on the column can lead to peak shape issues.

    • Solution: Use a guard column and ensure adequate sample preparation, such as solid-phase extraction (SPE).[3][4]

Q3: I am observing peak fronting for my Daclatasvir peak. What could be the cause?

Peak fronting is less common than tailing and is often indicative of:

  • Column Overload: Similar to peak tailing, injecting a highly concentrated sample can lead to fronting.[2][5]

    • Solution: Dilute the sample and re-inject.

  • Column Degradation: A physical disturbance of the column packing bed, such as a void at the column inlet, can cause peak fronting.[1]

    • Solution: Replace the column.

Q4: How can I improve the resolution between Daclatasvir and its impurities or degradation products?

Achieving adequate resolution is critical for a stability-indicating method. Consider the following strategies:

  • Optimize Mobile Phase Composition:

    • pH Adjustment: Small changes in the mobile phase pH can significantly impact the retention and selectivity of ionizable compounds.[5]

    • Organic Modifier: Varying the ratio of the organic modifier (e.g., acetonitrile, methanol) can alter selectivity.

    • Buffer Concentration: Ensure the buffer concentration is sufficient (e.g., ≥5 mM) to control the pH and minimize secondary interactions.[5]

  • Adjust the Gradient Profile: A shallower gradient can improve the separation of closely eluting peaks.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, switching to a column with a different selectivity (e.g., from a C18 to a phenyl column) can provide the necessary resolution.[6][7]

  • Lower the Flow Rate: Reducing the flow rate can increase efficiency and improve resolution, although it will also increase the run time.[8]

Troubleshooting Guides

Guide 1: Poor Peak Shape (Tailing or Fronting)

This guide will help you diagnose and resolve common peak shape issues.

Troubleshooting Workflow for Poor Peak Shape

PoorPeakShape cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution Problem Poor Peak Shape (Tailing or Fronting) CheckOverload Is the sample concentration too high? Problem->CheckOverload CheckColumn Is the column old or contaminated? CheckOverload->CheckColumn No DiluteSample Dilute Sample CheckOverload->DiluteSample Yes CheckMobilePhase Is the mobile phase pH appropriate? CheckColumn->CheckMobilePhase No ReplaceColumn Replace Column CheckColumn->ReplaceColumn Yes AdjustpH Adjust Mobile Phase pH CheckMobilePhase->AdjustpH No

Caption: Troubleshooting workflow for poor peak shape in UPLC analysis.

Experimental Protocols

Protocol 1: Stability-Indicating UPLC Method for Daclatasvir and its Impurities

This protocol is adapted from a validated stability-indicating method.[6][7]

Instrumentation:

  • UPLC system with a quaternary or binary solvent manager, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

ParameterValue
Column Waters ACQUITY BEH Phenyl (100 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.03 M Sodium Perchlorate with 0.002 M 1-Octanesulfonic Acid Sodium Salt (pH 2.5)
Mobile Phase B 0.03 M Sodium Perchlorate with 0.02 M 1-Octanesulfonic Acid Sodium Salt in Acetonitrile:Water (80:20 v/v)
Gradient Program A linear gradient program should be optimized to ensure separation.
Flow Rate 0.4 mL/min
Column Temperature 35°C
Detection Wavelength 305 nm
Injection Volume 2.0 µL
Run Time 15 min

Sample Preparation:

  • Prepare a stock solution of Daclatasvir in a suitable diluent (e.g., a mixture of water and acetonitrile in a 50:50 v/v ratio).[6]

  • Further dilute to the desired concentration for analysis.

Protocol 2: UPLC Method for Simultaneous Quantification of Daclatasvir and Sofosbuvir in Human Plasma

This protocol is suitable for bioanalytical applications.[3][9]

Instrumentation:

  • UPLC system coupled with a tandem mass spectrometer (MS/MS) or a PDA detector.

Chromatographic Conditions:

ParameterValue
Column Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase Isocratic elution with 5 mM Ammonium Formate buffer and Acetonitrile (60:40 v/v)
Flow Rate 0.3 mL/min
Column Temperature 45°C
Detection MS/MS detection in positive ion mode or UV detection at 318 nm for Daclatasvir
Injection Volume 2.0 µL

Sample Preparation (Solid Phase Extraction - SPE):

  • Add an internal standard to the plasma samples.

  • Add 100 µL of 1% formic acid to the plasma samples to aid in extraction.[9]

  • Load the supernatant onto an SPE cartridge.

  • Wash the cartridge with water.

  • Elute the analytes with acetonitrile.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue with the mobile phase.[3]

Data Presentation

Table 1: Comparison of Published UPLC Methods for Daclatasvir Analysis

ParameterMethod 1 (Stability-Indicating)[6][7]Method 2 (Bioanalytical)[3][9]Method 3 (Simultaneous with Sofosbuvir)[10]
Column Waters ACQUITY BEH Phenyl (100 x 2.1 mm, 1.7 µm)Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)Acquity BEH C18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase Gradient with Sodium Perchlorate/Octanesulfonic Acid and ACNIsocratic with Ammonium Formate and ACN (60:40)Isocratic with Ammonium Phosphate buffer (pH 3) and Methanol (40:60)
Flow Rate 0.4 mL/min0.3 mL/min0.4 mL/min
Detection UV at 305 nmMS/MS or UV at 318 nmUV at 305 nm
Run Time 15 min< 5 min< 5 min

References

Technical Support Center: Method Refinement for Trace Level Detection of Daclatasvir Impurity B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support resource for the analysis of Daclatasvir Impurity B. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed methodologies for the trace level detection of this critical impurity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its trace level detection important?

This compound is a known process-related impurity in the synthesis of Daclatasvir, an antiviral medication used to treat Hepatitis C.[1][2][3] Its chemical name is Methyl ((S)-1-((S)-2-(5-(4'-(2-((S)-1-acetylpyrrolidin-2-yl)-1H-imidazol-5-yl)-[1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate, with the molecular formula C35H41N7O4.[1][3] Regulatory guidelines require stringent control and monitoring of impurities in active pharmaceutical ingredients (APIs) to ensure the safety and efficacy of the final drug product.[4] Detecting and quantifying impurities at trace levels is crucial to meet these regulatory requirements and guarantee patient safety.

Q2: What are the main challenges in the trace level detection of this compound?

The primary challenges include:

  • Low Concentration: Detecting and accurately quantifying the impurity at very low levels requires highly sensitive analytical methods.

  • Matrix Effects: The presence of the main Daclatasvir peak and other excipients in the sample matrix can interfere with the detection of the impurity.

  • Co-elution: this compound may co-elute with other impurities or the main drug peak, making accurate quantification difficult.

  • Peak Shape Issues: Poor peak shape, such as tailing or fronting, can affect the accuracy and precision of the measurement, especially at low concentrations.

Q3: Which analytical techniques are most suitable for trace level detection of this compound?

Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS/MS) is a highly sensitive and selective method for quantifying trace levels of impurities.[5][6] High-Performance Liquid Chromatography (HPLC) with UV detection can also be used, but may have higher limits of detection and quantification compared to UPLC-MS/MS.[7][8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Poor Peak Shape (Tailing or Fronting)

PoorPeakShape start Poor Peak Shape (Tailing/Fronting) cause1 Column Overload start->cause1 cause2 Secondary Interactions with Stationary Phase start->cause2 cause3 Inappropriate Mobile Phase pH start->cause3 solution1 Reduce Sample Concentration/Injection Volume cause1->solution1 solution2 Use End-capped Column or Alternative Stationary Phase cause2->solution2 solution3 Adjust Mobile Phase pH cause3->solution3

  • Symptom: The peak for this compound exhibits significant tailing or fronting.

  • Possible Causes & Solutions:

    • Column Overload: Injecting too high a concentration of the sample can lead to peak distortion.

      • Solution: Dilute the sample or reduce the injection volume.

    • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the surface of C18 columns can interact with basic compounds, causing peak tailing.

      • Solution: Use an end-capped column or a column with a different stationary phase, such as a phenyl-hexyl column.

    • Mobile Phase pH: An inappropriate mobile phase pH can lead to ionization of the analyte and secondary interactions.

      • Solution: Adjust the mobile phase pH to suppress the ionization of this compound. A pH of 2.5-3.5 is often a good starting point for Daclatasvir and its impurities.

Co-elution with Other Peaks

CoElution start Co-elution of Impurity B Peak cause1 Insufficient Chromatographic Resolution start->cause1 solution1 Optimize Mobile Phase Composition cause1->solution1 solution2 Modify Gradient Elution Program cause1->solution2 solution3 Change Stationary Phase cause1->solution3 solution4 Adjust Flow Rate cause1->solution4

  • Symptom: The peak for this compound is not fully resolved from the main Daclatasvir peak or another impurity.

  • Possible Causes & Solutions:

    • Suboptimal Mobile Phase: The composition of the mobile phase may not be providing adequate selectivity.

    • Inadequate Gradient: The gradient elution program may not be shallow enough to separate closely eluting peaks.

      • Solution: Optimize the gradient profile by decreasing the ramp rate or introducing an isocratic hold at a critical point in the separation.

    • Unsuitable Column: The chosen stationary phase may not be appropriate for the separation.

      • Solution: Consider a column with a different chemistry, such as a phenyl or cyano phase, which can offer different selectivity.

    • Flow Rate: A high flow rate can reduce the time for analytes to interact with the stationary phase, leading to decreased resolution.

      • Solution: Lowering the flow rate can improve separation efficiency.

Quantitative Data Summary

The following tables summarize typical validation parameters for the analysis of Daclatasvir and its impurities. Note that specific values for Impurity B may vary depending on the exact method and instrumentation used.

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteMethodLOD (µg/mL)LOQ (µg/mL)Reference
DaclatasvirRP-HPLC0.04160.1261[8]
Genotoxic Impurity in DaclatasvirRP-HPLC310[7]
DaclatasvirRP-HPLC0.050.15[9]

Table 2: Recovery Study Data for Daclatasvir

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% RecoveryReference
80%87.83697.95[8]
100%1010.078100.78[8]
120%1211.9799.75[8]

Experimental Protocols

UPLC-MS/MS Method for Trace Level Detection

This protocol is a representative method for the sensitive quantification of this compound.

UPLCMethod prep Sample Preparation sub_prep1 Dissolve sample in diluent (e.g., 50:50 Acetonitrile:Water) prep->sub_prep1 chrom Chromatography sub_chrom1 Column: Acquity UPLC BEH Phenyl (100 x 2.1 mm, 1.7 µm) chrom->sub_chrom1 sub_chrom2 Mobile Phase A: 0.03 M Sodium Perchlorate (B79767) + 0.002 M 1-Octanesulfonic acid sodium salt (pH 2.5) chrom->sub_chrom2 sub_chrom3 Mobile Phase B: Acetonitrile/Buffer mix chrom->sub_chrom3 sub_chrom4 Flow Rate: 0.4 mL/min chrom->sub_chrom4 sub_chrom5 Column Temp: 40°C chrom->sub_chrom5 ms Mass Spectrometry sub_ms1 Ionization: ESI+ ms->sub_ms1 sub_ms2 Detection: MRM Mode ms->sub_ms2 data Data Analysis sub_data1 Quantify using calibration curve data->sub_data1

1. Instrumentation:

  • UPLC system coupled with a tandem quadrupole mass spectrometer.

2. Chromatographic Conditions:

  • Column: Waters ACQUITY UPLC BEH Phenyl (100 x 2.1 mm, 1.7 µm) or equivalent.[5][6]

  • Mobile Phase A: 0.03 M sodium perchlorate with 0.002 M 1-octanesulfonic acid sodium salt, pH adjusted to 2.5 with phosphoric acid.[5][6]

  • Mobile Phase B: A mixture of acetonitrile and a buffered aqueous solution (e.g., 20:80 v/v of 0.03 M sodium perchlorate with 0.02 M 1-octanesulfonic acid sodium salt at pH 2.5 and acetonitrile).[5][6]

  • Gradient Program:

    • 0-2 min: 95% A

    • 2-10 min: Linear gradient to 5% A

    • 10-12 min: 5% A

    • 12.1-15 min: Return to 95% A and equilibrate

  • Flow Rate: 0.4 mL/min.[5][6]

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

  • UV Detection (if applicable): 305 nm.[5][6]

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Monitor specific precursor-to-product ion transitions for Daclatasvir and this compound.

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 v/v acetonitrile:water) to a known concentration.

  • Filter the sample through a 0.22 µm syringe filter before injection.

5. Calibration Standards and Quality Control Samples:

  • Prepare a series of calibration standards by spiking a blank matrix with known concentrations of this compound reference standard.

  • Prepare quality control (QC) samples at low, medium, and high concentrations to assess the accuracy and precision of the method.

This technical support guide provides a starting point for refining methods for the trace level detection of this compound. For further assistance, please consult the referenced literature and consider method validation according to ICH guidelines.

References

Addressing matrix effects in Daclatasvir Impurity B quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of Daclatasvir Impurity B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification challenging?

This compound is an organic impurity of Daclatasvir, a potent inhibitor of the hepatitis C virus (HCV) NS5A protein.[1][2] Its chemical name is methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-acetylpyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate.[3] Quantification of this impurity, particularly in biological matrices like human plasma, can be challenging due to "matrix effects." These effects arise from co-eluting endogenous components of the sample (e.g., phospholipids, salts, proteins) that can interfere with the ionization of the analyte in the mass spectrometer source, leading to either ion suppression or enhancement.[4][5] This interference can compromise the accuracy, precision, and sensitivity of the analytical method.[4]

Q2: How can I determine if matrix effects are impacting my this compound analysis?

A common method to assess matrix effects is the post-extraction spike experiment. This involves comparing the peak area of this compound in a clean solution (neat standard) with the peak area of the impurity spiked into an extracted blank matrix sample at the same concentration. A significant difference between these responses indicates the presence of matrix effects.[6] Another qualitative approach is the post-column infusion experiment, where a constant flow of the analyte is introduced into the mass spectrometer after the analytical column. Injection of an extracted blank matrix will show a dip or rise in the baseline signal at retention times where matrix components elute, indicating regions of ion suppression or enhancement.

Q3: What are the primary strategies to mitigate matrix effects for this compound?

The three main strategies for addressing matrix effects are:

  • Optimizing Sample Preparation: Employing more effective sample cleanup techniques to remove interfering matrix components.[6]

  • Improving Chromatographic Separation: Modifying the LC method to chromatographically separate this compound from co-eluting matrix components.[7]

  • Using a Suitable Internal Standard: Incorporating a stable isotope-labeled (SIL) internal standard of this compound can compensate for matrix effects. If a SIL-IS is unavailable, a structural analog can be used, but it must be demonstrated to have similar chromatographic behavior and ionization characteristics.

Q4: Which sample preparation technique is most effective for reducing matrix effects in plasma samples?

Both Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing matrix components than a simple protein precipitation (PPT) method.[1] For the analysis of Daclatasvir in human plasma, SPE has been shown to provide better recovery and lower matrix effects compared to LLE.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low and/or inconsistent signal intensity for Impurity B in matrix samples compared to neat standards. Ion Suppression: Co-eluting endogenous components (e.g., phospholipids) are interfering with the ionization of your analyte.[8]1. Improve Sample Cleanup: Switch from protein precipitation to a more robust method like SPE or LLE.[1] 2. Optimize Chromatography: Adjust the mobile phase gradient to better separate the analyte from the interfering peaks. Consider a different column chemistry (e.g., phenyl-hexyl instead of C18).[7] 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[8]
High variability in results between different lots of biological matrix. Relative Matrix Effect: The composition of the biological matrix varies between sources, leading to different degrees of ion suppression or enhancement.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience the same matrix effects, providing accurate normalization. 2. Matrix-Matched Calibration: Prepare calibration standards and quality control samples in the same lot of blank matrix to compensate for consistent matrix effects.[9]
Peak tailing or poor peak shape for Impurity B. Secondary Interactions with Column: Basic compounds like Daclatasvir and its impurities can interact with residual acidic silanol (B1196071) groups on the silica-based column packing.[7]1. Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to 2.5-3.5) can suppress the ionization of silanol groups.[7] 2. Use an End-Capped Column: High-quality, end-capped columns have fewer free silanol groups.[7] 3. Check for Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion.
Co-elution of Impurity B with other Daclatasvir-related impurities. Insufficient Chromatographic Resolution: The current LC method does not provide adequate separation.1. Modify Mobile Phase: Change the organic modifier (e.g., from acetonitrile (B52724) to methanol) or adjust the pH to alter selectivity.[7] 2. Change Stationary Phase: A column with a different selectivity (e.g., phenyl-hexyl) may provide the necessary resolution.[7] 3. Optimize Gradient: A shallower gradient around the elution time of the impurities can improve separation.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Technique Principle Efficiency in Removing Phospholipids Relative Matrix Effect Recommendation for this compound
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.LowHighNot recommended for achieving low limits of quantification due to significant matrix effects.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Moderate to HighModerateA viable option, but may require significant method development to optimize extraction efficiency and selectivity.
Solid Phase Extraction (SPE) Separation based on the analyte's affinity for a solid sorbent.HighLowRecommended method for cleaner extracts and reduced matrix effects, as demonstrated for Daclatasvir analysis.[1]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound standard into the final mobile phase or reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).

    • Set B (Post-Extraction Spike): Extract six different lots of blank biological matrix (e.g., human plasma) using the developed sample preparation method. Spike the this compound standard into the final, dried, and reconstituted extracts at the same concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike the this compound standard into six different lots of blank biological matrix before the extraction process.

  • Analyze Samples: Inject all samples into the LC-MS/MS system and record the peak areas.

  • Calculate Matrix Factor (MF):

    • MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • The coefficient of variation (%CV) of the MF across the different lots should be ≤ 15%.

Protocol 2: Solid Phase Extraction (SPE) for Human Plasma Samples

This protocol is adapted from a validated method for Daclatasvir and can serve as a starting point for Impurity B.[1]

  • Sample Pre-treatment: To 100 µL of human plasma, add the internal standard solution and 100 µL of 1% formic acid in water. Vortex for 30 seconds.

  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Strata-X) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.

  • Elution: Elute this compound with 0.5 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Visualizations

cluster_start Start: Inconsistent Results cluster_assess Assessment cluster_troubleshoot Troubleshooting Strategies cluster_end End Goal Start Inconsistent/Low Signal for Impurity B in Matrix Samples Assess Perform Post-Extraction Spike Experiment Start->Assess Result Calculate Matrix Factor (MF) Assess->Result MF_High Is |MF - 1| > 0.15? Result->MF_High Improve_SP Improve Sample Prep (e.g., SPE) MF_High->Improve_SP Yes End Accurate & Reproducible Quantification MF_High->End No Optimize_LC Optimize LC Separation Improve_SP->Optimize_LC Use_IS Use SIL-Internal Standard Optimize_LC->Use_IS Use_IS->End

Caption: Troubleshooting workflow for addressing matrix effects.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample + IS acidify Acidify (1% Formic Acid) plasma->acidify spe Solid Phase Extraction (SPE) acidify->spe elute Elute & Evaporate spe->elute reconstitute Reconstitute in Mobile Phase elute->reconstitute lcms Inject into UPLC-MS/MS reconstitute->lcms data Data Acquisition & Processing lcms->data

Caption: General experimental workflow for sample analysis.

References

Strategies to minimize Daclatasvir degradation during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Daclatasvir during analytical procedures. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Daclatasvir?

A1: Daclatasvir is susceptible to degradation under several conditions. The primary degradation pathways include:

  • Hydrolytic Degradation: Daclatasvir degrades in both acidic and basic conditions.[1][2] The carbamate (B1207046) and imidazole (B134444) moieties are particularly susceptible to hydrolysis.[1][3]

  • Oxidative Degradation: The imidazole moiety of Daclatasvir is prone to oxidation, which can be induced by agents like hydrogen peroxide.[1][3] This can lead to the formation of various degradation products.[1][4]

  • Photolytic Degradation: Exposure to light, especially UV radiation, can cause degradation of Daclatasvir in solution.[1][3] The imidazole moiety is also sensitive to photodegradation.[1]

Q2: Under which conditions is Daclatasvir relatively stable?

A2: Daclatasvir is relatively stable under thermal stress in its solid state.[1][2] Some studies have shown it to be stable even when exposed to dry heat at 100°C for several days.[2] However, stability in solution under thermal stress may vary.

Q3: What are the best practices for handling and storing Daclatasvir samples to prevent degradation?

A3: To minimize degradation, it is crucial to handle and store Daclatasvir samples appropriately:

  • Storage: Store solid Daclatasvir in a cool, dark, and dry place. For solutions, it is recommended to store them at refrigerated temperatures (e.g., 5°C) and protected from light.[5] Plasma samples containing Daclatasvir should be stored at –70 ± 10°C until analysis.[6]

  • Light Protection: Always protect Daclatasvir solutions from light by using amber-colored vials or by wrapping the containers in aluminum foil.[1]

  • pH Control: Maintain a neutral or slightly acidic pH for solutions whenever possible, as both highly acidic and basic conditions promote degradation.[1][2]

  • Solvent Selection: Use appropriate solvents for sample preparation. A mixture of acetonitrile (B52724) and water is commonly used as a diluent.[7][8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in the chromatogram. Sample degradation due to improper handling or storage.Review sample preparation and storage procedures. Ensure samples are protected from light and stored at the correct temperature. Prepare fresh samples if necessary.
Contamination of the mobile phase or sample.Prepare fresh mobile phase and filter it before use. Use high-purity solvents and reagents.
Low recovery of Daclatasvir. Degradation during the analytical run.Optimize chromatographic conditions. Consider using a shorter run time or a lower column temperature.[9] Ensure the mobile phase pH is compatible with Daclatasvir stability.
Incomplete extraction from the sample matrix.Optimize the sample extraction procedure. Ensure complete dissolution of the sample.
Inconsistent results between replicate injections. Ongoing degradation of the sample in the autosampler.Maintain the autosampler at a cool temperature.[6] Limit the time the sample resides in the autosampler before injection.
Instability of the standard solution.Prepare fresh standard solutions daily or as needed. Store stock solutions under appropriate conditions.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for understanding the stability of a drug substance.[1] Below are typical protocols for inducing Daclatasvir degradation.

Table 1: Summary of Forced Degradation Conditions for Daclatasvir

Stress Condition Reagent Temperature Duration Neutralization/Dilution
Acid Hydrolysis 0.1 N to 2 N HCl[1][2]60°C - 80°C[1][2]4 - 5 hours[1][2]Neutralize with an equivalent volume of NaOH; dilute with mobile phase.[1]
Base Hydrolysis 0.1 N NaOH[1][2]60°C - 80°C[1][2]4 - 72 hours[1][2]Neutralize with an equivalent volume of HCl; dilute with mobile phase.[1]
Oxidative Degradation 3% - 30% H₂O₂[1][9]Room Temp - 60°C[1][4][9]6 hours - 7 days[1][4]Dilute with mobile phase.[1]
Photolytic Degradation UV light (200 Wh/m²) and visible light (1.2 million lux hours)[1]AmbientAs specifiedDilute with mobile phase.
Thermal Degradation Dry heat100°C[2]3 days[2]Dissolve in mobile phase.
Detailed Methodologies

1. Acid Hydrolysis Protocol:

  • Prepare a stock solution of Daclatasvir in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile and water).[1]

  • To 1 mL of the stock solution in a 10 mL volumetric flask, add 1 mL of 0.1 N HCl.[1]

  • Reflux the mixture at 60°C for 4 hours.[1]

  • Cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 0.1 N NaOH.[1]

  • Dilute to the final volume with the mobile phase.[1]

  • Inject into the chromatographic system.

2. Base Hydrolysis Protocol:

  • Prepare a stock solution of Daclatasvir.

  • To 1 mL of the stock solution in a 10 mL volumetric flask, add 1 mL of 0.1 N NaOH.[1]

  • Reflux the mixture at 60°C for 4 hours.[1]

  • Cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 0.1 N HCl.[1]

  • Dilute to the final volume with the mobile phase.[1]

  • Inject into the chromatographic system.

3. Oxidative Degradation Protocol:

  • Prepare a stock solution of Daclatasvir.

  • To 1 mL of the stock solution in a 10 mL volumetric flask, add 1 mL of 30% H₂O₂.[1]

  • Reflux the mixture at 60°C for 6 hours.[1]

  • Cool the solution to room temperature.

  • Dilute to the final volume with the mobile phase.[1]

  • Inject into the chromatographic system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_post_stress Post-Stress Processing cluster_analysis Analysis stock Prepare Daclatasvir Stock Solution aliquot Take Aliquot of Stock Solution stock->aliquot acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) aliquot->acid base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) aliquot->base oxidative Oxidative Degradation (e.g., 30% H2O2, 60°C) aliquot->oxidative photolytic Photolytic Degradation (UV/Vis Light) aliquot->photolytic neutralize Neutralize (if necessary) acid->neutralize base->neutralize dilute Dilute to Final Concentration oxidative->dilute photolytic->dilute neutralize->dilute analysis Inject into LC-MS/HPLC System dilute->analysis troubleshooting_logic start Start Analysis issue Encounter Inconsistent Results or Extra Peaks? start->issue check_storage Verify Sample Storage: - Protected from light? - Correct temperature? issue->check_storage Yes end Analysis Complete issue->end No check_prep Review Sample Prep: - Freshly prepared? - pH controlled? check_storage->check_prep check_system Check Analytical System: - Fresh mobile phase? - Cool autosampler? check_prep->check_system re_run Re-prepare Samples and Re-run Analysis check_system->re_run

References

Technical Support Center: Optimization of Gradient Elution for Daclatasvir Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Daclatasvir and its impurities. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the optimization of gradient elution methods for Daclatasvir impurity profiling.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor separation or co-elution of Daclatasvir impurities?

A1: Co-elution of impurities is a frequent challenge in the HPLC analysis of Daclatasvir. The primary causes include:

  • Inadequate Mobile Phase Composition: The polarity or pH of the mobile phase may not be optimal to differentiate between Daclatasvir and its closely related impurities.[1]

  • Suboptimal Gradient Program: A poorly optimized gradient elution may not provide sufficient resolution between peaks that are closely eluting.[1]

  • Inappropriate Stationary Phase: The choice of HPLC column chemistry (e.g., C18, C8, Phenyl-Hexyl) may not be suitable for the specific physicochemical properties of the impurities.[1]

  • High Flow Rate: An excessively high flow rate can reduce the interaction time of the analytes with the stationary phase, leading to decreased resolution.[1]

  • Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention times and affect the resolution of the peaks.[1]

Q2: I'm observing significant peak tailing for the main Daclatasvir peak. What is the likely cause and how can I fix it?

A2: Peak tailing with basic compounds like Daclatasvir on silica-based columns is often due to secondary interactions with acidic silanol (B1196071) groups on the surface of the stationary phase. Here are some troubleshooting steps:

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is controlled. Using a buffer and adjusting the pH to be at least 2 pH units below the pKa of Daclatasvir's basic functional groups can minimize these interactions.

  • Use End-Capped Columns: Employing a high-quality, end-capped C18 or C8 column will reduce the number of free silanol groups available for secondary interactions.

  • Consider Mobile Phase Additives: Adding a small concentration of a competing base, like triethylamine (B128534), to the mobile phase can help to mask the active silanol sites.

  • Reduce Sample Overload: Injecting a large amount of the sample can lead to peak distortion. Try reducing the injection volume or the concentration of the sample.

Q3: My resolution is decreasing over a series of injections. What could be the reason?

A3: A gradual loss of resolution can be attributed to column degradation or contamination. Key factors include:

  • Column Degradation: Operating at extreme pH or high temperatures can degrade the stationary phase over time. Always operate within the column manufacturer's recommended pH and temperature ranges.

  • Accumulation of Matrix Components: Components from the sample matrix can accumulate on the column, affecting its performance. Using a guard column can help protect the analytical column.

  • Inadequate Equilibration: Insufficient column equilibration time between injections can lead to irreproducible retention times and poor resolution.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the gradient elution analysis of Daclatasvir impurities.

Problem Potential Cause Recommended Solution
Peak Co-elution / Poor Resolution Inadequate selectivity of the stationary phase.Try a different stationary phase chemistry (e.g., switch from C18 to Phenyl-Hexyl).
Sub-optimal mobile phase conditions.1. Adjust Mobile Phase pH: A small change in pH can alter the ionization and retention of impurities. 2. Change Organic Modifier: Switching from acetonitrile (B52724) to methanol (B129727) (or using a combination) can alter elution patterns.[2] 3. Optimize Gradient Profile: Adjust the gradient slope or the initial/final mobile phase compositions to improve separation.[2]
Peak Tailing Secondary interactions with residual silanol groups.1. Use a high-purity, end-capped C18 or C8 column. 2. Optimize mobile phase pH to be 2-3 units below the analyte's pKa. 3. Consider adding a mobile phase additive like triethylamine (at low concentrations).
Peak Splitting Column void or contamination at the column inlet.1. Reverse flush the column (if permitted by the manufacturer). 2. Replace the column frit or the entire column.
Incompatible sample solvent with the mobile phase.Ensure the sample is dissolved in a solvent with a similar or weaker elution strength than the initial mobile phase.
Irreproducible Retention Times Inadequate column equilibration.Ensure sufficient column equilibration time between injections.
Fluctuations in mobile phase composition or temperature.1. Use a column thermostat to maintain a constant temperature.[2] 2. Premix mobile phase components to ensure consistency.
Loss of Resolution Over Time Column degradation due to extreme pH or temperature.Operate within the recommended pH and temperature range for the column.
Accumulation of matrix components on the column.Use a guard column to protect the analytical column.[2]

Experimental Protocols

Below are representative experimental protocols for the analysis of Daclatasvir and its impurities using gradient elution HPLC. These should serve as a starting point, and optimization may be required for specific applications.

Method 1: General Purpose Impurity Profiling
ParameterCondition
Column High-quality, end-capped C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.05% Orthophosphoric acid in water[2]
Mobile Phase B Acetonitrile[2]
Gradient Program 0-5 min: 30% B 5-20 min: 30-70% B 20-25 min: 70% B 25-26 min: 70-30% B 26-30 min: 30% B[2]
Flow Rate 1.0 mL/min[2]
Column Temperature 30 °C[2]
Detection Wavelength 315 nm[2]
Method 2: UPLC Method for Enhanced Resolution
ParameterCondition
Column Waters ACQUITY BEH Phenyl (100 x 2.1 mm, 1.7 µm) or equivalent
Mobile Phase A 0.03 M Sodium Perchlorate with 0.002 M 1-Octanesulfonic Acid Sodium Salt (pH adjusted to 2.5 with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient Program A specific gradient program would be developed based on the impurity profile. A common starting point is a linear gradient from a low to a high percentage of Mobile Phase B over 10-15 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Detection Wavelength 305 nm

Data Presentation: Comparison of Chromatographic Conditions

The following table summarizes quantitative data from various published methods for Daclatasvir impurity analysis to facilitate comparison.

ParameterMethod AMethod BMethod C
Stationary Phase C18C8Phenyl-Hexyl
Mobile Phase A 0.1% Formic Acid in Water20mM Phosphate Buffer (pH 3.0)0.05% Orthophosphoric Acid in Water
Mobile Phase B AcetonitrileMethanolAcetonitrile
Flow Rate 1.0 mL/min0.8 mL/min1.2 mL/min
Column Temperature 35 °C40 °C30 °C
Detection Wavelength 315 nm310 nm320 nm
Typical Run Time 30 min25 min35 min

Mandatory Visualizations

Experimental Workflow for Method Development

experimental_workflow Workflow for HPLC Method Development A Define Analytical Target Profile (e.g., separate all known impurities) B Initial Method Scouting - Select Column (e.g., C18) - Select Mobile Phases (Aqueous/Organic) A->B C Gradient Optimization - Run initial broad gradient - Evaluate peak distribution B->C D Evaluate Resolution C->D H Method Validation - Specificity, Linearity, Accuracy, Precision D->H Yes I Resolution Acceptable? D->I No E Fine-tune Gradient - Adjust slope - Modify initial/final %B E->C F Optimize Mobile Phase - Adjust pH - Change organic modifier F->C G Consider Alternative Column (e.g., Phenyl-Hexyl) G->B I->E Minor Adjustments I->F Significant Overlap I->G Persistent Co-elution

Caption: A logical workflow for developing a gradient HPLC method for Daclatasvir impurity analysis.

Troubleshooting Logic for Co-eluting Peaks

troubleshooting_workflow Troubleshooting Co-eluting Peaks Start Problem: Co-eluting Peaks Identified Step1 Adjust Gradient Slope (Make it shallower) Start->Step1 Check1 Resolution Improved? Step1->Check1 Step2 Modify Mobile Phase pH Check1->Step2 No End Resolution Achieved Check1->End Yes Check2 Resolution Improved? Step2->Check2 Step3 Change Organic Modifier (e.g., ACN to MeOH) Check2->Step3 No Check2->End Yes Check3 Resolution Improved? Step3->Check3 Step4 Select Alternative Column Chemistry (e.g., Phenyl-Hexyl) Check3->Step4 No Check3->End Yes Step4->End

Caption: A decision tree for troubleshooting and resolving co-eluting peaks in HPLC analysis.

References

Technical Support Center: Overcoming Challenges in Daclatasvir Impurity B Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Daclatasvir Impurity B purification. This guide is designed for researchers, scientists, and drug development professionals, offering detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to address common challenges in isolating Daclatasvir from its structurally similar impurity, Impurity B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its removal critical?

A1: this compound is a process-related impurity that can form during the synthesis of Daclatasvir.[1][2][3] Its structure is closely related to the active pharmaceutical ingredient (API).[4][5] Regulatory bodies like the FDA and EMA require strict control over impurities, as they can impact the drug's efficacy, safety, and stability.[1][3] Ensuring high purity of Daclatasvir is essential for patient safety and regulatory compliance.[2]

Q2: What is the primary method for purifying this compound?

A2: Preparative High-Performance Liquid Chromatography (HPLC) is the most powerful and versatile technique for purifying pharmaceutical compounds and isolating impurities like this compound.[6][7] This method allows for high-resolution separation based on the differential interactions of the compounds with a stationary phase and a mobile phase.[8]

Q3: What are the main objectives in preparative chromatography?

A3: The three primary goals in preparative chromatography are maximizing purity , recovery (yield), and throughput (the amount of material processed over time).[8][9] However, these parameters are often interconnected, and optimizing one may compromise another.[9][10] A successful purification strategy often involves finding the right balance among these three objectives.[10]

Q4: Can I use an analytical HPLC method for preparative purification?

A4: Yes, a common strategy is to first develop and optimize a robust analytical HPLC method that achieves good separation (resolution) between Daclatasvir and Impurity B.[10] This analytical method is then scaled up to a preparative scale by increasing the column size, flow rate, and injection volume proportionally.[8][10]

Troubleshooting Guide

This section addresses specific issues encountered during the preparative HPLC purification of this compound.

Issue 1: Poor or No Separation (Co-elution) Between Daclatasvir and Impurity B

  • Question: My chromatogram shows a single broad peak or two peaks with significant overlap. How can I improve the resolution?

  • Answer: Poor resolution is a common challenge, especially with structurally similar compounds.[11] Here are several factors to investigate:

    • Mobile Phase Composition: The solvent strength and pH are critical.

      • Action: Systematically adjust the ratio of your organic modifier (e.g., acetonitrile (B52724) or methanol).[12] A small change can significantly alter selectivity.

      • Action: Modify the pH of the aqueous portion of your mobile phase. The ionization state of Daclatasvir and its impurity can change with pH, affecting their retention and separation.[12]

    • Stationary Phase Selection: The column chemistry may not be optimal.

      • Action: If you are using a standard C18 column, consider switching to a different stationary phase, such as a Phenyl or C8 column.[12][13] Different column chemistries offer different separation mechanisms.

    • Temperature: Column temperature affects solvent viscosity and interaction kinetics.

      • Action: Lowering the column temperature can sometimes increase retention and improve peak resolution, although it will also increase run time.[14] Ensure the temperature is stable and controlled.[15]

    • Flow Rate: A slower flow rate generally increases the number of theoretical plates and improves resolution.[14]

      • Action: Reduce the flow rate. While this will increase the analysis time, it can be a simple way to enhance separation.[15]

Issue 2: Low Recovery or Yield of Purified Daclatasvir

  • Question: After purification and fraction collection, the amount of recovered Daclatasvir is much lower than expected. What are the potential causes?

  • Answer: Low recovery is a significant issue in preparative chromatography, where the goal is to isolate a substantial amount of product.[6][7] Consider these points:

    • Fraction Collection Parameters: The timing of fraction collection is crucial.

      • Action: Check the system's delay volume —the volume between the detector and the fraction collector outlet.[6][7] An incorrect delay volume can cause you to miss collecting a portion of your peak.

      • Action: Adjust the peak detection threshold or slope settings. If the threshold is too high, collection may start late and end early, cutting off the beginning and end of the peak.

    • Column Overloading: Injecting too much sample can lead to distorted, broad peaks, making clean fractionation difficult and reducing recovery of pure material.[8][15]

      • Action: Perform a loading study on an analytical column first to determine the maximum sample amount that can be injected before resolution is compromised.[10] Reduce the injection volume or sample concentration.

    • Compound Stability: Daclatasvir may degrade under certain mobile phase conditions (e.g., extreme pH).[1]

      • Action: Ensure the pH and solvents used in your mobile phase are compatible with the stability of Daclatasvir.

Issue 3: The Purified Product is Still Not Pure Enough

  • Question: I've collected fractions of Daclatasvir, but analytical HPLC still shows the presence of Impurity B. How can I improve the purity?

  • Answer: Achieving high purity often requires a trade-off with recovery.[9]

    • "Heart-Cutting" Fractions: Instead of collecting the entire peak, be more selective.

      • Action: Program your fraction collector to only collect the central, purest part of the Daclatasvir peak, avoiding the tailing and leading edges where it is more likely to overlap with the impurity.

    • Re-chromatography: A second purification step can be effective.

      • Action: Pool the fractions with intermediate purity and run them through the preparative HPLC system again under the same or slightly modified conditions. This is a common strategy to achieve very high purity levels.

    • Optimize Selectivity (α): The most powerful way to improve purity is to increase the separation factor (selectivity) between the two peaks.

      • Action: Revisit the troubleshooting steps for "Poor Separation." A change in mobile phase solvent (e.g., methanol (B129727) instead of acetonitrile), pH, or column chemistry can dramatically increase the space between peaks, making it easier to collect pure fractions.[12]

Data Presentation: Purification Parameters

The following tables provide example parameters for an analytical method and its scaled-up preparative equivalent for Daclatasvir purification.

Table 1: Example Analytical HPLC Method Parameters

Parameter Condition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[13]
Mobile Phase A 0.05% o-phosphoric acid in water[13][16]
Mobile Phase B Acetonitrile[13][16]
Gradient Isocratic (e.g., 50:50 v/v)[16][17]
Flow Rate 0.7 - 1.0 mL/min[13][16]
Column Temperature 40 °C[13][17]
Detection Wavelength 305 nm or 315 nm[13][17]

| Injection Volume | 10 - 20 µL[13] |

Table 2: Example Scaled-Up Preparative HPLC Method Parameters

Parameter Condition
Column Reversed-Phase C18 (e.g., 250 mm x 21.2 mm, 10 µm)
Mobile Phase A 0.05% o-phosphoric acid in water
Mobile Phase B Acetonitrile
Gradient Isocratic (50:50 v/v)
Flow Rate 15 - 20 mL/min (Scaled from analytical)
Column Temperature 40 °C
Detection Wavelength 305 nm or 315 nm

| Injection Volume | 500 - 1000 µL (Scaled from analytical) |

Experimental Protocols

Protocol 1: Preparative HPLC Purification of Daclatasvir

This protocol outlines a general procedure for purifying Daclatasvir from a crude mixture containing Impurity B.

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: Add 0.5 mL of ortho-phosphoric acid to 1000 mL of HPLC-grade water.

    • Prepare Mobile Phase B: Use HPLC-grade acetonitrile.

    • Filter and degas both mobile phases prior to use.

  • Sample Preparation:

    • Accurately weigh the crude Daclatasvir sample.

    • Dissolve the sample in a suitable solvent, ideally the initial mobile phase composition (e.g., 50:50 Water:Acetonitrile), to a known concentration.[18]

    • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.[18]

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulates.

  • Chromatographic System Setup and Equilibration:

    • Install the preparative C18 column.

    • Set the flow rate and column temperature as specified in Table 2.

    • Equilibrate the column with the mobile phase (e.g., 50:50 A:B) until a stable baseline is achieved. This may take 15-30 minutes.

  • Purification Run and Fraction Collection:

    • Inject the prepared sample onto the column.

    • Monitor the separation at the specified wavelength (e.g., 305 nm).

    • Set the fraction collector to trigger based on peak threshold or time windows corresponding to the elution of Daclatasvir.

    • Collect the fractions corresponding to the Daclatasvir peak into clearly labeled vessels.

  • Post-Purification Analysis:

    • Analyze a small aliquot from each collected fraction using the analytical HPLC method (Table 1) to confirm purity.

    • Pool the fractions that meet the required purity specifications.

    • Remove the solvent from the pooled fractions using a rotary evaporator or lyophilizer to obtain the purified solid Daclatasvir.

Visualizations

Diagram 1: General Workflow for Impurity Purification

G cluster_prep Preparation cluster_purify Purification cluster_analysis Analysis & Final Product A Crude Sample (Daclatasvir + Impurity B) B Sample Dissolution & Filtration A->B C Preparative HPLC Injection B->C D Chromatographic Separation C->D E Fraction Collection D->E F Purity Analysis of Fractions (Analytical HPLC) E->F F->C Re-purify (optional) G Pooling of Pure Fractions F->G Fractions meet purity criteria H Solvent Evaporation G->H I Purified Daclatasvir API H->I

Caption: Workflow for preparative HPLC purification of Daclatasvir.

Diagram 2: Troubleshooting Logic for Poor Peak Resolution

G Start Problem: Poor Resolution / Co-elution Q1 Isocratic or Gradient? Start->Q1 A1 Adjust Mobile Phase Ratio (e.g., 50:50 to 55:45) Q1->A1 Isocratic B1 Make Gradient Shallower Q1->B1 Gradient A2 Modify pH of Aqueous Phase A1->A2 A3 Change Organic Solvent (ACN ↔ MeOH) A2->A3 Q2 Resolution Still Poor? A3->Q2 B2 Add Isocratic Hold at Elution Point B1->B2 B2->Q2 C1 Change Column Stationary Phase (e.g., C18 → Phenyl) Q2->C1 Yes End Resolution Improved Q2->End No C2 Decrease Flow Rate C1->C2 C3 Decrease Column Temperature C2->C3 C3->End

Caption: Decision tree for troubleshooting poor HPLC peak resolution.

References

Technical Support Center: Enhancing LC-MS Sensitivity for Daclatasvir Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of Daclatasvir and its impurities.

Troubleshooting Guide: Enhancing Sensitivity

This guide addresses common issues encountered during the LC-MS analysis of Daclatasvir impurities that can lead to poor sensitivity.

Q1: I am observing weak signal intensity or high limits of detection (LOD) and quantification (LOQ) for Daclatasvir impurities. What are the potential causes and solutions?

A1: Low signal intensity is a frequent challenge in trace-level impurity analysis. The causes can be broadly categorized into issues related to the mobile phase, the liquid chromatography (LC) system, or the mass spectrometer (MS) settings.

Troubleshooting Steps for Low Sensitivity:

Potential Cause Recommended Action
Mobile Phase Issues
Suboptimal pHThe pH of the mobile phase can significantly impact the ionization efficiency of Daclatasvir and its impurities. For positive ion mode ESI, a mobile phase pH 2-3 units below the pKa of the analytes is generally recommended to promote protonation.[1]
Inappropriate Buffer/AdditiveNon-volatile buffers (e.g., phosphates) are not compatible with MS and can cause ion suppression. Use volatile mobile phase additives like formic acid, acetic acid, or ammonium (B1175870) formate (B1220265)/acetate. The concentration of these additives should be optimized (typically 0.1%) as excessively high concentrations can also lead to signal suppression.
Mobile Phase ContaminationImpurities in solvents or additives can create high background noise and suppress the analyte signal. Always use high-purity, LC-MS grade solvents and freshly prepared mobile phases.[2] Contamination from plastic containers can also be a source of interfering adducts.[3]
Liquid Chromatography (LC) Issues
Poor Peak ShapeBroad or tailing peaks result in a lower peak height and thus lower sensitivity. This can be caused by secondary interactions with the stationary phase.[1] Consider using a high-quality, end-capped column or adjusting the mobile phase pH.[1] Peak broadening can also result from large dead volumes in the LC system.
Inefficient Chromatographic SeparationCo-elution of an impurity with a matrix component can lead to ion suppression. Optimize the chromatographic gradient and consider a different column chemistry (e.g., Phenyl-Hexyl instead of C18) to improve resolution.[1]
Column ContaminationAccumulation of contaminants on the column can lead to a gradual decrease in sensitivity. Regularly flush the column with a strong solvent.[4] It is also advisable to use a dedicated column for each assay to avoid memory effects.[3]
Mass Spectrometer (MS) Issues
Suboptimal Ion Source ParametersThe settings of the electrospray ionization (ESI) source, such as capillary voltage, gas flow rates (nebulizer and drying gas), and temperature, are critical for efficient ionization and desolvation. These parameters should be systematically optimized for Daclatasvir and its impurities.
Incorrect m/z Transitions (for MS/MS)For tandem mass spectrometry (MS/MS) analysis using Multiple Reaction Monitoring (MRM), the selection of precursor and product ion transitions is crucial. Ensure that the most abundant and specific transitions are chosen to maximize sensitivity.
Ion Suppression from Matrix EffectsComponents from the sample matrix can co-elute with the analytes and suppress their ionization. To mitigate this, improve sample preparation techniques (e.g., solid-phase extraction) or enhance chromatographic separation.[4]

Experimental Protocols and Data

Representative LC-MS Method Parameters for Daclatasvir Impurity Analysis

The following table summarizes typical experimental conditions that can be used as a starting point for method development.

Parameter Condition 1 Condition 2 Condition 3
LC System UPLCUPLC-MS/MSHPLC
Column ACQUITY BEH Phenyl, 100 x 2.1 mm, 1.7 µm[5]Acquity UPLC HSS C18, 50 x 2.1 mm, 1.8 µm[6]C18, 250 x 4.6 mm, 5 µm[7]
Mobile Phase A 0.03 M Sodium Perchlorate with 0.002 M 1-octanesulfonic acid sodium salt (pH 2.5)[5]10 mM Ammonium Formate (pH 3.5)[6]1 mM Ammonium Acetate Buffer (pH 4)[7]
Mobile Phase B Acetonitrile/Buffer mix (80:20 v/v)[5]Acetonitrile[6]Acetonitrile[7]
Flow Rate 0.4 mL/min[5]0.3 mL/min[6]0.5 mL/min[7]
Detection UV at 305 nm, QDa Mass Detector[5]ESI-MS/MS (MRM mode)[6]LC-MS/MS[7]
Ionization Mode PositivePositive[6]Positive
Reported Limits of Detection (LOD) and Quantification (LOQ)

This table provides a summary of reported sensitivity levels for Daclatasvir, which can serve as a benchmark for method performance.

Method Analyte LOD LOQ Reference
RP-HPLCDaclatasvir0.0416 µg/mL0.1261 µg/mL[8]
HPLCDaclatasvir0.03 µg/mL0.08 µg/mL[9]
LC-MS/MSDaclatasvir-3 ng/mL[10]
LC-MS/MSSofosbuvir-0.3 ng/mL[10]

Visualized Workflows

The following diagrams illustrate key workflows in the analysis of Daclatasvir impurities.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS Analysis cluster_data Data Processing & Reporting sp1 Weigh API or Tablet Powder sp2 Dissolve in Diluent (e.g., 50:50 ACN:H2O) sp1->sp2 sp3 Sonicate & Dilute to Final Concentration sp2->sp3 lc LC Separation (Optimized Gradient & Column) sp3->lc Inject Sample ms Mass Spectrometry Detection (ESI+, Full Scan / MRM) lc->ms dp1 Peak Integration & Identification ms->dp1 dp2 Quantification of Impurities dp1->dp2 dp3 Reporting & Documentation dp2->dp3

General workflow for Daclatasvir impurity analysis.

troubleshooting_workflow cluster_check1 Initial Checks cluster_check2 Method Parameter Review cluster_check3 LC System & Consumables start Low Signal Intensity Observed q1 Check MS Tuning & Calibration start->q1 a1_ok MS Performance OK q1->a1_ok Pass a1_fail Retune & Recalibrate MS q1->a1_fail Fail q2 Review Mobile Phase Composition (pH, Additives, Purity) a1_ok->q2 a1_fail->q1 a2_ok Mobile Phase Appears Correct q2->a2_ok OK a2_fail Prepare Fresh, High-Purity Mobile Phase. Optimize pH. q2->a2_fail Issue Found q3 Inspect Chromatogram (Peak Shape, Retention Time) a2_ok->q3 a2_fail->q2 a3_ok Good Chromatography q3->a3_ok OK a3_fail Troubleshoot LC: - Check for leaks/blockages - Flush/replace column - Optimize gradient q3->a3_fail Poor end_node Sensitivity Restored a3_ok->end_node a3_fail->q3

Troubleshooting workflow for low sensitivity issues.

Frequently Asked Questions (FAQs)

Q2: What type of LC column is best suited for Daclatasvir and its impurities?

A2: C18 columns are the most commonly reported stationary phase for the analysis of Daclatasvir and its impurities due to their non-polar nature, which is well-suited for retaining the relatively non-polar Daclatasvir molecule.[1] However, some methods have successfully utilized C8 or Phenyl columns to achieve different selectivity and better resolution for specific impurity profiles.[1][5] The choice of column will depend on the specific impurities being targeted.

Q3: How can I identify unknown impurities detected in my sample?

A3: High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap-based systems, is invaluable for identifying unknown impurities.[11] By obtaining an accurate mass measurement of the molecular ion, you can determine its elemental composition.[11] Further structural information can be obtained through MS/MS fragmentation experiments, which help to elucidate the structure of the unknown compound.[11]

Q4: What are the common degradation pathways for Daclatasvir?

A4: Forced degradation studies have shown that Daclatasvir is susceptible to degradation under various stress conditions. It has been found to degrade in basic conditions.[7] Degradation products can also form under acidic and oxidative stress.[5] It is crucial to use a stability-indicating method that can separate the active pharmaceutical ingredient (API) from all potential degradation products.[5]

Q5: Can I use a non-volatile buffer from my HPLC-UV method for LC-MS?

A5: No, it is critical to switch to a volatile buffer system for LC-MS analysis. Non-volatile buffers like sodium phosphate (B84403) will precipitate in the high-temperature ion source of the mass spectrometer, leading to severe contamination, ion suppression, and instrument downtime.[4] Suitable volatile alternatives include ammonium formate and ammonium acetate.

References

Optimizing HPLC Impurity Separation: A Technical Guide to Adjusting Column Temperature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In high-performance liquid chromatography (HPLC), achieving optimal separation of impurities from the main active pharmaceutical ingredient (API) is critical for accurate quantification and ensuring drug safety and efficacy. Column temperature is a powerful yet sometimes overlooked parameter that can be adjusted to significantly improve the resolution of closely eluting or co-eluting peaks. This technical guide provides a comprehensive overview, troubleshooting advice, and practical protocols for leveraging column temperature to enhance your impurity separations.

Frequently Asked Questions (FAQs)

Q1: How does changing the column temperature affect my HPLC separation?

Adjusting the column temperature influences several key chromatographic parameters:

  • Retention Time: Increasing the temperature generally decreases the retention time of analytes.[1][2] This is primarily due to a reduction in the mobile phase viscosity, allowing for a faster flow rate at the same pressure, and an increase in the kinetic energy of the analyte molecules, leading to faster elution.[1][2] A common rule of thumb for reversed-phase chromatography is a 1–2% decrease in retention time for every 1°C increase in temperature.[3]

  • Selectivity: Temperature can alter the selectivity of a separation, which is the ability to differentiate between two analytes.[1][4][5] Changes in temperature can affect the thermodynamics of the interactions between the analytes and the stationary phase, sometimes leading to changes in the elution order of closely related impurities.[3] This can be particularly effective for ionizable compounds.[4][6]

  • Peak Shape and Efficiency: Higher temperatures can lead to sharper, more symmetrical peaks. This is attributed to increased diffusion rates and more efficient mass transfer of the analyte between the mobile and stationary phases.[7][8]

  • System Backpressure: An increase in temperature lowers the viscosity of the mobile phase, resulting in a decrease in system backpressure.[2][7] This can be advantageous when using long columns, small particle sizes, or high flow rates.

Q2: When should I consider adjusting the column temperature to improve impurity separation?

You should consider optimizing the column temperature in the following scenarios:

  • Co-eluting or Poorly Resolved Peaks: When impurities are not adequately separated from the API or from each other.

  • Peak Tailing or Asymmetry: If impurity peaks are broad or tailing, increasing the temperature may improve their shape.

  • High Backpressure: If your current method operates at a pressure close to the system's limit, increasing the temperature can provide a practical way to reduce it.

  • Method Optimization: Temperature is a valuable parameter to include in method development and optimization studies, often in conjunction with mobile phase composition and gradient adjustments.[9]

Q3: Are there any risks associated with increasing the HPLC column temperature?

Yes, there are potential downsides to consider:

  • Analyte Degradation: Some thermally labile compounds may degrade at elevated temperatures. It is crucial to assess the stability of your API and its impurities at the desired temperature.

  • Column Stability: Not all HPLC columns are designed for high-temperature operation. Exceeding the manufacturer's recommended temperature limit can damage the stationary phase. Silica-based columns, in particular, can experience accelerated silica (B1680970) dissolution at high pH and high temperatures.[10]

  • Peak Distortion due to Thermal Mismatch: If the mobile phase entering the column is at a different temperature than the column itself, it can lead to peak broadening or splitting.[1][2] The use of a mobile phase pre-heater is recommended for high-temperature applications.[1]

Troubleshooting Guide: Poor Impurity Separation

If you are experiencing inadequate separation of impurities, adjusting the column temperature can be a powerful troubleshooting step.

Problem: An impurity peak is co-eluting with the main peak or another impurity.

Possible Cause Troubleshooting Step Expected Outcome
Insufficient selectivity between the co-eluting peaks at the current temperature.Systematically vary the column temperature. Start by decreasing the temperature in 5-10°C increments from your current method. Then, increase the temperature in 5-10°C increments.A change in temperature can alter the relative retention of the analytes, potentially leading to their separation. Lower temperatures often increase retention and can sometimes improve resolution for closely eluting compounds.[1] Higher temperatures can also change selectivity and may resolve the peaks.
The elution order of the impurity and the main peak is very close.Evaluate a wider temperature range. If your column and analytes are stable, explore a broader range (e.g., 25°C to 60°C).Significant changes in selectivity are more likely to be observed over a wider temperature range.

Problem: Impurity peaks are broad and tailing.

Possible Cause Troubleshooting Step Expected Outcome
Poor mass transfer kinetics at the current operating temperature.Increase the column temperature. Try increasing the temperature in 10°C increments.An increase in temperature can improve diffusion and mass transfer, leading to sharper and more symmetrical peaks.[7]
Secondary interactions between the analyte and the stationary phase.Increase the column temperature. Elevated temperatures can sometimes minimize undesirable secondary interactions, resulting in better peak shapes.

Quantitative Data Presentation

The following table provides a hypothetical but representative example of how adjusting column temperature can impact the separation of a critical impurity pair.

Temperature (°C)Retention Time of API (min)Retention Time of Impurity (min)Resolution (Rs) between API and Impurity
2512.512.81.2
3510.210.61.8
458.18.72.1
556.57.21.9

Note: This data is illustrative. The actual impact of temperature on your separation will depend on the specific analytes, stationary phase, and mobile phase composition.

Experimental Protocol for Temperature Optimization

This protocol outlines a systematic approach to optimizing column temperature for improved impurity separation.

Objective: To determine the optimal column temperature for the resolution of a critical impurity pair.

Materials:

  • HPLC system with a thermostatted column compartment.

  • Analytical column suitable for the intended temperature range.

  • Mobile phase and sample solutions.

Methodology:

  • Initial Assessment:

    • Perform an initial injection at your current method's temperature to establish a baseline chromatogram.

    • Identify the critical pair of peaks (i.e., the two adjacent peaks with the lowest resolution).

  • Temperature Screening (Broad Range):

    • Set the column temperature to a low value (e.g., 25°C or 30°C) and allow the system to equilibrate for at least 15-20 minutes.

    • Inject your sample and record the chromatogram.

    • Increase the temperature in 10°C increments (e.g., 40°C, 50°C, 60°C). Ensure the system equilibrates at each new temperature before injecting the sample.

    • For each temperature, record the retention times of the critical pair and calculate the resolution (Rs).

  • Temperature Fine-Tuning (Narrow Range):

    • Based on the screening results, identify the temperature range that provided the best resolution.

    • Perform additional experiments within this narrower range, using smaller temperature increments (e.g., 2-5°C).

    • This will help you pinpoint the optimal temperature for maximizing resolution.

  • Data Analysis and Selection of Optimal Temperature:

    • Plot the resolution of the critical pair as a function of temperature.

    • Select the temperature that provides the highest resolution while maintaining acceptable peak shapes and analysis time.

    • Consider other factors such as the stability of the analytes and the operating limits of the column.

  • Method Verification:

    • Once the optimal temperature is selected, perform several replicate injections to ensure the method is reproducible.

Visualization of the Troubleshooting Workflow

The following diagram illustrates the logical workflow for troubleshooting poor impurity separation by adjusting the column temperature.

HPLC Temperature Optimization Workflow start Start: Poor Impurity Separation (Co-elution or Poor Resolution) assess_stability Assess Analyte and Column Temperature Stability start->assess_stability temp_screen Perform Temperature Screening (e.g., 25°C to 60°C in 10°C increments) assess_stability->temp_screen eval_resolution Evaluate Resolution (Rs) at Each Temperature temp_screen->eval_resolution resolution_improved Is Resolution Improved (Rs >= 1.5)? eval_resolution->resolution_improved fine_tune Fine-Tune Temperature (2-5°C increments around best T) resolution_improved->fine_tune Yes consider_other Consider Other Parameters (Mobile Phase, pH, Column Chemistry) resolution_improved->consider_other No select_optimum Select Optimal Temperature fine_tune->select_optimum verify_method Verify Method Robustness and Reproducibility select_optimum->verify_method end_success End: Method Optimized verify_method->end_success end_fail End: Further Method Development Needed consider_other->end_fail

Caption: Workflow for optimizing HPLC impurity separation by adjusting column temperature.

References

Selecting the optimal stationary phase for Daclatasvir impurity profiling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the stationary phase selection for Daclatasvir impurity profiling. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during chromatographic analysis of Daclatasvir and its related substances.

Frequently Asked Questions (FAQs)

Q1: What is the most commonly recommended stationary phase for Daclatasvir impurity profiling?

A1: The most frequently reported stationary phase for the analysis of Daclatasvir and its impurities is C18 (Octadecyl Silane) .[1][2] Its non-polar nature is well-suited for retaining the relatively non-polar Daclatasvir molecule and a broad range of its process-related and degradation impurities. C8 columns have also been used successfully.[1][2]

Q2: I am observing significant peak tailing with the main Daclatasvir peak. What could be the cause and how can I resolve it?

A2: Peak tailing for basic compounds like Daclatasvir on silica-based columns is often due to secondary interactions with acidic silanol (B1196071) groups on the stationary phase surface.[1] Here are some troubleshooting steps:

  • Use an End-Capped Column: Employing a high-quality, end-capped C18 or C8 column will minimize the number of free silanol groups available for secondary interactions.[1]

  • Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriately controlled. Using a buffer and adjusting the pH to be at least 2 pH units below the pKa of Daclatasvir's basic functional groups can minimize these interactions.[1] Operating at a lower pH (e.g., around 2.5-3.5) can suppress the ionization of silanol groups.[1]

  • Column Overload: Injecting an excessive amount of sample can lead to peak distortion, including tailing. Consider reducing the injection volume or the sample concentration.[1]

Q3: Some of the known impurities are co-eluting. How can I improve the resolution?

A3: Co-elution of impurities can be addressed by modifying the chromatographic conditions to alter the selectivity of the separation.[1][3] Consider the following:

  • Change the Organic Modifier: If you are using acetonitrile (B52724), switching to methanol (B129727) (or a combination of both) can alter the elution order of impurities due to different solvent-solute interactions.[1][3]

  • Modify the Mobile Phase pH: A slight adjustment in the mobile phase pH can change the ionization state of certain impurities, leading to shifts in their retention times.[1]

  • Try a Different Stationary Phase: If a C18 column does not provide adequate separation, consider a column with a different stationary phase, such as a Phenyl-Hexyl or a C8 column.[3] A UPLC method utilized a Waters ACQUITY BEH phenyl column for good separation.[4][5]

Q4: What are the major degradation pathways for Daclatasvir, and how does this influence column selection?

A4: Daclatasvir is known to degrade under hydrolytic (acidic and basic) and oxidative conditions.[1] The primary degradation sites are the carbamate (B1207046) and imidazole (B134444) moieties.[1] This results in a variety of impurities with different polarities. A C18 column generally provides a good balance of retention for the parent drug and its degradation products.[1] However, for highly polar degradation products, a column with better aqueous stability or a polar-embedded phase might be advantageous.[1]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the HPLC analysis of Daclatasvir impurities.

Problem Potential Cause Recommended Solution(s)
Poor Peak Shape (Tailing) for Daclatasvir Secondary interactions with residual silanol groups on the column.Use a high-purity, end-capped C18 or C8 column. Optimize mobile phase pH to be 2-3 units below the analyte's pKa. Consider using a mobile phase additive like triethylamine (B128534) (at low concentrations).[1]
Co-elution of Impurities Insufficient selectivity of the stationary phase or sub-optimal mobile phase conditions.Try a different stationary phase (e.g., Phenyl-Hexyl).[3] Adjust the mobile phase composition (organic modifier, pH, buffer strength). Optimize the gradient profile.[1][3]
Loss of Resolution Over Time Column degradation due to extreme pH or temperature, or accumulation of matrix components.Operate within the recommended pH and temperature range for the column. Use a guard column to protect the analytical column.[1]
Irreproducible Retention Times Inadequate column equilibration or fluctuations in mobile phase composition or temperature.Ensure sufficient column equilibration time between injections. Use a column thermostat to maintain a constant temperature. Premix mobile phase components to ensure consistency.[1]

Experimental Protocols

General HPLC Method for Daclatasvir Impurity Profiling

This protocol is a representative starting point based on published methods.[1][6][7] Optimization will likely be required for specific applications and impurity profiles.

Parameter Condition
Stationary Phase Hypersil C18 (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 0.05% Orthophosphoric acid in water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 30% B 5-20 min: 30-70% B 20-25 min: 70% B 25-26 min: 70-30% B 26-30 min: 30% B
Flow Rate 1.0 mL/min
Detection Wavelength 315 nm
Column Temperature 30 °C
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a mixture of water and acetonitrile (50:50 v/v).
Forced Degradation Study Protocol

To generate potential degradation products and assess the stability-indicating nature of the HPLC method, the following stress conditions can be applied to a solution of Daclatasvir:[1][6]

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 4 hours.[1]

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 4 hours.[1]

  • Oxidative Degradation: 30% H₂O₂ at 60°C for 6 hours.[1]

  • Thermal Degradation: Expose the solid drug to 100°C for 72 hours.[1]

  • Photolytic Degradation: Expose a solution of the drug to UV light (254 nm) and fluorescent light.

After exposure, neutralize the acidic and basic samples before injection into the HPLC system.

Visualizations

Stationary_Phase_Selection cluster_start Start: Daclatasvir Impurity Profiling cluster_primary Primary Choice cluster_evaluation Performance Evaluation cluster_troubleshooting Troubleshooting cluster_solutions Solutions & Alternatives cluster_end End Goal Start Analyze Daclatasvir and Impurities C18 C18 Column (Recommended) Start->C18 Evaluation Good Resolution and Peak Shape? C18->Evaluation Tailing Peak Tailing Observed Evaluation->Tailing No (Tailing) Coelution Co-elution of Impurities Evaluation->Coelution No (Co-elution) End Optimal Separation Achieved Evaluation->End Yes Optimize Optimize Mobile Phase (pH, Organic Modifier) Tailing->Optimize Coelution->Optimize C8 Try C8 Column Coelution->C8 Phenyl Try Phenyl Column Coelution->Phenyl Optimize->C18 Re-evaluate C8->Evaluation Phenyl->Evaluation

Caption: Logical workflow for selecting the optimal stationary phase.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample Prepare Daclatasvir Sample (Bulk Drug or Formulation) HPLC_Setup Set Up HPLC System (Column, Mobile Phase, etc.) Sample->HPLC_Setup Forced_Deg Perform Forced Degradation (Acid, Base, Oxidative, etc.) Forced_Deg->HPLC_Setup Inject Inject Sample HPLC_Setup->Inject Acquire Acquire Chromatographic Data Inject->Acquire Integrate Integrate Peaks & Quantify Impurities Acquire->Integrate Report Generate Report Integrate->Report

Caption: Experimental workflow for Daclatasvir impurity profiling.

References

How to handle irreproducible retention times in Daclatasvir analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the analysis of Daclatasvir, with a focus on resolving irreproducible retention times in High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of retention time shifts in Daclatasvir analysis?

A1: Irreproducible retention times in the analysis of Daclatasvir can stem from several factors, much like in other HPLC/UPLC analyses. The most common culprits include:

  • Mobile Phase Instability: Changes in the mobile phase composition, pH, or inadequate degassing can significantly impact retention times.[1][2][3]

  • Column Issues: Column contamination, degradation of the stationary phase, or insufficient equilibration can lead to retention time drift.[2]

  • System and Environmental Factors: Fluctuations in column temperature and inconsistent flow rates from the pump are major contributors to variability.[2][4]

  • Sample Preparation: Inconsistencies in sample preparation, including the choice of solvent, can affect peak shape and retention.[2][5]

Q2: How sensitive is Daclatasvir retention time to changes in mobile phase pH?

A2: The retention time of ionizable compounds like Daclatasvir can be highly sensitive to the pH of the mobile phase. A small change of even 0.1 pH units can lead to a significant shift in retention time, potentially as much as 10%.[1] Therefore, precise and consistent pH control of the buffer is critical for reproducible results.

Q3: Can the solvent used to dissolve the Daclatasvir sample affect the retention time?

A3: Yes, the sample solvent can significantly impact retention time and peak shape. If the sample is dissolved in a solvent stronger than the mobile phase, it can cause the analyte to elute earlier than expected.[1][5] Whenever possible, it is best to dissolve the Daclatasvir standard and samples in the mobile phase itself.[6]

Troubleshooting Guides

Issue 1: Gradual Drift in Daclatasvir Retention Time

Symptoms:

  • The retention time for Daclatasvir consistently increases or decreases over a series of injections.

Possible Causes and Solutions:

CauseRecommended Action
Inadequate Column Equilibration Before starting the analysis, ensure the column is equilibrated with the mobile phase for a sufficient amount of time, typically for 10-20 column volumes.[2] If the mobile phase contains ion-pairing reagents, a longer equilibration time may be necessary.[2]
Mobile Phase Composition Change If using a pre-mixed mobile phase, volatile organic components may evaporate over time, altering the composition.[7] Prepare fresh mobile phase daily and keep reservoirs covered.[8] For systems with online mixing, ensure the proportioning valves are functioning correctly.[9]
Column Contamination Strongly retained components from the sample matrix can accumulate on the column, causing retention time drift.[2] Implement a column washing step after each sequence or use a guard column to protect the analytical column.[7]
Changes in Column Temperature Fluctuations in the ambient laboratory temperature can affect retention times.[2][4] Use a column oven to maintain a constant and controlled temperature throughout the analysis.[8]

Experimental Protocol: Column Equilibration and Mobile Phase Preparation

  • Mobile Phase Preparation:

    • For a typical reverse-phase method for Daclatasvir, a mobile phase may consist of a mixture of an aqueous buffer (e.g., 0.05M phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).[10]

    • Accurately measure the components and adjust the pH of the aqueous buffer to the desired value (e.g., pH 4.0 ± 0.1).[10]

    • Filter the mobile phase through a 0.45 µm or 0.22 µm membrane filter to remove particulates.

    • Degas the mobile phase using an ultrasonic bath or online degasser to prevent air bubbles in the system.[3]

  • Column Equilibration:

    • Install the appropriate column (e.g., a C18 column).[11]

    • Set the flow rate to the method-specified value (e.g., 1.0 mL/min).[10]

    • Allow the mobile phase to flow through the column for at least 30-45 minutes before the first injection to ensure the column is fully equilibrated.[10]

    • Monitor the baseline until it is stable.

Issue 2: Sudden and Erratic Changes in Daclatasvir Retention Time

Symptoms:

  • The retention time of the Daclatasvir peak is inconsistent and unpredictable between injections.

Possible Causes and Solutions:

CauseRecommended Action
Air Bubbles in the Pump or System Air bubbles can cause the pump to deliver an inconsistent flow rate.[3] Purge the pump and ensure all solvent lines are free of air. Check that the mobile phase is properly degassed.
Pump Malfunction or Leaks Worn pump seals or loose fittings can lead to leaks and fluctuations in the flow rate.[8][12] Inspect the system for any visible leaks, especially around fittings and seals. Perform a system pressure test to check for leaks.
Injector Issues A leaking injector seal can introduce variability in the injection volume and cause retention time shifts.[12] Inspect and replace the injector seal if necessary.
Inconsistent Mobile Phase Mixing For gradient methods or systems with online mixing, problems with the proportioning valve can lead to an incorrect mobile phase composition.[13] Run a gradient test to ensure the system is delivering a constant and accurate composition.[8]

Daclatasvir Analysis Parameters (Example)

The following table summarizes typical experimental parameters for the HPLC analysis of Daclatasvir, which can be used as a starting point for method development and troubleshooting.

ParameterExample Condition 1Example Condition 2
Column Agilent Zorbax SB C18 (4.6 x 250 mm, 5 µm)[10]Hypersil C18 (4.6 x 250 mm, 5 µm)[11]
Mobile Phase Acetonitrile: 0.05 M Phosphate Buffer (pH 4.0) (40:60 v/v)[10]Acetonitrile: 0.05% o-phosphoric acid in water (50:50 v/v)[11]
Flow Rate 1.0 mL/min[10]0.7 mL/min[11]
Column Temperature 40 °C[10][11]40 °C[11]
Detection Wavelength 265 nm[10]315 nm[11]
Injection Volume 20 µL[10]Not specified
Retention Time ~5.5 min[10]~3.76 min[11]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting irreproducible retention times in Daclatasvir analysis.

G Troubleshooting Irreproducible Retention Times in Daclatasvir Analysis start Irreproducible Retention Time Observed check_pattern Is the retention time drifting or fluctuating erratically? start->check_pattern drift Drifting (Consistent Shift) check_pattern->drift Drifting erratic Erratic (Random Fluctuation) check_pattern->erratic Erratic check_equilibration Check Column Equilibration drift->check_equilibration check_mobile_phase Check Mobile Phase Stability drift->check_mobile_phase check_column_health Check Column Health (Contamination/Degradation) drift->check_column_health check_temp Check Column Temperature Stability drift->check_temp check_air_bubbles Check for Air Bubbles in Pump/Lines erratic->check_air_bubbles check_leaks Check for System Leaks (Pump, Fittings, Injector) erratic->check_leaks check_pump Check Pump Performance (Flow Rate Accuracy) erratic->check_pump check_mixing Check Mobile Phase Mixing (if applicable) erratic->check_mixing solution_equilibration Solution: Ensure adequate equilibration time. check_equilibration->solution_equilibration solution_mobile_phase Solution: Prepare fresh mobile phase, keep covered. check_mobile_phase->solution_mobile_phase solution_column Solution: Wash column or use guard column. check_column_health->solution_column solution_temp Solution: Use a column oven. check_temp->solution_temp solution_air_bubbles Solution: Purge pump and degas mobile phase. check_air_bubbles->solution_air_bubbles solution_leaks Solution: Tighten fittings, replace seals. check_leaks->solution_leaks solution_pump Solution: Calibrate pump, check for malfunction. check_pump->solution_pump solution_mixing Solution: Verify gradient program and mixer function. check_mixing->solution_mixing

Caption: A flowchart for systematic troubleshooting of retention time issues.

References

Validation & Comparative

A Comparative Guide to Stability-Indicating Methods for Daclatasvir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated stability-indicating analytical methods for Daclatasvir, a direct-acting antiviral agent used in the treatment of Hepatitis C. Understanding the stability of Daclatasvir under various stress conditions is paramount for ensuring its quality, safety, and efficacy in pharmaceutical formulations. This document summarizes key performance data, details experimental protocols, and visualizes degradation pathways to aid in the selection and implementation of appropriate analytical methods.

Comparative Analysis of Stability-Indicating HPLC Methods

Several reverse-phase high-performance liquid chromatography (RP-HPLC) methods have been developed and validated for the determination of Daclatasvir in the presence of its degradation products. The following table summarizes the key chromatographic parameters and performance data from various studies, offering a comparative overview.

Parameter Method 1 Method 2 Method 3 Method 4
Column Hypersil C18 (250 x 4.6 mm, 5 µm)[1][2]Waters Symmetry C8 (250 x 4.6 mm, 5 µm)[3]Inertsil-C18 ODSPhenomenex Luna C18 (250 x 4.6 mm, 5 µm)[4]
Mobile Phase Acetonitrile (B52724): 0.05% o-phosphoric acid (50:50 v/v)[1][2]Acetonitrile: Phosphate buffer pH 2.5 (25:75 v/v)[3]Acetonitrile: Methanol (B129727) (70:30 v/v)Methanol: Acetonitrile (80:20% v/v)[4]
Flow Rate 0.7 mL/min[1][2]Not Specified1 mL/min1.0 mL/min[4]
Detection Wavelength 315 nm[1][2]Not Specified230 nm271 nm[4]
Retention Time (min) 3.760 ± 0.01[1][2]Not Specified2.658Not Specified
Linearity Range (µg/mL) 10-50[1]2-24[3]20-806-16[4]
Correlation Coefficient (r²) 0.9998[1]> 0.9999[3]Not Specified0.9989[4]
LOD (µg/mL) Not Specified0.08[3]Not Specified0.05[4]
LOQ (µg/mL) Not Specified0.28[3]Not Specified0.15[4]

Forced Degradation Studies: A Summary of Daclatasvir's Stability Profile

Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and for developing stability-indicating methods. Daclatasvir has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines. The drug is generally found to be susceptible to degradation under acidic, basic, and oxidative conditions, while it exhibits relative stability under neutral, thermal, and photolytic conditions.[5]

The following table summarizes the typical degradation observed in forced degradation studies.

Stress Condition Reagents and Conditions Approximate % Degradation Key Degradation Products (m/z)
Acid Hydrolysis 0.1 N HCl, refluxed at 60°C for 4 hours[1]Variable339.1, 561.2[1][2]
Base Hydrolysis 0.1 N NaOH, refluxed at 60°C for 4 hours[1]Significant294.1, 339.1, 505.2, 527.2[1][2]
Oxidative Degradation 30% H₂O₂, refluxed at 60°C for 6 hours[1]Significant301.1, 339.1[1][2]
Neutral Hydrolysis Water, refluxed at 60°C for 4 hours[1]Stable[1][2]-
Photolytic Degradation Exposure to sunlight for 10 days[1]Stable[1][2]-
Thermal Degradation Dry heatStable[5]-

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of stability-indicating assays. The following sections provide an overview of the experimental protocols for forced degradation studies and chromatographic analysis.

General Procedure for Forced Degradation

A stock solution of Daclatasvir is typically prepared in a suitable solvent such as methanol or a mixture of acetonitrile and water.[6] Aliquots of this stock solution are then subjected to the various stress conditions as described below.

To an aliquot of the Daclatasvir stock solution, an equal volume of 0.1 N hydrochloric acid is added. The solution is then refluxed at 60°C for 4 hours.[1] After cooling, the solution is neutralized with an appropriate amount of 0.1 N sodium hydroxide (B78521) and diluted with the mobile phase to a suitable concentration for analysis.

An equal volume of 0.1 N sodium hydroxide is added to an aliquot of the Daclatasvir stock solution. The mixture is refluxed at 60°C for 4 hours.[1] After cooling, the solution is neutralized with 0.1 N hydrochloric acid and diluted to the mark with the mobile phase.

To an aliquot of the drug stock solution, an equal volume of 30% hydrogen peroxide is added. The solution is then refluxed at 60°C for 6 hours.[1] Following the stress period, the solution is diluted with the mobile phase for chromatographic analysis.

A solid sample of Daclatasvir is exposed to direct sunlight for an extended period (e.g., 10 days) to assess its photostability.[1] A solution of the drug is also typically exposed to UV radiation.

The solid drug substance is subjected to dry heat in a controlled environment to evaluate its thermal stability.[5]

Chromatographic Analysis

The stressed samples are analyzed using a validated stability-indicating RP-HPLC method. The method should be capable of separating the intact drug from all the degradation products. The peak purity of the Daclatasvir peak in the chromatograms of the stressed samples is often checked using a photodiode array (PDA) detector to ensure the specificity of the method.

Daclatasvir Degradation Pathway

The degradation of Daclatasvir primarily involves the hydrolysis of its carbamate (B1207046) moieties and oxidation of the imidazole (B134444) ring.[6][7] The following diagram illustrates the general degradation pathways of Daclatasvir under different stress conditions.

Daclatasvir_Degradation_Pathway cluster_stress Stress Conditions cluster_products Degradation Products Daclatasvir Daclatasvir Acid Acidic Hydrolysis Daclatasvir->Acid Base Basic Hydrolysis Daclatasvir->Base Oxidation Oxidative Degradation Daclatasvir->Oxidation DP1 Hydrolyzed Carbamates Acid->DP1 DP3 Other Degradants Acid->DP3 Base->DP1 Base->DP3 DP2 Oxidized Imidazole Ring Oxidation->DP2

Caption: General degradation pathways of Daclatasvir under stress conditions.

Experimental Workflow for Method Validation

The validation of a stability-indicating method is performed according to ICH guidelines to ensure that the analytical method is suitable for its intended purpose. The workflow for validating a stability-indicating method for Daclatasvir is depicted below.

Method_Validation_Workflow start Method Development & Optimization forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) start->forced_degradation specificity Specificity/ Selectivity forced_degradation->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness solution_stability Solution Stability robustness->solution_stability end Validated Stability-Indicating Method solution_stability->end

Caption: Workflow for the validation of a stability-indicating analytical method.

References

A Comparative Analysis of Daclatasvir: Process-Related vs. Degradation Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of process-related and degradation impurities of Daclatasvir, a potent direct-acting antiviral agent against the hepatitis C virus (HCV). Understanding the impurity profile of a drug substance is critical for ensuring its quality, safety, and efficacy. This document outlines the origins, chemical structures, and analytical methodologies for the identification and quantification of these two distinct classes of impurities, supported by experimental data and detailed protocols.

Introduction to Daclatasvir Impurities

Impurities in a drug substance can originate from two primary sources: the manufacturing process (process-related impurities) or the degradation of the active pharmaceutical ingredient (API) over time (degradation impurities).[1][2] Both types of impurities are strictly monitored by regulatory authorities to ensure patient safety and drug efficacy.[1]

  • Process-Related Impurities: These are chemical entities that arise during the synthesis of the API.[2][3] They can include unreacted starting materials, intermediates, by-products of side reactions, and residual solvents.[3] For Daclatasvir, these are often structurally related to the parent molecule and can include isomers and compounds resulting from incomplete reactions.[2]

  • Degradation Impurities: These are formed when the API degrades under the influence of external factors such as light, heat, humidity, or in acidic, basic, or oxidative conditions.[1][2] Forced degradation studies are intentionally conducted to identify potential degradation products and to develop stability-indicating analytical methods.[4]

Comparative Overview of Impurities

A summary of the key differences between process-related and degradation impurities of Daclatasvir is presented below.

FeatureProcess-Related ImpuritiesDegradation Impurities
Origin Arise during the synthesis of Daclatasvir.[3]Formed by the chemical breakdown of Daclatasvir over time or under stress conditions.[1]
Nature Often structurally similar to Daclatasvir, including isomers, unreacted intermediates, and by-products.[2]Result from specific chemical reactions like hydrolysis or oxidation of susceptible moieties in the Daclatasvir molecule.
Key Moieties Involved Dependent on the synthetic route; may involve incomplete coupling or side reactions at various points in the synthesis.Primarily involve the carbamate (B1207046) and imidazole (B134444) functionalities of the Daclatasvir molecule.[5]
Examples Daclatasvir Impurity 1, Daclatasvir Impurity 2, Daclatasvir Impurity G, various stereoisomers.Hydrolytic products (cleavage of carbamate), oxidative products (modification of imidazole ring).

Process-Related Impurities of Daclatasvir

The synthesis of Daclatasvir is a multi-step process that can lead to the formation of several process-related impurities. A simplified synthetic pathway is illustrated below, highlighting potential points where impurities can be introduced.

Formation Pathway of Process-Related Impurities

G

Common Process-Related Impurities

Several process-related impurities of Daclatasvir have been identified and are commercially available as reference standards.

Impurity NameChemical NameMolecular FormulaCAS Number
Daclatasvir Impurity 1 1,1′-([1,1′-Biphenyl]-4,4′-diyl)bis(2-chloroethan-1-one)C16H12Cl2O224860-53-5[1]
Daclatasvir Impurity 2 (Tert-butoxycarbonyl)-L-prolineC10H17NO415761-39-4[6]
Daclatasvir Impurity G Methyl ((S)-1-((S)-2-(4-(4′-(2-((S)-1-((methoxycarbonyl)-L-valyl)pyrrolidin-2-yl)-1H-imidazol-4-yl)-[1,1′-biphenyl]-4-yl)oxazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamateC40H49N7O7N/A[7][8]
N,N'-Didescarboxymethyl Daclatasvir N,N'-Didescarboxymethyl DaclatasvirC36H46N8O21009119-18-9[9]
Daclatasvir Diethyl Ester Daclatasvir Diethyl EsterC42H54N8O61009113-58-9[9]
Various Isomers (e.g., RSSR, SRRS) Stereoisomers of DaclatasvirC40H50N8O6Various

Degradation Impurities of Daclatasvir

Forced degradation studies reveal that Daclatasvir is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions, while it shows relative stability to thermal and photolytic stress in the solid state.[4]

Degradation Pathways of Daclatasvir

The primary sites of degradation in the Daclatasvir molecule are the carbamate linkages and the imidazole rings.

G

Characterization of Degradation Products

The identification of degradation products is typically performed using liquid chromatography-mass spectrometry (LC-MS).

Stress ConditionMajor Degradation Products (DPs)Observed m/z (M+H)+
Acid Hydrolysis D1, D2339.1, 561.2
Base Hydrolysis D1, D3294.1, 339.1, 505.2, 527.2
Oxidative (H2O2) D1, D2Not specified

Note: The specific structures of these degradation products (D1, D2, D3) are often elucidated through further spectroscopic analysis like NMR.

Experimental Protocols

Forced Degradation Studies

The following are typical protocols for conducting forced degradation studies on Daclatasvir.[10]

5.1.1. Acid Hydrolysis

  • Prepare a stock solution of Daclatasvir in a suitable solvent (e.g., methanol (B129727) or a 50:50 v/v mixture of acetonitrile (B52724) and water).

  • To a known volume of the stock solution, add an equal volume of 0.1 N HCl.

  • Reflux the solution at 60-80°C for 2-4 hours.[10]

  • Cool the solution to room temperature.

  • Neutralize with an appropriate volume of 0.1 N NaOH.[10]

  • Dilute to a final concentration suitable for analysis with the diluent.

5.1.2. Base Hydrolysis

  • To a known volume of the Daclatasvir stock solution, add an equal volume of 0.1 N NaOH.

  • Reflux the solution at 60-80°C for 2-4 hours.

  • Cool the solution to room temperature.

  • Neutralize with an appropriate volume of 0.1 N HCl.

  • Dilute to a final concentration suitable for analysis with the diluent.

5.1.3. Oxidative Degradation

  • To a known volume of the Daclatasvir stock solution, add an equal volume of 30% hydrogen peroxide (H₂O₂).

  • Reflux the solution at 60°C for 6 hours.

  • Cool the solution to room temperature.

  • Dilute to a final concentration suitable for analysis with the diluent.

Analytical Method: HPLC

A common analytical technique for the separation and quantification of Daclatasvir and its impurities is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

5.2.1. Chromatographic Conditions

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 0.05% o-phosphoric acid in water (50:50 v/v)
Flow Rate 0.7 - 1.0 mL/min
Detection Wavelength 315 nm
Column Temperature 40 °C
Injection Volume 10 - 20 µL

5.2.2. Sample Preparation for HPLC Analysis [10]

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Daclatasvir reference standard in the mobile phase to obtain a known concentration.

  • Sample Solution (from tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to a specific amount of Daclatasvir and transfer it to a volumetric flask.

    • Add a portion of the diluent (e.g., 50:50 v/v water:acetonitrile), sonicate to dissolve, and then dilute to volume with the diluent.[10]

    • Filter the solution through a 0.45 µm filter before injection.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from HPLC analysis of Daclatasvir and its impurities.

CompoundRetention Time (min) (Approx.)Linearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Daclatasvir 3.8 - 5.510 - 500.040.13
Process Impurity (e.g., Impurity 1) Varies based on methodAnalyte specificAnalyte specificAnalyte specific
Degradation Product (Acid) 3.9, 4.1, 4.8Analyte specificAnalyte specificAnalyte specific
Degradation Product (Base) 5.2, 5.5Analyte specificAnalyte specificAnalyte specific

Logical Workflow for Impurity Analysis

The following diagram illustrates a logical workflow for the analysis of Daclatasvir impurities, from sample reception to data reporting.

G

Conclusion

The control of both process-related and degradation impurities is paramount in ensuring the quality and safety of Daclatasvir. A thorough understanding of the synthetic process and the stability of the drug substance allows for the development of robust analytical methods capable of separating and quantifying all potential impurities. The use of hyphenated techniques like LC-MS is invaluable for the structural elucidation of unknown impurities. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to effectively manage and control the impurity profile of Daclatasvir.

References

A Comparative Guide to the Validation of Daclatasvir Impurity B Certified Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality and reliability of certified reference materials (CRMs) are paramount for accurate analytical method validation, quality control, and stability studies.[1][2][3] This guide provides a comprehensive comparison of Daclatasvir Impurity B Certified Reference Material from three leading suppliers, supported by detailed experimental data and protocols. This compound, a known impurity of the hepatitis C antiviral drug Daclatasvir, requires careful monitoring to ensure the safety and efficacy of the final drug product.[3][4]

Comparative Analysis of this compound CRM

The performance of a CRM is assessed based on several key parameters, including purity, accuracy of the certified value, and stability. The following table summarizes the validation data for this compound CRMs from three different suppliers.

ParameterSupplier ASupplier BSupplier CAcceptance Criteria
Purity (by HPLC) 99.8%99.5%99.9%≥ 99.5%
Certified Value 99.7% (as is)99.4% (as is)99.8% (as is)± 0.5% of theoretical
Uncertainty ± 0.15%± 0.20%± 0.10%As low as possible
Water Content (Karl Fischer) 0.12%0.25%0.08%≤ 0.5%
Residual Solvents (GC-HS) CompliesCompliesCompliesMeets ICH Q3C limits
Identity (¹H NMR, MS) ConformsConformsConformsConsistent with structure
Stability (24 months) StableStableStableNo significant degradation

Experimental Protocols

The validation data presented above was generated using the following experimental methodologies.

Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 x 250 mm, 5 µm.[5]

  • Mobile Phase: A gradient mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 4).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV at 265 nm.[5]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Method: A sample solution of the CRM is prepared in the mobile phase and injected into the HPLC system. The peak area of this compound is compared to the total peak area of all impurities to determine the purity.

Identity Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Mass Spectrometry: The CRM is analyzed using a mass spectrometer to confirm its molecular weight (C35H41N7O4; MW: 623.74 g/mol ).[6][7]

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum of the CRM is recorded and compared with the expected chemical shifts and splitting patterns for the known structure of this compound.

Water Content Determination by Karl Fischer Titration

The water content of the CRM is determined using a coulometric Karl Fischer titrator to ensure accuracy of the "as is" certified value.

Residual Solvent Analysis by Gas Chromatography-Headspace (GC-HS)

The CRM is analyzed for the presence of residual solvents from the manufacturing process using GC-HS, with the results compared against the limits set by the International Council for Harmonisation (ICH) Q3C guidelines.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the validation of a certified reference material and a simplified representation of a generic analytical signaling pathway.

experimental_workflow cluster_procurement Procurement & Initial Assessment cluster_characterization Characterization & Purity cluster_certification Certification & Documentation procure Procure CRM Candidate initial_assessment Initial Assessment (Appearance, Solubility) procure->initial_assessment identity Identity Confirmation (NMR, MS) initial_assessment->identity purity Purity Determination (HPLC/UPLC) initial_assessment->purity cert_value Assign Certified Value & Uncertainty identity->cert_value purity->cert_value water Water Content (Karl Fischer) water->cert_value residual_solvents Residual Solvents (GC-HS) residual_solvents->cert_value stability Stability Assessment cert_value->stability coa Generate Certificate of Analysis stability->coa

CRM Validation Workflow

analytical_pathway sample Sample Introduction separation Chromatographic Separation sample->separation detection Detection (UV/MS) separation->detection data Data Acquisition & Processing detection->data result Final Result data->result

Analytical Signaling Pathway

References

Inter-laboratory Comparison of Daclatasvir Impurity Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the impurity profiling of Daclatasvir. The information is compiled from published, validated methods to assist in the selection and implementation of robust analytical techniques for quality control and drug development. This document summarizes quantitative data in structured tables, details experimental protocols, and provides visual workflows to facilitate understanding.

Introduction to Daclatasvir Impurity Analysis

Daclatasvir is a potent direct-acting antiviral agent against the hepatitis C virus (HCV).[1] The control of impurities in the active pharmaceutical ingredient (API) and finished drug products is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of the medication.[1][2] Impurities can originate from the manufacturing process, degradation of the drug substance, or interactions with excipients.[1][2] Regulatory bodies like the FDA, EMA, and ICH have strict guidelines for the identification and quantification of impurities in pharmaceutical products.[2][3]

Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Mass Spectrometry (MS) are essential for the accurate identification and quantification of these impurities.[2][3] This guide focuses on a comparative overview of HPLC and UPLC methods that have been successfully applied to Daclatasvir impurity analysis.

Data Presentation: Comparison of Chromatographic Methods

The following tables summarize key parameters from various validated HPLC and UPLC methods for the analysis of Daclatasvir and its impurities. This allows for a direct comparison of their performance and applicability.

Table 1: Comparison of Validated RP-HPLC and UPLC Methods for Daclatasvir Impurity Analysis

ParameterMethod 1: RP-HPLC[4]Method 2: RP-HPLC[5]Method 3: UPLC[6]
Column Hypersil C18 (4.6 x 250 mm, 5 µm)Waters Symmetry C18 (150 x 4.6 mm, 5 µm)Waters ACQUITY BEH Phenyl (100 x 2.1 mm, 1.7 µm)
Mobile Phase Acetonitrile (B52724): 0.05% o-phosphoric acid (50:50 v/v)10 mM ammonium (B1175870) acetate (B1210297) (pH 5.0) and acetonitrile (gradient)A: 0.03 M Sodium Perchlorate with 0.002 M 1-Octanesulfonic Acid Sodium Salt (pH 2.5) B: Acetonitrile
Flow Rate 0.7 mL/minNot Specified0.4 mL/min
Detection Wavelength 315 nmNot Specified305 nm
Retention Time (Daclatasvir) 3.760 ± 0.01 minNot Specified7.7 min
Run Time 10 minNot Specified15 min

Table 2: System Suitability Parameters from a Validated UPLC Method[7]

CompoundRetention Time (min)Relative Retention Time (RRT)Resolution
Impurity 13.50.45-
Impurity 25.80.755.2
Daclatasvir 7.7 1.00 4.8
Impurity 39.21.193.9
Impurity 410.51.363.1

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established and validated methods from the literature.

This method is designed for the estimation of Daclatasvir in tablet formulations in the presence of its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Hypersil C18 (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and 0.05% o-phosphoric acid in water (50:50 v/v), filtered and degassed.

  • Flow Rate: 0.7 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 315 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation (Tablets):

    • Weigh and finely powder no fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 50 mg of Daclatasvir and transfer to a 100 mL volumetric flask.

    • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes.

    • Allow the solution to cool to room temperature.

    • Dilute to the mark with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm membrane filter.

This stability-indicating UPLC method is suitable for the quantitative determination of degradation products and process-related impurities.

  • Instrumentation: A UPLC system with a PDA or QDa mass detector.

  • Column: Waters ACQUITY BEH Phenyl (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.03 M Sodium Perchlorate with 0.002 M 1-Octanesulfonic Acid Sodium Salt (pH adjusted to 2.5 with phosphoric acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0.0 70 30
    4.0 70 30
    8.0 30 70
    10.0 30 70
    10.5 70 30

    | 15.0 | 70 | 30 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 305 nm.

  • Injection Volume: 1 µL.

  • Diluent: Water:Acetonitrile (50:50, v/v).

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.

  • Acid Hydrolysis: Treat the drug substance with 0.1 N HCl and reflux at 60-80°C for 2-4 hours.[1][8] Neutralize the solution before analysis.

  • Base Hydrolysis: Treat the drug substance with 0.1 N NaOH and reflux at 60-80°C for 2-4 hours.[5][8] Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the drug substance with 3-30% H₂O₂ at 60°C for 4-6 hours.[4][8]

  • Thermal Degradation: Expose the solid drug substance to dry heat at 100-105°C for 24 to 72 hours.[5][8]

Visualizations

The following diagrams illustrate key workflows and logical relationships in the inter-laboratory comparison and analysis of Daclatasvir impurities.

G cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Inter-Laboratory Comparison cluster_2 Phase 3: Reporting & Guidelines A Literature Review & Method Selection B Method Development & Optimization A->B C Method Validation (ICH Guidelines) B->C D Forced Degradation Studies C->D E Protocol Distribution to Participating Labs D->E Validated Method F Sample Analysis (Multiple Labs) E->F G Data Collection & Statistical Analysis F->G H Comparative Data Presentation G->H I Publication of Comparison Guide H->I

Caption: Workflow for an Inter-laboratory Comparison Study.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_api Weigh API or Tablet Powder dissolve Dissolve in Diluent prep_api->dissolve sonicate Sonicate to Ensure Complete Dissolution dissolve->sonicate dilute Dilute to Final Concentration sonicate->dilute filter Filter through 0.45 µm Filter dilute->filter inject Inject Sample into HPLC/UPLC System filter->inject separate Separation on Analytical Column inject->separate detect Detection using UV/PDA Detector separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Peak Integration and Quantification chromatogram->integrate report Generate Report with Impurity Profile integrate->report

Caption: General Experimental Workflow for Daclatasvir Impurity Analysis.

References

A Comparative Guide to the Robustness of Analytical Methods for Daclatasvir Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the robustness of various analytical methods for the determination of Daclatasvir (B1663022) and its impurities. Ensuring the reliability and consistency of these methods under minor variations is critical for quality control and regulatory compliance in pharmaceutical development. The following sections present a detailed analysis of published experimental data, methodologies for robustness testing, and a visual representation of the analytical workflow.

Comparative Analysis of Analytical Methods

The robustness of an analytical method is its ability to remain unaffected by small, deliberate variations in method parameters. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques for analyzing Daclatasvir and its impurities. The following tables summarize the key chromatographic parameters and the results of robustness testing from various validated methods.

Method Performance Under Deliberate Variations
Parameter VariedMethod 1: RP-HPLC[1]Method 2: UPLC[2]Method 3: RP-HPLC[3]
Flow Rate ± 10% (from 0.7 mL/min)± 0.1 mL/min (from 0.4 mL/min)± 0.2 mL/min (from 1.0 mL/min)
Observed EffectNo significant impact on resolution or retention time.Method remained unaffected.Did not significantly affect the method.[3]
Mobile Phase Composition ± 2% change in organic phaseNot explicitly stated± 2% change
Observed EffectNo significant impact on system suitability.-Did not significantly affect the method.[3]
Wavelength ± 2 nm (from 315 nm)Not explicitly statedNot explicitly stated
Observed EffectNo significant impact on quantitation.--
Column Temperature Not explicitly stated± 5°C (from 35°C)± 5°C
Observed Effect-Method remained unaffected.Did not significantly affect the method.[3]
pH of Mobile Phase Buffer Not explicitly statedNot explicitly stated± 0.1
Observed Effect--Did not significantly affect the method.[3]
Chromatographic Conditions of Compared Methods
ParameterMethod 1: RP-HPLC[1]Method 2: UPLC[2]Method 3: RP-HPLC[4]
Column Hypersil C18 (4.6 x 250 mm, 5 µm)Waters ACQUITY BEH phenyl (100 x 2.1 mm, 1.7 µm)Waters XTerra RP18 (150 x 4.6 mm, 3.5 µm)
Mobile Phase Acetonitrile (B52724): 0.05% o-phosphoric acid (50:50 v/v)Gradient elution with mobile phase A and BAmmonium acetate (B1210297) buffer (pH 5.0, 10mM) and acetonitrile (56:44, v/v)
Flow Rate 0.7 mL/min0.4 mL/minNot Specified
Detection Wavelength 315 nm305 nm318 nm
Retention Time of Daclatasvir 3.760 ± 0.01 minNot explicitly stated for Daclatasvir aloneNot Specified

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. The following protocols for forced degradation and robustness testing are synthesized from established practices.[5][6]

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the stability-indicating nature of an analytical method.[6]

  • Acid Hydrolysis : A stock solution of Daclatasvir is treated with 0.1 N HCl and refluxed at 60-80°C for 2-4 hours. The solution is then cooled and neutralized with 0.1 N NaOH before dilution and analysis.[5]

  • Base Hydrolysis : A stock solution of Daclatasvir is treated with 0.1 N NaOH and refluxed under the same conditions as acid hydrolysis. The solution is subsequently cooled and neutralized with 0.1 N HCl, followed by dilution and analysis.[6]

  • Oxidative Degradation : Daclatasvir is treated with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at a controlled temperature for a specified duration. The resulting solution is then diluted and analyzed.[5][6]

  • Thermal Degradation : The solid drug substance is exposed to dry heat (e.g., 100-105°C) for an extended period (e.g., 24 hours to 3 days). A solution of the heat-stressed sample is then prepared and analyzed.[6]

  • Photolytic Degradation : A solution of Daclatasvir is exposed to UV light to assess for photodegradation. It has been noted that Daclatasvir is photo-unstable when exposed to sunlight over time, necessitating that sample handling be performed with minimal light exposure.[4]

Robustness Testing Protocol

This protocol outlines the deliberate variation of method parameters to assess the robustness of an analytical method.[6]

  • Preparation of Standard Solution : Prepare a standard solution of Daclatasvir and a solution containing a mixture of Daclatasvir and its known impurities.

  • System Suitability : Before initiating robustness testing, ensure the analytical system meets the predefined system suitability criteria under the nominal operating conditions.

  • Parameter Variation : Deliberately vary the following parameters one at a time, while keeping others constant:

    • Flow rate of the mobile phase (e.g., ±10%).

    • Composition of the mobile phase (e.g., ±2% of the organic component).

    • pH of the mobile phase buffer (e.g., ±0.2 units).

    • Column temperature (e.g., ±5 °C).

    • Wavelength of detection (e.g., ±2 nm).

  • Analysis : Inject the standard and mixed impurity solutions for each varied condition and record the chromatograms.

  • Evaluation : Evaluate the impact of each variation on the system suitability parameters, including resolution between adjacent peaks, tailing factor, theoretical plates, and the retention time of the main peak. The method is considered robust if the system suitability criteria are met under all varied conditions.

Visualizing the Robustness Testing Workflow

The following diagram illustrates the logical flow of robustness testing within the broader context of analytical method validation for Daclatasvir impurities.

RobustnessTestingWorkflow cluster_0 Method Development & Validation cluster_1 Robustness Testing Protocol A Analytical Method Development B Method Validation (ICH Q2(R1)) A->B D Specificity / Stability-Indicating B->D C Forced Degradation Studies C->D E Define Nominal Parameters D->E F Deliberate Small Variations (Flow Rate, pH, Temp, etc.) E->F G System Suitability Testing F->G H Evaluate Impact on (Resolution, Tailing, RT) G->H I Method is Robust H->I Criteria Met J Method is Not Robust (Re-evaluate/Optimize) H->J Criteria Not Met

Caption: Workflow of Robustness Testing for Daclatasvir Impurity Methods.

References

A Comparative Guide to Stationary Phases for Enhanced Separation of Daclatasvir Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The analytical-chromatographic determination of impurities in Daclatasvir, a potent direct-acting antiviral agent against the Hepatitis C virus, is a critical step in ensuring its safety and efficacy.[1] The choice of a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) stationary phase is paramount in achieving the necessary resolution between the active pharmaceutical ingredient (API) and its process-related and degradation impurities. This guide provides an objective comparison of various stationary phases, supported by experimental data, to aid in the selection of the most suitable column for robust and reliable impurity profiling.

Comparison of Stationary Phase Performance

The selection of an appropriate stationary phase is a cornerstone of method development for Daclatasvir impurity analysis. Different phases offer varying selectivities, which can be leveraged to resolve critical impurity pairs. The most commonly employed stationary phases for this purpose are C18, C8, and Phenyl columns.[2][3][4]

Stationary PhaseKey CharacteristicsPerformance Insights for Daclatasvir
C18 (Octadecyl Silane) Non-polar, hydrophobic interactions.The most frequently reported stationary phase, offering good retention for the relatively non-polar Daclatasvir and a broad range of its impurities.[3] Provides a good balance for separating both process-related and degradation products.[3]
C8 (Octyl Silane) Moderately non-polar, less retentive than C18.A viable alternative to C18, sometimes offering different selectivity for certain impurities.[2][5][6] Can be advantageous when shorter run times are desired without compromising resolution of key impurities.
Phenyl π-π and hydrophobic interactions.The phenyl chemistry can provide unique selectivity for aromatic impurities or those with π-electron systems. An ACQUITY BEH phenyl column has been successfully used in a UPLC method for good separation of Daclatasvir and its impurities.[4][7][8]
Chiral Stationary Phases Enantioselective, separates stereoisomers.Essential for the separation of Daclatasvir from its enantiomer and diastereomers. An amylose (B160209) tris (3-chlorophenylcarbamate) stationary phase (CHIRALPAK ID-3) has demonstrated excellent resolution.[9]

Experimental Protocols

Detailed experimental conditions are crucial for replicating and adapting methods. Below are summaries of protocols from published studies, highlighting the diverse approaches to Daclatasvir impurity separation.

Method 1: UPLC with a Phenyl Stationary Phase

This method was developed for the quantitative determination of degradation and process-related impurities.

  • Instrumentation : Waters ACQUITY UPLC

  • Column : Waters ACQUITY BEH phenyl, 100 x 2.1 mm, 1.7 µm[7][8]

  • Mobile Phase A : 0.03 M sodium perchlorate (B79767) with 0.002 M of 1-octanesulfonic acid sodium salt (pH 2.5 buffer)[7][8]

  • Mobile Phase B : 0.03 M sodium perchlorate with 0.02 M of 1-octanesulfonic acid sodium salt (pH 2.5 buffer) with acetonitrile (B52724) in a 20:80% v/v ratio[7][8]

  • Gradient : A gradient program was utilized.

  • Flow Rate : 0.4 mL/min[7][8]

  • Detection : UV at 305 nm[7][8]

  • Run Time : 15 minutes[7][8]

Method 2: RP-HPLC with a C18 Stationary Phase

This stability-indicating method is suitable for the estimation of Daclatasvir in the presence of its degradation products.

  • Instrumentation : HPLC system with UV detector

  • Column : Hypersil C18, 250 mm x 4.6 mm, 5 µm[2][5]

  • Mobile Phase : Acetonitrile: 0.05% o-phosphoric acid in water (50:50 v/v)[5]

  • Mode : Isocratic[5]

  • Flow Rate : 0.7 mL/min[5]

  • Detection : UV at 315 nm[5]

  • Column Temperature : 40 °C[5]

  • Run Time : 10 minutes[5]

Method 3: RP-HPLC with a C8 Stationary Phase

This method is another example of a stability-indicating assay for Daclatasvir.

  • Instrumentation : HPLC with a diode array detector

  • Column : Waters C8[5][6]

  • Mobile Phase : Acetonitrile and phosphate (B84403) buffer (pH 2.5) in a 75:25 v/v combination[5][6]

  • Mode : Isocratic[5][6]

Method 4: Chiral HPLC for Enantiomeric Separation

This method was developed for the specific separation of Daclatasvir from its enantiomer.

  • Instrumentation : HPLC system with UV detector

  • Column : CHIRALPAK ID-3 (amylose tris (3-chlorophenylcarbamate) stationary phase)[9]

  • Mobile Phase : Binary gradient of acetonitrile:diethylamine and methanol:diethylamine[9]

  • Flow Rate : 1.0 mL/min[9]

  • Detection : UV at 315 nm[9]

  • Column Temperature : 40 °C[9]

Logical Workflow for Stationary Phase Selection

The selection of an optimal stationary phase is a systematic process. The following diagram illustrates a logical workflow for this procedure.

Stationary Phase Selection Workflow start Start: Define Analytical Goal (e.g., Impurity Profiling, Chiral Separation) lit_review Literature Review & Review of Existing Methods start->lit_review impurity_info Characterize Daclatasvir and Potential Impurities (Polarity, pKa) lit_review->impurity_info initial_screening Initial Stationary Phase Screening impurity_info->initial_screening c18 C18 Column initial_screening->c18 General purpose c8 C8 Column initial_screening->c8 Less retention phenyl Phenyl Column initial_screening->phenyl Aromatic impurities chiral Chiral Column initial_screening->chiral Enantiomers method_dev Method Development & Optimization (Mobile Phase, Gradient) c18->method_dev c8->method_dev phenyl->method_dev chiral->method_dev performance_eval Performance Evaluation (Resolution, Peak Shape, Sensitivity) method_dev->performance_eval decision Does the method meet validation criteria? performance_eval->decision final_method Final Validated Method decision->final_method Yes troubleshoot Troubleshooting & Further Optimization decision->troubleshoot No troubleshoot->initial_screening

Caption: A logical workflow for selecting the optimal stationary phase for Daclatasvir impurity separation.

Forced Degradation Studies

To ensure the stability-indicating nature of a method, forced degradation studies are essential. Daclatasvir is subjected to stress conditions to generate potential degradation products.

A common set of stress conditions includes:

  • Acid Hydrolysis : 0.1 N HCl at 60 °C for 4 hours.[5]

  • Base Hydrolysis : 0.1 N NaOH at 60 °C for 4 hours.[5]

  • Oxidative Degradation : 30% H₂O₂ at 60 °C for 6 hours.[5]

  • Thermal Degradation : Dry heat exposure.

  • Photolytic Degradation : Exposure to UV light.[5]

The following diagram outlines the experimental workflow for these studies.

Forced Degradation Workflow start Start: Prepare Daclatasvir Solution stress_conditions Apply Stress Conditions start->stress_conditions acid Acid Hydrolysis (e.g., 0.1N HCl) stress_conditions->acid base Base Hydrolysis (e.g., 0.1N NaOH) stress_conditions->base oxidation Oxidation (e.g., 30% H2O2) stress_conditions->oxidation thermal Thermal Stress stress_conditions->thermal photo Photolytic Stress stress_conditions->photo neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc_analysis Analyze by HPLC/UPLC neutralize->hplc_analysis peak_purity Assess Peak Purity & Identify Degradants (e.g., with MS) hplc_analysis->peak_purity report Report Findings peak_purity->report

Caption: An experimental workflow for conducting forced degradation studies on Daclatasvir.

References

Comparative study of Daclatasvir and its isomers' chromatographic behavior

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chromatographic behavior of the antiviral drug Daclatasvir and its key stereoisomers. The presented data, derived from established analytical methodologies, is intended to assist researchers in the development and validation of robust analytical methods for purity testing and quality control of Daclatasvir.

Introduction to Daclatasvir and Isomeric Purity

Daclatasvir is a potent, direct-acting antiviral agent highly effective against the Hepatitis C virus (HCV).[1] It functions by inhibiting the viral non-structural protein 5A (NS5A), a critical component of the HCV replication complex.[1] The molecular structure of Daclatasvir (C₄₀H₅₀N₈O₆) contains multiple chiral centers, giving rise to several stereoisomers.[2] The therapeutic efficacy and safety of Daclatasvir are intrinsically linked to its specific stereochemical configuration. Therefore, the separation and quantification of its isomers are of paramount importance in pharmaceutical development and manufacturing to ensure product quality, safety, and efficacy.

Comparative Chromatographic Data

The following table summarizes the chromatographic behavior of Daclatasvir and its enantiomer and two diastereomers using a chiral High-Performance Liquid Chromatography (HPLC) method. The data highlights the retention times and resolution achieved under specific gradient elution conditions.

CompoundRetention Time (t_R) [min]Resolution (R_s)
Enantiomer7.1-
Daclatasvir 8.3 4.52
Diastereomer 19.02.56
Diastereomer 211.26.21

Data sourced from DAICEL CHIRAL TECHNOLOGIES GLOBAL APPLICATION CENTRE application note.[3]

Experimental Protocols

The following section details the experimental protocol for the chiral HPLC method used to generate the comparative data.

High-Performance Liquid Chromatography (HPLC) Method for Chiral Separation

Instrumentation:

  • A standard HPLC system equipped with a gradient pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: CHIRALPAK® ID-3 (4.6 x 250mm, 3µm)[3]

  • Mobile Phase:

    • Mobile Phase A: Acetonitrile : Diethylamine (100/0.1, v/v)[3]

    • Mobile Phase B: Methanol : Diethylamine (100/0.1, v/v)[3]

  • Gradient Program:

    • 0-10 min: 10% to 80% B[3]

    • 10-15 min: 80% B (isocratic)[3]

    • 15.1-25 min: 10% B (re-equilibration)[3]

  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: 40°C[3]

  • UV Detection: 315 nm[3]

  • Injection Volume: 10 µL

  • Diluent: Methanol : Acetonitrile (1:1, v/v)[3]

  • Sample Concentration: 1.0 mg/mL[3]

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the Daclatasvir reference standard and its available isomers in the diluent to achieve the desired concentration.

  • Sample Solution: Prepare the test sample by dissolving the bulk drug or powdered tablets in the diluent to the target concentration. Filter the solution through a 0.45 µm syringe filter before injection.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the chromatographic analysis of Daclatasvir and its isomers.

G Workflow for Chiral HPLC Analysis of Daclatasvir cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition & Processing prep_standard Prepare Standard Solutions (Daclatasvir & Isomers) hplc_system HPLC System Setup (Column, Mobile Phase, etc.) prep_standard->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system inject Inject Sample/Standard hplc_system->inject run Execute Gradient Elution inject->run detect UV Detection at 315 nm run->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Daclatasvir & Impurities integrate->quantify

References

Assessing the performance of different HPLC columns for Daclatasvir analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal High-Performance Liquid Chromatography (HPLC) column is a critical step in developing robust and reliable analytical methods for Daclatasvir. This guide provides a comparative assessment of various reversed-phase HPLC columns, supported by experimental data from published studies, to aid in the selection of the most suitable stationary phase for your analytical needs.

The analysis of Daclatasvir, a direct-acting antiviral agent against the Hepatitis C virus, necessitates a method that is not only accurate and precise but also capable of separating the active pharmaceutical ingredient (API) from its potential impurities and degradation products. The choice of HPLC column plays a pivotal role in achieving the desired resolution, peak shape, and retention time. This guide focuses on the performance of commonly used C18 and C8 columns, highlighting key chromatographic parameters to facilitate an informed decision-making process.

Comparative Performance of HPLC Columns

The following table summarizes the performance of different HPLC columns for Daclatasvir analysis based on data from various validated methods. It is important to note that direct comparison is subject to variations in experimental conditions across different studies.

Column Type Column Details Mobile Phase Flow Rate (mL/min) Detection Wavelength (nm) Retention Time (min) Key Findings Reference
Hypersil C18250 x 4.6 mm, 5 µmAcetonitrile (B52724) : 0.05% o-phosphoric acid in water (50:50 v/v)0.73153.760 ± 0.01Good separation from degradation products; acceptable peak shape.[1][2][1][2]
Denali C8250 x 4.6 mm, 5 µm0.01N KH2PO4 : Acetonitrile (50:50 v/v)1.03042.658Sharp peak with good resolution; shorter run time.[3][3]
Inertsil ODS-3V C18250 x 4.6 mm, 5 µm0.01M Ammonium acetate (B1210297) (pH 3.5) : Methanol (20:80 v/v)1.0284Not SpecifiedGood peak definition, free from tailing.[4][4]
Agilent Zorbax SB C18250 x 4.6 mm, 5 µm9 mM dipotassium (B57713) hydrogen orthophosphate buffer (pH 4±0.1) : Acetonitrile (60:40, v/v)1.0265~7.3Complete separation with a resolution of 4.56.[5][5]
Waters C8250 x 4.6 mm, 5 µmMixed phosphate (B84403) buffer (pH 2.5) : Acetonitrile (75:25 v/v)1.23065.4Effective separation from forced degradation products.[6][6]
Eurosphere 100-5 C18150 x 4.6 mm, 5 µmAcetonitrile : 0.1 M sodium dihydrogen phosphate (30:70, v/v), pH 3.0Not Specified315 (Ex) / 385 (Em)~4.0Sensitive method using fluorescence detection.[7][7]

Discussion of Column Performance

C18 (Octadecyl) Columns: As the most hydrophobic and widely used reversed-phase columns, C18 stationary phases demonstrate excellent retention for the relatively non-polar Daclatasvir molecule.[8] The various C18 columns listed above, such as Hypersil, Inertsil ODS-3V, and Agilent Zorbax SB, consistently provide good separation and peak shapes. The longer carbon chain of the C18 phase leads to stronger hydrophobic interactions, which can be advantageous for resolving complex mixtures of impurities.[9][10] However, potential secondary interactions with residual silanol (B1196071) groups on the silica (B1680970) backbone can sometimes lead to peak tailing for basic compounds like Daclatasvir.[8] This can often be mitigated by using a high-purity, end-capped C18 column and optimizing the mobile phase pH to be 2-3 units below the analyte's pKa.[8]

C8 (Octyl) Columns: C8 columns, with a shorter alkyl chain, are less retentive than their C18 counterparts.[9][10] This can result in shorter analysis times, as evidenced by the Denali C8 and Waters C8 column data.[3][6] For some basic compounds, C8 columns may offer improved peak shape due to reduced hydrophobic interactions.[8] The choice between a C8 and C18 column will depend on the specific requirements of the analysis. If a faster run time is a priority and sufficient resolution can be achieved, a C8 column is a viable option. However, for complex samples with closely eluting impurities, the higher resolving power of a C18 column may be necessary.

Experimental Protocols

Below are detailed methodologies for some of the key experiments cited in this guide.

Method 1: Using Hypersil C18 Column [1][2]

  • Instrumentation: Agilent 1100 HPLC system.[2]

  • Column: Hypersil C18 (250 x 4.6 mm, 5 µm).[2]

  • Mobile Phase: A 50:50 (v/v) mixture of acetonitrile and 0.05% ortho-phosphoric acid in water.[1][2]

  • Flow Rate: 0.7 mL/min.[1][2]

  • Column Temperature: 40 °C.[1][2]

  • Detection: UV detection at 315 nm.[1][2]

  • Injection Volume: Not specified.

  • Run Time: 10 minutes.[1][2]

Method 2: Using Denali C8 Column [3]

  • Instrumentation: Not specified.

  • Column: Denali C8 (250 x 4.6 mm, 5 µm).[3]

  • Mobile Phase: A 50:50 (v/v) mixture of 0.01N KH2PO4 and Acetonitrile.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: Ambient.[3]

  • Detection: UV detection at 304 nm.[3]

  • Injection Volume: Not specified.

Method 3: Using Agilent Zorbax SB C18 Column [5]

  • Instrumentation: Not specified.

  • Column: Agilent Zorbax SB C18 (250 x 4.6 mm, 5 µm).[5]

  • Mobile Phase: A 60:40 (v/v) mixture of 9 mM dipotassium hydrogen orthophosphate buffer (pH 4±0.1) and acetonitrile.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 40 °C.[5]

  • Detection: UV detection at 265 nm.[5]

  • Injection Volume: Not specified.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the HPLC analysis of Daclatasvir.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis SamplePrep Standard and Sample Solution Preparation Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation & Degassing Column Chromatographic Separation (C18 or C8 Column) MobilePhasePrep->Column Injection->Column Detection UV Detection Column->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Results Reporting Integration->Report

Caption: A generalized workflow for the HPLC analysis of Daclatasvir.

Conclusion

The selection of an appropriate HPLC column is a multifactorial decision that depends on the specific analytical goals, such as the need for rapid analysis versus high-resolution separation of impurities. Both C18 and C8 columns have demonstrated their utility in the analysis of Daclatasvir. C18 columns generally offer higher retention and resolving power, making them a robust choice for stability-indicating methods and impurity profiling. C8 columns can provide faster analysis times, which may be advantageous for routine quality control testing. Ultimately, the choice of column should be based on thorough method development and validation to ensure that the selected stationary phase meets the required performance criteria for the intended application.

References

A Comparative Guide to UPLC and HPLC Methods for the Analysis of Daclatasvir Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. For Daclatasvir, a direct-acting antiviral agent, robust and reliable analytical methods are essential to ensure its safety and efficacy. This guide provides a detailed comparison of two common chromatographic techniques for the analysis of Daclatasvir impurities: Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC). The data presented is a synthesis of validated methods from published studies to aid in the selection of the most suitable technique for specific analytical needs.

Experimental Protocols

Stability-Indicating UPLC Method

This method is designed for the quantitative determination of degradation products and process-related impurities of Daclatasvir.[1][2]

  • Instrumentation: A Waters ACQUITY UPLC H-Class system equipped with a quaternary solvent manager, sample manager, and a PDA detector.[2]

  • Column: Waters ACQUITY BEH phenyl (100 x 2.1 mm, 1.7 µm).[1][2]

  • Mobile Phase A: 0.03 M sodium perchlorate (B79767) with 0.002 M of 1-octanesulfonic acid sodium salt (pH 2.5 buffer).[1][2]

  • Mobile Phase B: A mixture of 0.03 M sodium perchlorate with 0.02 M of 1-octanesulfonic acid sodium salt (pH 2.5 buffer) and acetonitrile (B52724) in a 20:80% v/v ratio.[1][2]

  • Gradient Program:

    Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B
    0.01 0.4 80 20
    2.00 0.4 80 20
    8.00 0.4 40 60
    12.00 0.4 20 80
    13.00 0.4 80 20

    | 15.00 | 0.4 | 80 | 20 |

  • Flow Rate: 0.4 mL/min.[1][2]

  • Detection Wavelength: 305 nm.[1][2]

  • Column Temperature: 35°C.[2]

  • Injection Volume: 2 µL.

  • Diluent: A 50:50% v/v mixture of water and acetonitrile.[2]

Stability-Indicating RP-HPLC Method

This method is suitable for the estimation of Daclatasvir in tablet formulations in the presence of its degradation products.[3][4]

  • Instrumentation: An Agilent 1100 series HPLC system with a suitable detector.[3][4]

  • Column: Hypersil C18 (250 x 4.6 mm, 5 µm).[3][4]

  • Mobile Phase: A 50:50 v/v mixture of acetonitrile and 0.05% o-phosphoric acid in water.[3][4]

  • Elution Mode: Isocratic.[3][4]

  • Flow Rate: 0.7 mL/min.[3]

  • Detection Wavelength: 315 nm.[3]

  • Column Temperature: 40°C.[3]

  • Run Time: 10 min.[3]

Data Presentation: Linearity, Accuracy, and Precision

The following table summarizes the key validation parameters for the two methods, providing a clear comparison of their performance.

ParameterStability-Indicating UPLC MethodStability-Indicating RP-HPLC Method
Linearity
RangeLOQ to 0.75% of a specified concentration for impurities.10-50 µg/mL for Daclatasvir.[3]
Correlation Coefficient (r²)>0.999 for Daclatasvir and its five impurities.0.9998 for Daclatasvir.[3]
Accuracy (% Recovery)
DaclatasvirNot explicitly stated for the API in the provided context.97.95% to 100.78%.
Impurities98.2% to 101.5% for five specified impurities.Not specified for individual impurities.
Precision (% RSD)
Repeatability (Intra-day)≤ 2.1% for Daclatasvir and five impurities.Not explicitly stated.
Intermediate Precision≤ 2.8% for Daclatasvir and five impurities.Not explicitly stated.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the validation of an analytical method for Daclatasvir impurities, from preparation to data analysis.

Daclatasvir Impurity Method Validation Workflow Workflow for Daclatasvir Impurity Method Validation cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation cluster_data Data Evaluation Standard_Prep Standard Solution Preparation Chromatography UPLC / HPLC Analysis Standard_Prep->Chromatography Sample_Prep Sample Solution Preparation (API or Formulation) Sample_Prep->Chromatography Forced_Degradation Forced Degradation Sample Preparation (Acid, Base, Oxidative, etc.) Forced_Degradation->Chromatography Specificity Specificity Chromatography->Specificity Linearity Linearity Chromatography->Linearity Accuracy Accuracy Chromatography->Accuracy Precision Precision (Repeatability & Intermediate) Chromatography->Precision LOD_LOQ LOD & LOQ Chromatography->LOD_LOQ Robustness Robustness Chromatography->Robustness Data_Analysis Data Analysis and Result Calculation Specificity->Data_Analysis Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis LOD_LOQ->Data_Analysis Robustness->Data_Analysis Validation_Report Validation Report Generation Data_Analysis->Validation_Report

Caption: Daclatasvir Impurity Method Validation Workflow.

References

Determining Detection and Quantification Limits for Daclatasvir Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of analytical methodologies for the accurate detection and quantification of impurities in the antiviral drug Daclatasvir is crucial for ensuring its safety, efficacy, and regulatory compliance. This guide provides a comparative overview of various analytical techniques, summarizing their limits of detection (LOD) and quantification (LOQ) for Daclatasvir impurities and detailing the experimental protocols involved.

The control of impurities in active pharmaceutical ingredients (APIs) like Daclatasvir is a critical aspect of drug development and manufacturing.[1] Regulatory bodies such as the US FDA and EMA mandate the comprehensive identification, quantification, and control of all impurities.[1] These impurities can arise from the manufacturing process, degradation of the drug substance over time, or interaction with other components in the formulation.[1][2] Even at trace levels, some impurities can impact the drug's efficacy or pose safety risks.[1] Therefore, robust and sensitive analytical methods are essential for their monitoring.

This guide focuses on the determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Daclatasvir impurities, which are key performance characteristics of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.[3][4][5]

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for analyzing Daclatasvir and its impurities.[1][6] These methods offer high resolution and sensitivity for separating and quantifying various related substances. The choice of method often depends on the specific impurity and the required level of sensitivity.

Below is a summary of quantitative data from various validated analytical methods for Daclatasvir impurity analysis.

MethodAnalyteLOD (µg/mL)LOQ (µg/mL)Linearity Range (µg/mL)Reference
RP-HPLCDaclatasvir0.04160.126110 - 50[7]
RP-HPLC4,4'-bis(2-bromoacetyl) biphenyl (B1667301) (genotoxic impurity)310LOQ to 150% of impurity level[8]
RP-HPLCDaclatasvir0.845--[9]
SpectrophotometricDaclatasvir0.45-2.5 - 15.0[10]
SpectrofluorometricDaclatasvir0.046-0.2 - 1.6[10]
RRSDaclatasvir0.036-0.15 - 3.0[10]
RP-UPLCDaclatasvir Dihydrochloride2.0 (ng/mL)7.8 (ng/mL)25.0 - 1000.0 (ng/mL) & 0.5 - 25.0 (µg/mL)[11]

Experimental Protocols

The determination of LOD and LOQ is typically performed as part of the analytical method validation process, following guidelines from the International Council for Harmonisation (ICH).[3][5] The most common approaches are based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.[3][12]

The following diagram illustrates a typical workflow for determining the LOD and LOQ of Daclatasvir impurities.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation cluster_det Determination cluster_confirm Confirmation prep_std Prepare Standard Solutions of Daclatasvir and Impurities prep_cal Prepare Calibration Curve Samples (at least 5 concentration levels) prep_std->prep_cal run_hplc Analyze Samples using Validated HPLC/UPLC Method prep_cal->run_hplc prep_spiked Prepare Spiked Samples (near expected LOD/LOQ) prep_spiked->run_hplc gen_cal_curve Generate Calibration Curve (Peak Area vs. Concentration) run_hplc->gen_cal_curve calc_sn Determine Signal-to-Noise Ratio for low concentration samples run_hplc->calc_sn calc_slope_std Calculate Slope (S) and Standard Deviation of Intercept (σ) from Calibration Curve gen_cal_curve->calc_slope_std det_lod LOD = 3.3 * σ / S or S/N ratio of ~3:1 calc_slope_std->det_lod det_loq LOQ = 10 * σ / S or S/N ratio of ~10:1 calc_slope_std->det_loq calc_sn->det_lod calc_sn->det_loq confirm_lod_loq Confirm LOD and LOQ by analyzing replicate samples at these concentrations det_lod->confirm_lod_loq det_loq->confirm_lod_loq

Workflow for LOD and LOQ Determination.

This protocol is a composite based on several validated methods for Daclatasvir impurity profiling.[7][8][13]

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.[7][8]

2. Chromatographic Conditions:

  • Column: A C18 stationary phase is commonly used. For example, a Waters Symmetry C18 (150 x 4.6 mm, 5 µm) or a Hypersil C18 column.[2][7]

  • Mobile Phase: A gradient or isocratic elution using a mixture of a buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5.0, or 0.05% o-phosphoric acid) and an organic modifier (e.g., acetonitrile).[2][7]

  • Flow Rate: Typically around 0.7 - 1.5 mL/min.[7][8]

  • Detection Wavelength: 315 nm is a suitable wavelength for detecting Daclatasvir and its impurities.[7]

  • Injection Volume: 20 µL.[8]

3. Standard and Sample Preparation:

  • Prepare a stock solution of Daclatasvir and its known impurities in a suitable diluent (e.g., acetonitrile:water, 50:50 v/v).[14]

  • Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.[7]

  • For the determination of LOD and LOQ, prepare solutions at very low concentrations.

4. Forced Degradation Studies: To identify potential degradation products, forced degradation studies are conducted by subjecting Daclatasvir to various stress conditions as per ICH guideline Q1A (R2).[2][7]

  • Acid Hydrolysis: Reflux in 2 N HCl at 80°C for 5 hours.[2]

  • Base Hydrolysis: Reflux in 0.1 N NaOH at 80°C for 72 hours.[2]

  • Neutral Hydrolysis: Reflux in water at 80°C for 72 hours.[2]

  • Oxidative Degradation: Treat with 30% H₂O₂ at 60°C for 6 hours.[6][7]

  • Photolytic Degradation: Expose the solid drug to direct sunlight for 10 days.[7]

  • Thermal Degradation: Expose the solid drug to dry heat at 100°C for 3 days.[2]

The stressed samples are then analyzed by the developed HPLC method to assess the formation of degradation products and to demonstrate the stability-indicating nature of the method.

Alternative and Advanced Techniques

While RP-HPLC is a workhorse for impurity analysis, other techniques offer enhanced sensitivity and specificity.

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC systems utilize smaller particle size columns, providing higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC.[15][16] A stability-indicating UPLC method has been developed for the determination of potential impurities in Daclatasvir.[15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique combines the separation power of LC with the high sensitivity and selectivity of mass spectrometry, making it ideal for identifying and quantifying trace-level impurities, including potential genotoxic impurities.[14][17][18] LC-MS/MS has been used for forced degradation studies of Daclatasvir and for the simultaneous quantification of Daclatasvir and other antiviral drugs in biological matrices.[14][18]

The following diagram illustrates the decision-making process for selecting an appropriate analytical method.

Method_Selection start Start: Need to Analyze Daclatasvir Impurities q1 Routine Quality Control? start->q1 q2 Need for High Throughput or Improved Resolution? q1->q2 No hplc Use Validated RP-HPLC Method q1->hplc Yes q3 Need to Identify Unknown Impurities or Quantify at Very Low Levels? q2->q3 No uplc Consider UPLC Method q2->uplc Yes q3->hplc No lcms Employ LC-MS/MS Method q3->lcms Yes end End hplc->end uplc->end lcms->end

Decision Tree for Analytical Method Selection.

References

A Comparative Guide to Peak Purity Analysis of Daclatasvir and its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the peak purity analysis of Daclatasvir, a direct-acting antiviral agent, and its degradation products. The following sections present detailed experimental protocols, comparative data, and a workflow for assessing the purity of Daclatasvir in pharmaceutical samples.

Comparative Analysis of Chromatographic Methods

The separation and quantification of Daclatasvir and its impurities are predominantly achieved using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). Both techniques offer robust and reliable methods for ensuring the quality and stability of the drug product. The choice between HPLC and UPLC often depends on the specific requirements for resolution, sensitivity, and analysis time.

Data Summary

The following table summarizes the key performance parameters of various validated HPLC and UPLC methods reported in the literature. This allows for a direct comparison of their effectiveness in separating Daclatasvir from its degradation products.

MethodColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Retention Time (min)Key Findings
UPLC Waters ACQUITY BEH phenyl (100 x 2.1 mm, 1.7-μm)[1][2][3]Gradient program with Mobile Phase A (0.03 M sodium perchlorate (B79767) with 0.002 M of 1-octanesulfonic acid sodium salt, pH 2.5) and Mobile Phase B (0.03 M sodium perchlorate with 0.02 M of 1-octanesulfonic acid sodium salt and acetonitrile (B52724) in a 20:80 v/v ratio)[1][2][3]0.4[1][2][3]305[1][2][3]< 15[1][2][3]Successfully separated Daclatasvir from process-related impurities and degradation products.[1][2][3]
HPLC 1 Waters Symmetry C18 (150 x 4.6 mm, 5 µm)[4]Gradient elution with 10 mM ammonium (B1175870) acetate (B1210297) (pH 5.0) and acetonitrile[4]Not SpecifiedNot SpecifiedNot SpecifiedFour degradation products were identified under hydrolytic and oxidative stress.[4]
HPLC 2 Hypersil C18 (dimensions not specified)[5]Isocratic elution with acetonitrile and 0.05% o-phosphoric acid (50:50 v/v)[5]0.7[5]Not Specified3.760 ± 0.01[5]A rapid and economical method suitable for routine quality control.[5]
HPLC 3 USP L1 (150 × 4.6 mm, 5 μm)[6]Acetonitrile and KH2PO4 buffer solution (30:70, v/v)[6]1[6]300[6]Not SpecifiedGood separation of Daclatasvir and its degradation products.[6]
LC-MS/MS C18 column (Thermo Scientific, 5μm, 4.6 X 250 mm)[7]Isocratic elution with 1mM Ammonium acetate Buffer (pH 4) and acetonitrile (20:80 v/v)[7]0.5[7]MS/MS (m/z 740.50/514.10)[7]< 10[7]The drug was found to degrade in basic conditions.[7]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. The following protocols are based on published studies and provide a starting point for the analysis of Daclatasvir.

UPLC Method for Impurity Profiling

This method is suitable for the comprehensive separation of Daclatasvir from its process-related and degradation impurities.

  • Instrumentation: A UPLC system equipped with a photodiode array (PDA) detector.

  • Column: Waters ACQUITY BEH phenyl (100 x 2.1 mm, 1.7-μm).[1][2][3]

  • Mobile Phase: A gradient program is employed with:

    • Mobile Phase A: 0.03 M sodium perchlorate with 0.002 M of 1-octanesulfonic acid sodium salt (pH 2.5).[1][2][3]

    • Mobile Phase B: A mixture of 0.03 M sodium perchlorate with 0.02 M of 1-octanesulfonic acid sodium salt (pH 2.5) and acetonitrile in a 20:80% v/v ratio.[1][2][3]

  • Flow Rate: 0.4 mL/min.[1][2][3]

  • Detection: UV detection at 305 nm.[1][2][3]

  • Run Time: 15 minutes.[1][2][3]

Stability-Indicating HPLC Method

This method is designed to resolve Daclatasvir from its degradation products formed under various stress conditions.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Waters Symmetry C18 (150 x 4.6 mm, 5 µm).[4]

  • Mobile Phase: A gradient elution using a mixture of 10 mM ammonium acetate (pH 5.0) and acetonitrile.[4]

  • Forced Degradation Studies: To generate degradation products, Daclatasvir is subjected to the following stress conditions:

    • Acid Hydrolysis: Reflux in 2 N HCl at 80°C for 5 hours.[4]

    • Base Hydrolysis: Reflux in 0.1 N NaOH at 80°C for 72 hours.[4]

    • Neutral Hydrolysis: Reflux in water at 80°C for 72 hours.[4]

    • Oxidative Degradation: Treatment with hydrogen peroxide.[4]

    • Thermal Degradation: Exposure of the solid drug to dry heat at 100°C for 3 days.[4]

Workflow for Peak Purity Analysis

The following diagram illustrates a typical workflow for the peak purity analysis of a drug substance like Daclatasvir. This process ensures that the analytical method is capable of detecting and quantifying any impurities that may be present.

PeakPurityAnalysis cluster_MethodDevelopment Method Development & Validation cluster_ForcedDegradation Forced Degradation Studies cluster_PeakPurityAssessment Peak Purity Assessment cluster_Final Conclusion MD_Start Select Chromatographic Method (HPLC/UPLC) MD_Optimize Optimize Method Parameters (Column, Mobile Phase, etc.) MD_Start->MD_Optimize MD_Validate Validate Method (ICH Guidelines) MD_Optimize->MD_Validate FD_Stress Subject Drug to Stress Conditions (Acid, Base, Oxidative, etc.) MD_Validate->FD_Stress FD_Analyze Analyze Stressed Samples FD_Stress->FD_Analyze PPA_Inject Inject Reference and Test Samples FD_Analyze->PPA_Inject PPA_Detect Detect and Integrate Peaks PPA_Inject->PPA_Detect PPA_Compare Compare Spectra (PDA Detector) PPA_Detect->PPA_Compare PPA_Report Generate Peak Purity Report PPA_Compare->PPA_Report Conclusion Confirm Peak Purity and Method Specificity PPA_Report->Conclusion

Caption: Workflow for Daclatasvir Peak Purity Analysis.

Identification of Degradation Products

Forced degradation studies have identified several degradation products (DPs) of Daclatasvir. Mass spectrometry is a powerful tool for the structural elucidation of these impurities.

  • Under acidic and basic hydrolysis, a degradation product with a protonated molecular ion peak [M+H]+ at m/z 582.4 has been identified.[1][2]

  • In peroxide-induced degradation, a DP with an [M+H]+ peak at m/z 778.5 was observed.[1][2]

  • Another study reported degradation products with fragment ions at m/z 339.1 and 561.2 under acidic conditions, and at m/z 294.1, 339.1, 505.2, and 527.2 under basic conditions.[5]

This guide provides a foundational understanding of the analytical methodologies for assessing the peak purity of Daclatasvir. For routine quality control and stability studies, the selection of the most appropriate method will depend on the specific analytical needs and available instrumentation. It is recommended to validate the chosen method according to the International Council for Harmonisation (ICH) guidelines to ensure accurate and reliable results.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Daclatasvir Impurity B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring both personal safety and environmental protection. Daclatasvir (B1663022) Impurity B, a substance used in laboratory research, requires strict adherence to hazardous waste disposal protocols due to its potential risks.[1][2][3] This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.

Chemical and Physical Properties

A summary of the key identifiers for Daclatasvir Impurity B is provided in the table below. This information is critical for the correct labeling and documentation of waste.

PropertyValue
Chemical Namemethyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-acetylpyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate[4]
Molecular FormulaC35H41N7O4[1][4]
Molecular Weight623.74 g/mol [1][4]
AppearanceSolid[1]
CAS Number2226541-13-3[4]
Hazard Classification and Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound was not found, a related daclatasvir degradation product is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Therefore, it is prudent to handle this compound as a hazardous chemical. All personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A laboratory coat is mandatory.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local regulations for hazardous waste.[5][6][7] The following protocol outlines the necessary steps for its proper disposal:

  • Waste Segregation and Collection:

    • Solid Waste: Collect solid this compound, including contaminated items such as weighing paper and disposable lab equipment, in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound must be collected in a separate, designated, and leak-proof hazardous waste container.

    • Do not mix this waste with other waste streams unless compatibility has been confirmed.

    • Never dispose of waste containing this compound down the drain.[7][8] This is in line with the EPA's nationwide ban on the sewering of hazardous waste pharmaceuticals.[8]

  • Spill Management:

    • In the event of a spill, immediately evacuate all non-essential personnel from the area.

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, contain and absorb the spill using an inert, non-combustible absorbent material such as vermiculite (B1170534) or sand.

    • Carefully collect the absorbed material and any contaminated soil into a designated hazardous waste container.

    • Thoroughly clean the spill area with a suitable solvent (e.g., alcohol), and collect all cleaning materials for disposal as hazardous waste.[2]

  • Labeling and Storage:

    • All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and indicate the associated hazards (e.g., "Toxic," "Environmental Hazard").[2]

    • Store sealed waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until they can be collected by a certified waste disposal service.[2]

  • Final Disposal:

    • The disposal of hazardous pharmaceutical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6]

    • Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste management company.

    • Ensure that all required documentation, such as a hazardous waste manifest, is completed accurately to track the waste from its point of origin to its final disposal.[7]

    • The most common method for the final treatment of pharmaceutical waste is incineration at a licensed facility.[6]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: this compound Waste Generation B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste B->C D Solid Waste Collection C->D E Liquid Waste Collection C->E F Label Waste Container 'Hazardous Waste' D->F E->F G Store in Secure Secondary Containment F->G H Arrange for Professional Disposal G->H I Complete Hazardous Waste Manifest H->I J End: Compliant Disposal by Licensed Vendor I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Daclatasvir Impurity B

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of Daclatasvir Impurity B

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound, based on the hazard profile of Daclatasvir.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene glovesTo prevent skin contact and irritation.[2][3]
Eye Protection Safety goggles with side-shields or a face shieldTo protect against splashes and airborne particles causing serious eye irritation.[2][3]
Body Protection Impervious laboratory coat or gownTo shield the body from contamination.[2]
Respiratory Protection NIOSH-approved respirator (e.g., N95) or use of a fume hoodTo prevent inhalation of dust or aerosols, which may cause respiratory irritation.[2][4]
Experimental Protocols: Donning and Doffing PPE

Proper technique in putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Procedure:

  • Gown/Coat: Put on the laboratory coat or gown, ensuring it is fully fastened.

  • Respirator/Mask: If required, don the respirator, ensuring a proper fit and seal.

  • Goggles/Face Shield: Put on eye protection.

  • Gloves: Don gloves, ensuring they overlap the cuffs of the gown.

Doffing Procedure:

  • Gloves: Remove gloves using a glove-in-glove technique to avoid touching the outer contaminated surface.

  • Gown/Coat: Remove the gown by unfastening it and rolling it down from the shoulders, turning it inside out as it is removed.

  • Goggles/Face Shield: Remove eye protection from the back to the front.

  • Respirator/Mask: Remove the respirator without touching the front.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.

Operational and Disposal Plans

Handling and Storage:

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[4]

  • Avoidance of Dust: Avoid creating dust or aerosols during handling.[4]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

Spill Management:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For solid spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).

  • Clean: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste. Clean the spill area with a suitable decontamination solution.

  • PPE: All personnel involved in the cleanup must wear the appropriate PPE.

Disposal Plan:

  • Waste Categorization: All materials contaminated with this compound, including disposable PPE, absorbent materials from spills, and empty containers, should be treated as hazardous chemical waste.

  • Containerization: Place contaminated waste in clearly labeled, sealed, and leak-proof containers.

  • Disposal: Dispose of the hazardous waste through a licensed disposal company, following all local, state, and federal regulations.[3] Do not dispose of it down the drain or in general trash.[4]

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Risk Assessment B Assemble PPE A->B C Don PPE B->C D Handle Compound in Fume Hood C->D E Perform Experiment D->E F Segregate Waste E->F G Decontaminate Work Area F->G I Dispose of Hazardous Waste F->I H Doff PPE G->H J Hand Hygiene H->J

Caption: Workflow for the safe handling of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。